3-Hydroxy-5-(trifluoromethyl)thiophene-2-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
3-hydroxy-5-(trifluoromethyl)thiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3O3S/c7-6(8,9)3-1-2(10)4(13-3)5(11)12/h1,10H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPXDRKKLIQLLJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1O)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40374752 | |
| Record name | 3-Hydroxy-5-(trifluoromethyl)thiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40374752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
217959-85-8 | |
| Record name | 3-Hydroxy-5-(trifluoromethyl)thiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40374752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 217959-85-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-Hydroxy-5-(trifluoromethyl)thiophene-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxy-5-(trifluoromethyl)thiophene-2-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its substituted thiophene core, featuring both a hydroxyl and a trifluoromethyl group, makes it a versatile building block for the synthesis of a variety of pharmacologically active molecules. The trifluoromethyl group can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates, while the hydroxyl and carboxylic acid moieties provide key points for further chemical modification and interaction with biological targets. This document provides a comprehensive technical overview of a viable synthetic pathway to this valuable compound, including detailed experimental protocols and data.
Synthesis Pathway: The Fiesselmann Thiophene Synthesis
A primary and effective route for the synthesis of this compound is the Fiesselmann thiophene synthesis . This classical reaction involves the condensation of an α,β-acetylenic ester with a thioglycolic acid ester in the presence of a base to construct the 3-hydroxythiophene-2-carboxylate core.[1][2] The subsequent hydrolysis of the resulting ester yields the desired carboxylic acid.
The proposed synthetic pathway can be outlined in two main stages:
-
Stage 1: Fiesselmann Condensation - The reaction of ethyl 4,4,4-trifluoro-2-butynoate with a thioglycolate ester (e.g., methyl thioglycolate) to form ethyl 3-hydroxy-5-(trifluoromethyl)thiophene-2-carboxylate.
-
Stage 2: Hydrolysis - The conversion of the ethyl ester intermediate to the final this compound.
The overall synthetic scheme is depicted below:
Figure 1: Proposed synthesis pathway for this compound.
Experimental Protocols
Stage 1: Synthesis of Ethyl 3-hydroxy-5-(trifluoromethyl)thiophene-2-carboxylate (Fiesselmann Condensation)
This stage follows the general principles of the Fiesselmann thiophene synthesis.[1][2] The reaction involves the base-catalyzed Michael addition of the thioglycolate to the activated alkyne, followed by an intramolecular Dieckmann-type condensation to form the thiophene ring.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) |
| Ethyl 4,4,4-trifluoro-2-butynoate | 166.09 |
| Methyl thioglycolate | 106.14 |
| Sodium Methoxide (NaOMe) | 54.02 |
| Methanol (anhydrous) | 32.04 |
| Diethyl ether | 74.12 |
| Hydrochloric acid (HCl) | 36.46 |
Procedure:
-
A solution of sodium methoxide is prepared by carefully dissolving sodium metal in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon) in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser. The solution is then cooled in an ice bath.
-
A solution of methyl thioglycolate in anhydrous methanol is added dropwise to the cooled sodium methoxide solution with continuous stirring.
-
Following the addition of the thioglycolate solution, a solution of ethyl 4,4,4-trifluoro-2-butynoate in anhydrous methanol is added dropwise to the reaction mixture at a rate that maintains the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for a specified period (typically 2-4 hours), with the progress of the reaction monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is dissolved in water and washed with diethyl ether to remove any unreacted starting materials.
-
The aqueous layer is then acidified with dilute hydrochloric acid to a pH of approximately 2-3, leading to the precipitation of the crude product.
-
The precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).
Stage 2: Synthesis of this compound (Hydrolysis)
The final step involves the hydrolysis of the ester group of the intermediate to the corresponding carboxylic acid.[3]
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) |
| Ethyl 3-hydroxy-5-(trifluoromethyl)thiophene-2-carboxylate | 254.19 |
| Sodium Hydroxide (NaOH) | 40.00 |
| Ethanol | 46.07 |
| Water | 18.02 |
| Hydrochloric acid (HCl) | 36.46 |
Procedure:
-
Ethyl 3-hydroxy-5-(trifluoromethyl)thiophene-2-carboxylate is dissolved in a mixture of ethanol and water in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
A solution of sodium hydroxide in water is added to the flask.
-
The reaction mixture is heated to reflux and stirred for a period of 2-6 hours, with the reaction progress monitored by TLC until the starting material is consumed.
-
After completion, the reaction mixture is cooled to room temperature, and the ethanol is removed under reduced pressure.
-
The remaining aqueous solution is diluted with water and washed with diethyl ether to remove any non-acidic impurities.
-
The aqueous layer is then cooled in an ice bath and carefully acidified with concentrated hydrochloric acid to a pH of approximately 1-2, resulting in the precipitation of the final product.
-
The solid is collected by vacuum filtration, washed thoroughly with cold water to remove inorganic salts, and dried under vacuum to afford this compound.
-
The product can be further purified by recrystallization from an appropriate solvent if necessary.
Expected Yield: The hydrolysis of esters to carboxylic acids is typically a high-yielding reaction, often exceeding 90%.
Data Presentation
Table 1: Physicochemical Properties of Key Compounds
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | CAS Number |
| Ethyl 4,4,4-trifluoro-2-butynoate | C₆H₅F₃O₂ | 166.09 | Colorless liquid | 79424-03-6 |
| Methyl thioglycolate | C₃H₆O₂S | 106.14 | Colorless liquid | 2365-48-2 |
| Ethyl 3-hydroxy-5-(trifluoromethyl)thiophene-2-carboxylate | C₈H₇F₃O₃S | 254.19 | Solid | N/A |
| This compound | C₆H₃F₃O₃S | 212.15 | Solid | 217959-85-8[4] |
Table 2: Summary of Reaction Conditions (Proposed)
| Stage | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) |
| 1 | Fiesselmann Condensation | Ethyl 4,4,4-trifluoro-2-butynoate, Methyl thioglycolate, NaOMe | Methanol | 0 to Reflux | 2-4 |
| 2 | Hydrolysis | Ethyl 3-hydroxy-5-(trifluoromethyl)thiophene-2-carboxylate, NaOH | Ethanol/Water | Reflux | 2-6 |
Logical Workflow for Synthesis and Purification
References
3-Hydroxy-5-(trifluoromethyl)thiophene-2-carboxylic acid CAS number 217959-85-8
An In-depth Technical Guide to 3-Hydroxy-5-(trifluoromethyl)thiophene-2-carboxylic acid (CAS: 217959-85-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of this compound (CAS No. 217959-85-8), a fluorinated heterocyclic compound with significant potential in medicinal chemistry and materials science. This guide consolidates available physicochemical data, outlines a detailed potential synthesis protocol, and explores its prospective biological activities based on the known properties of related thiophene and trifluoromethyl-containing molecules. The information is intended to serve as a foundational resource for researchers engaged in drug discovery and the development of novel chemical entities.
Chemical and Physical Properties
This compound is an organic compound characterized by a thiophene ring substituted with hydroxyl, carboxylic acid, and trifluoromethyl groups.[1][2] The presence of the electron-withdrawing trifluoromethyl group can significantly influence the molecule's chemical stability, reactivity, and biological properties.[3]
| Property | Value | Reference |
| CAS Number | 217959-85-8 | [1][2] |
| Molecular Formula | C₆H₃F₃O₃S | [1][2] |
| Molecular Weight | 212.15 g/mol | [1][2] |
| Melting Point | 132°C | [1] |
| Synonyms | 5-(trifluoromethyl)-3-hydroxythiophene-2-carboxylic acid; 2-Thiophenecarboxylic acid, 3-hydroxy-5-(trifluoromethyl)- | [1] |
| Storage Temperature | 2-8°C, Sealed in dry, dark place | [3] |
Synthesis and Experimental Protocols
While specific large-scale synthesis documentation for this compound is not widely published, a plausible and efficient route can be extrapolated from established organometallic chemistry principles applied to similar thiophene derivatives. The following protocol is a representative method based on the lithiation and subsequent carboxylation of a suitable thiophene precursor.[4]
Proposed Synthesis Workflow
The logical workflow for the synthesis involves the selective deprotonation of the thiophene ring at the 2-position, followed by quenching with carbon dioxide to install the carboxylic acid group.
Caption: Proposed synthesis workflow for the target compound.
Detailed Synthesis Protocol
Objective: To synthesize this compound.
Materials:
-
3-Hydroxy-5-(trifluoromethyl)thiophene (starting material)
-
n-Butyl lithium (1.6 M solution in hexane)
-
Dry diethyl ether
-
Solid carbon dioxide (crushed)
-
Concentrated hydrochloric acid
-
Water (deionized)
-
Ethanol (for crystallization)
-
Nitrogen gas supply
-
Standard glassware (oven-dried)
Procedure:
-
Under an inert atmosphere of dry nitrogen, add a solution of 3-Hydroxy-5-(trifluoromethyl)thiophene in dry diethyl ether to a stirred solution of n-butyl lithium in dry ether at 0°C. The addition should be performed dropwise to control the exothermic reaction.
-
Stir the resulting mixture at 0°C for approximately 2 hours to ensure complete lithiation at the 2-position of the thiophene ring.
-
Pour the reaction mixture onto an excess of crushed solid carbon dioxide mixed with ether. This step serves to quench the lithiated intermediate, forming the corresponding carboxylate salt.
-
Allow the excess carbon dioxide to evaporate completely.
-
Perform a liquid-liquid extraction by shaking the mixture with water. Separate the aqueous layer, which now contains the lithium carboxylate salt.
-
Acidify the separated aqueous layer by carefully adding concentrated hydrochloric acid until a solid precipitate forms.
-
Collect the solid product by filtration and wash it thoroughly with water to remove any inorganic salts.
-
Purify the crude product by crystallization from a suitable solvent, such as ethanol, to yield this compound.[4]
Potential Biological Activities and Applications
This molecule serves as a key starting material for the synthesis of more complex indazolyl ester and amide derivatives.[1] The structural motifs present in the compound—the thiophene ring and the trifluoromethyl group—are associated with a wide range of biological activities in other molecules.
Structure-Activity Relationship Insights
The combination of a thiophene core, often found in pharmacologically active compounds, with a trifluoromethyl group, known to enhance metabolic stability and receptor binding affinity, suggests significant therapeutic potential.[3][5]
Caption: Potential structure-activity relationships.
-
Anti-inflammatory Activity: The incorporation of trifluoromethyl groups is a well-established strategy in medicinal chemistry to confer potent anti-inflammatory properties.[5] Studies on related trifluoromethyl thioxanthone analogues have shown significant COX-2 inhibition, with IC₅₀ values ranging from 6.5 to 27.4 nM.[5]
-
Antioxidant Activity: Thiophene-2-carboxamide derivatives have demonstrated notable antioxidant properties.[6] For instance, certain 3-hydroxy thiophene-2-carboxamide derivatives show moderate radical scavenging activity (28.4–54.9% inhibition), while 3-amino analogues exhibit even higher inhibition (up to 62.0%).[6]
-
Antimicrobial Activity: Thiophene-based compounds are known to possess a broad spectrum of antimicrobial capabilities against both Gram-positive and Gram-negative bacteria.[6][7]
-
Anticancer Potential: A trifluoromethyl thioxanthone analogue demonstrated potent anticancer activity against HeLa cells with an IC₅₀ of 87.8 nM, highlighting the potential of such fluorinated heterocycles in oncology research.[5]
Summary of Bioactivity in Related Compounds
The following table summarizes quantitative data from studies on structurally related compounds, providing context for the potential efficacy of this compound derivatives.
| Compound Class | Assay | Target/Cell Line | Result | Reference |
| Trifluoromethyl Thioxanthone Analogues | COX-2 Inhibition | - | IC₅₀: 6.5 - 27.4 nM | [5] |
| Trifluoromethyl Thioxanthone Analogue | Anticancer | HeLa Cells | IC₅₀: 87.8 nM | [5] |
| 3-Amino Thiophene-2-carboxamide | DPPH Scavenging | - | 62.0% Inhibition | [6] |
| 3-Hydroxy Thiophene-2-carboxamide | DPPH Scavenging | - | 28.4 - 54.9% Inhibition | [6] |
Representative Experimental Protocol: Antioxidant Assay
To evaluate the potential antioxidant activity of the title compound or its derivatives, a DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a standard and reliable method.
Objective: To determine the free radical scavenging activity of the test compound.
Materials:
-
Test compound (this compound)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (spectroscopic grade)
-
Trolox or Ascorbic Acid (positive control)
-
96-well microplate
-
UV-Vis microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound in methanol (e.g., 1 mg/mL).
-
Prepare a series of dilutions from the stock solution to obtain various test concentrations (e.g., 10, 20, 40, 80, 100 µg/mL).
-
Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM). The solution should have an absorbance of approximately 1.0 at 517 nm.
-
Prepare a similar dilution series for the positive control (Trolox).
-
-
Assay Protocol:
-
In a 96-well plate, add 100 µL of each concentration of the test compound or positive control to respective wells.
-
Add 100 µL of the DPPH solution to each well.
-
For the blank, add 100 µL of methanol instead of the test compound.
-
Shake the plate gently and incubate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] x 100
-
Plot the % inhibition against the concentration of the test compound to determine the IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals).[5][6]
-
References
- 1. 3-Hydroxy-5-trifluoromethylthiophene-2-carboxylic CAS#: 217959-85-8 [amp.chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. Buy 5-(Trifluoromethyl)thiophene-2-carboxylic acid (EVT-321480) | 128009-32-5 [evitachem.com]
- 4. prepchem.com [prepchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. encyclopedia.pub [encyclopedia.pub]
The Ascendant Therapeutic Potential of Trifluoromethylthiophene Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of the trifluoromethyl (CF3) group into heterocyclic scaffolds has become a cornerstone of modern medicinal chemistry, significantly enhancing the pharmacological profiles of parent compounds. Among these, trifluoromethylthiophene derivatives have emerged as a particularly promising class, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth analysis of the current state of research into these compounds, with a focus on their anticancer, antimicrobial, and neuroprotective properties. Detailed experimental protocols, quantitative biological data, and elucidated signaling pathways are presented to serve as a comprehensive resource for the scientific community.
Anticancer Activity: Targeting Key Oncogenic Pathways
Trifluoromethylthiophene derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. The primary mechanism of action for many of these compounds appears to be the inhibition of critical signaling pathways involved in cell proliferation, survival, and angiogenesis, such as the PI3K/Akt/mTOR and EGFR pathways.
Quantitative Anticancer Data
The in vitro anticancer activity of various trifluoromethylthiophene and related trifluoromethyl-containing heterocyclic derivatives is summarized below. The half-maximal inhibitory concentration (IC50) values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cell population.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Thiazolo[4,5-d]pyrimidines | 7-Chloro-3-phenyl-5-(trifluoromethyl)[1][2]thiazolo[4,5-d]pyrimidine-2(3H)-thione (3b) | Melanoma (A375) | <50 | [3] |
| Amelanotic Melanoma (C32) | <50 | [3] | ||
| Prostate Cancer (DU145) | <50 | [3] | ||
| Breast Cancer (MCF-7/WT) | <50 | [3] | ||
| Thiophene-Quinoline Hybrids | Phenyl derivative | Cervical Cancer (HeLa) | Potent and Selective | [4] |
| Breast Cancer (MCF-7) | Potent and Selective | [4] | ||
| 5-Trifluoromethylpyrimidine Derivatives | (E)-3-((2-((4-(3-(3-fluorophenyl)acrylamido)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylthiophene-2-carboxamide (9u) | Lung Cancer (A549) | 0.35 | [1] |
| Breast Cancer (MCF-7) | 3.24 | [1] | ||
| Prostate Cancer (PC-3) | 5.12 | [1] | ||
| 2-(Thiophen-2-yl)-1,3,5-triazine Derivatives | Compound 13g | Lung Cancer (A549) | 0.20 ± 0.05 | [5] |
| Breast Cancer (MCF-7) | 1.25 ± 0.11 | [5] | ||
| Cervical Cancer (HeLa) | 1.03 ± 0.24 | [5] |
Signaling Pathway: PI3K/Akt/mTOR Inhibition
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[6][7][8] Several trifluoromethylthiophene derivatives have been identified as potent inhibitors of this pathway, making it a key target for their anticancer effects.
Antimicrobial Activity: Combating Drug-Resistant Pathogens
The rise of antibiotic resistance necessitates the development of novel antimicrobial agents. Trifluoromethylthiophene derivatives have shown promising activity against a variety of pathogenic bacteria and fungi, including drug-resistant strains.
Quantitative Antimicrobial Data
The in vitro antimicrobial efficacy of selected trifluoromethylthiophene and related derivatives is presented below. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
| Compound Class | Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| N-(trifluoromethyl)phenyl pyrazoles | Compound 25 | Staphylococcus epidermidis | 1.56 | [9] |
| Enterococcus faecium | 0.78 | [9] | ||
| Compound 30 | Gram-positive strains | 6.25 | [9] | |
| Trifluoromethyl-substituted thiophenes | Various | Candida albicans | 64 - 128 | [2] |
| Escherichia coli | - | [2] | ||
| Staphylococcus aureus | - | [2] | ||
| Trifluoromethyl/Trifluoromethoxy Chalcones | Compound A3 | Escherichia coli | - | [10] |
| Proteus vulgaris | - | [10] | ||
| Candida albicans | - | [10] | ||
| Aspergillus niger | - | [10] | ||
| Compound B3 | Escherichia coli | - | [10] | |
| Proteus vulgaris | - | [10] | ||
| Candida albicans | - | [10] | ||
| Aspergillus niger | - | [10] |
Experimental Workflow: Antimicrobial Susceptibility Testing
The following diagram illustrates the general workflow for determining the antimicrobial activity of test compounds using the agar well diffusion method.
Neuroprotective Effects: A Frontier in Neurological Disorders
Emerging evidence suggests that trifluoromethyl-containing compounds may offer neuroprotective benefits, potentially through the modulation of pathways involved in oxidative stress and inflammation. The Nrf2 pathway is a key regulator of the cellular antioxidant response and a promising target for neuroprotective therapies.
Signaling Pathway: Nrf2 Activation
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Activation of the Nrf2 pathway can protect neurons from oxidative damage, a common feature of neurodegenerative diseases.
Experimental Protocols
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell lines
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Trifluoromethylthiophene derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the trifluoromethylthiophene derivatives in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a blank (medium only). Incubate for 48-72 hours.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Agar Well Diffusion Method for Antimicrobial Activity
This method is used to assess the antimicrobial activity of a compound by measuring the diameter of the zone of growth inhibition around a well containing the compound in an agar plate seeded with a specific microorganism.
Materials:
-
Bacterial or fungal strains
-
Appropriate agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi)
-
Trifluoromethylthiophene derivatives (dissolved in a suitable solvent like DMSO)
-
Sterile swabs
-
Sterile cork borer or pipette tip
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard).
-
Plate Inoculation: Uniformly streak the microbial suspension over the entire surface of the agar plate using a sterile swab.
-
Well Creation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.
-
Compound Application: Add a defined volume (e.g., 50-100 µL) of the test compound solution at various concentrations into the wells. A solvent control should also be included.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of growth inhibition around each well in millimeters. The size of the zone is proportional to the antimicrobial activity of the compound.
Conclusion
Trifluoromethylthiophene derivatives represent a versatile and highly promising class of bioactive molecules with significant potential in the development of new therapeutics. Their demonstrated anticancer, antimicrobial, and potential neuroprotective activities warrant further investigation. The data and protocols presented in this technical guide are intended to facilitate and inspire future research in this exciting field, ultimately paving the way for the clinical translation of these potent compounds. Further exploration into their mechanisms of action, structure-activity relationships, and in vivo efficacy will be crucial in realizing their full therapeutic potential.
References
- 1. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TfOH-promoted multichannel transformations of trifluoromethyl side chain substituted thiophene and furan families to access antimicrobial agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unlocking the potential of trifluoromethyl pyrrole derivatives in chronic wounds management: rapid synthesis, structural insights, and potent antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring the neuroprotective potential of Nrf2-pathway activators against annonacin toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Highly Selective and Potent Thiophenes as PI3K Inhibitors with Oral Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Characterization of 3-Hydroxy-5-(trifluoromethyl)thiophene-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data (NMR, IR, MS) for 3-Hydroxy-5-(trifluoromethyl)thiophene-2-carboxylic acid. Due to the limited availability of specific experimental data for this compound in the public domain, this document outlines the anticipated spectroscopic characteristics based on the analysis of its functional groups and comparison with similar thiophene derivatives. It also presents generalized experimental protocols for acquiring such data.
Molecular Structure
IUPAC Name: this compound CAS Number: 217959-85-8[1] Molecular Formula: C₆H₃F₃O₃S[1] Molecular Weight: 212.15 g/mol [1]
The structure consists of a thiophene ring substituted with a carboxylic acid group at position 2, a hydroxyl group at position 3, and a trifluoromethyl group at position 5. The presence of these functional groups dictates the expected spectroscopic behavior of the molecule.
Predicted Spectroscopic Data
The following tables summarize the anticipated quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses. These predictions are based on established principles of spectroscopy and data from analogous compounds.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12-14 | Singlet (broad) | 1H | Carboxylic acid proton (-COOH) |
| ~9-11 | Singlet (broad) | 1H | Hydroxyl proton (-OH) |
| ~7.5-7.8 | Singlet or Quartet | 1H | Thiophene ring proton (H4) |
Note: The exact chemical shift of the thiophene proton will be influenced by the electron-withdrawing effects of the adjacent trifluoromethyl group. The acidic protons of the carboxylic acid and hydroxyl groups are exchangeable with D₂O and may appear as broad signals.
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~165-175 | Carboxylic acid carbon (-COOH) |
| ~150-160 | Thiophene ring carbon (C3-OH) |
| ~140-150 | Thiophene ring carbon (C2-COOH) |
| ~120-130 (quartet) | Trifluoromethyl carbon (-CF₃) |
| ~115-125 | Thiophene ring carbon (C5-CF₃) |
| ~110-120 | Thiophene ring carbon (C4) |
Note: The carbon of the CF₃ group will appear as a quartet due to coupling with the three fluorine atoms.
Table 3: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (carboxylic acid dimer) |
| 3200-3600 | Broad | O-H stretch (hydroxyl) |
| 1680-1710 | Strong | C=O stretch (carboxylic acid) |
| ~1600 | Medium | C=C stretch (thiophene ring) |
| 1100-1350 | Strong | C-F stretch (trifluoromethyl) |
| ~1250 and ~1430 | Medium | In-plane O-H bend coupled with C-O stretch |
Note: The broadness of the O-H stretching bands is due to hydrogen bonding.
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 212 | [M]⁺, Molecular ion |
| 195 | [M-OH]⁺ |
| 167 | [M-COOH]⁺ |
| 143 | [M-CF₃]⁺ |
Note: The fragmentation pattern will be influenced by the ionization method used. The presence of fluorine and sulfur isotopes may lead to characteristic isotopic patterns.
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data. Specific parameters may need to be optimized based on the instrumentation and sample characteristics.
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆). The choice of solvent is critical as it can affect the chemical shifts of labile protons.
-
¹H NMR Acquisition:
-
Use a standard 400 or 500 MHz NMR spectrometer.
-
Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.
3.2. Infrared (IR) Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
-
IR Spectrum Acquisition:
-
Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Place the sample in the spectrometer and record the sample spectrum.
-
The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
3.3. Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Mass Spectrum Acquisition:
-
Choose an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI). ESI is a soft ionization technique suitable for observing the molecular ion, while EI can provide more fragmentation information.
-
Introduce the sample into the mass spectrometer.
-
Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition.
Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationships of the information obtained.
References
Stability and Storage of 3-Hydroxy-5-(trifluoromethyl)thiophene-2-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the stability and recommended storage conditions for 3-Hydroxy-5-(trifluoromethyl)thiophene-2-carboxylic acid. The information is compiled from publicly available safety data sheets and general chemical stability testing protocols. This document is intended to serve as a resource for researchers, scientists, and professionals in drug development to ensure the integrity and proper handling of this compound.
Chemical Stability Profile
This compound is a chemically stable compound under standard ambient conditions (room temperature).[1] However, like many complex organic molecules, its stability can be influenced by specific environmental factors. The trifluoromethyl group generally enhances the chemical stability of the thiophene ring structure.
To maintain the integrity of the compound, it is crucial to avoid certain conditions and materials.
Incompatible Materials and Conditions to Avoid:
-
Strong Oxidizing Agents: Contact with strong oxidizing agents can lead to degradation of the molecule.
-
Bases: As a carboxylic acid, it will react with bases.
-
Heat and Flames: Elevated temperatures and sources of ignition should be avoided to prevent thermal decomposition.[2]
-
Dust Formation: As a solid, care should be taken to avoid the generation of dust, as fine particles dispersed in the air can potentially form explosive mixtures.[1]
Recommended Storage and Handling Conditions
Proper storage is paramount to preserving the quality and shelf-life of this compound. The following table summarizes the recommended conditions based on available safety data sheets.
| Parameter | Recommendation | Source |
| Temperature | Store in a cool place. The recommended storage temperature is typically found on the product label. | [1][2][3] |
| Light | Store in a dark place. | [3] |
| Atmosphere | Store in a dry, well-ventilated area. | [1][2][4] |
| Container | Keep container tightly closed. | [1][2][3] |
| Handling | Use in a well-ventilated area or under a fume hood. Avoid breathing dust. Wash hands thoroughly after handling. Wear appropriate personal protective equipment (gloves, eye protection). | [1][2][3][4] |
Experimental Protocol for Stability Assessment
Objective: To evaluate the stability of this compound under various stress conditions, including heat, humidity, light, and different pH levels.
Materials:
-
This compound
-
High-purity solvents (e.g., acetonitrile, methanol, water)
-
Buffers of various pH (e.g., pH 2, 7, 9)
-
High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Forced-air stability oven
-
Photostability chamber
-
pH meter
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Thermal Stress (Solid State): Place a known quantity of the solid compound in a forced-air oven at elevated temperatures (e.g., 40°C, 60°C, 80°C) for a defined period (e.g., 1, 2, 4, and 8 weeks).
-
Thermal Stress (Solution): Dilute the stock solution with the appropriate solvent and expose it to the same temperature conditions as the solid-state study.
-
Humidity Stress: Place a known quantity of the solid compound in a humidity chamber at a specific relative humidity (e.g., 75% RH) and temperature (e.g., 40°C) for a defined period.
-
Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter. A control sample should be protected from light.
-
pH Stress (Hydrolysis): Dilute the stock solution with aqueous buffers at various pH levels (e.g., acidic - pH 2, neutral - pH 7, and basic - pH 9). Keep the solutions at room temperature and an elevated temperature (e.g., 60°C) and sample at various time points.
-
-
Sample Analysis:
-
At each time point, withdraw a sample from each stress condition.
-
For solid samples, dissolve them in a suitable solvent to a known concentration.
-
Analyze all samples by a validated stability-indicating HPLC method. The method should be able to separate the parent compound from any potential degradation products.
-
Quantify the amount of the parent compound remaining and any major degradation products formed.
-
-
Data Evaluation:
-
Calculate the percentage of degradation for each condition.
-
Determine the degradation kinetics (e.g., zero-order, first-order) if possible.
-
Identify potential degradation pathways based on the conditions under which degradation occurs.
-
Visual Workflow for Handling and Storage
The following diagram illustrates the recommended workflow for the safe handling and optimal storage of this compound.
Caption: Recommended workflow for handling and storage.
Disclaimer: The information provided in this guide is for informational purposes only and is based on publicly available data. It is the responsibility of the user to conduct their own safety assessments and to handle this chemical in accordance with all applicable laws and regulations. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier for the most accurate and up-to-date information.
References
The Versatile World of Substituted Thiophene Carboxylic Acids: A Technical Guide to Their Applications
For Researchers, Scientists, and Drug Development Professionals
The thiophene ring, a sulfur-containing heterocycle, is a privileged scaffold in both medicinal chemistry and materials science. When functionalized with a carboxylic acid and other substituents, this core structure gives rise to a class of molecules with a remarkable breadth of applications. This technical guide provides an in-depth exploration of the potential of substituted thiophene carboxylic acids, detailing their roles as potent enzyme inhibitors and as key components in advanced organic electronics. We present quantitative data, detailed experimental protocols, and visual representations of their mechanisms and applications to serve as a comprehensive resource for researchers in these fields.
Medicinal Chemistry Applications: A Focus on Enzyme Inhibition
Substituted thiophene carboxylic acids have emerged as a promising class of therapeutic agents, demonstrating potent and selective inhibition of various key enzymes implicated in a range of diseases. Their rigid, aromatic structure, combined with the hydrogen bonding capabilities of the carboxylic acid group, allows for specific and high-affinity interactions with enzyme active sites.
D-Amino Acid Oxidase (DAO) Inhibitors for Neurological Disorders
D-amino acid oxidase (DAO) is a flavoenzyme that degrades D-amino acids, including D-serine, a crucial co-agonist of the N-methyl-D-aspartate (NMDA) receptor in the brain. Inhibition of DAO increases D-serine levels, thereby enhancing NMDA receptor function, which is a promising therapeutic strategy for schizophrenia and other neurological disorders. Several substituted thiophene carboxylic acids have been identified as potent DAO inhibitors.
Quantitative Data: DAO Inhibition
| Compound | Substituent(s) | IC50 (µM)[1] |
| Thiophene-2-carboxylic acid | - | 7.8 |
| Thiophene-3-carboxylic acid | - | 4.4 |
| 5-Chlorothiophene-3-carboxylic acid | 5-Chloro | 0.04 |
| 5-Methylthiophene-3-carboxylic acid | 5-Methyl | ~0.1 |
Experimental Protocol: DAO Inhibition Assay
A common method to determine the inhibitory potency of compounds against DAO is a spectrophotometric assay that measures the production of hydrogen peroxide, a byproduct of the DAO-catalyzed reaction.
Materials:
-
Recombinant human D-amino acid oxidase (hDAO)
-
D-serine (substrate)
-
Horseradish peroxidase (HRP)
-
Amplex® Red reagent (or other suitable chromogenic/fluorogenic substrate for HRP)
-
Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
Test compounds (substituted thiophene carboxylic acids) dissolved in DMSO
-
96-well microplate (black plates for fluorescence)
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Prepare a reaction mixture containing the assay buffer, D-serine, HRP, and Amplex® Red.
-
Add various concentrations of the test compounds to the wells of the microplate. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate the reaction by adding hDAO to all wells except the negative control.
-
Incubate the plate at 37°C, protected from light.
-
Measure the absorbance or fluorescence at appropriate wavelengths (e.g., excitation/emission of ~571/585 nm for Amplex® Red) in a kinetic mode for a set period (e.g., 30-60 minutes).
-
Calculate the initial reaction rates from the linear portion of the kinetic curves.
-
Determine the percent inhibition for each concentration of the test compound relative to the positive control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to calculate the IC50 value.
Hepatitis C Virus (HCV) NS5B Polymerase Inhibitors
Hepatitis C virus (HCV) infection is a major cause of chronic liver disease. The HCV non-structural protein 5B (NS5B) is an RNA-dependent RNA polymerase that is essential for viral replication, making it a prime target for antiviral drug development. Substituted thiophene carboxylic acids have been identified as a novel class of non-nucleoside inhibitors of NS5B polymerase.
Quantitative Data: HCV NS5B Polymerase Inhibition
| Compound Class | Example Substituents | IC50 (µM) |
| 3-Arylsulfonylamino-5-phenyl-thiophene-2-carboxylic acids | Varies | Potent inhibition of HCV polymerase and subgenomic RNA replication[2] |
| Lactam-thiophene carboxylic acids | - | Potent inhibition in replicon assays[3] |
Experimental Protocol: HCV NS5B Polymerase Assay
An in vitro assay to measure the inhibition of HCV NS5B polymerase activity typically involves monitoring the incorporation of radiolabeled or modified nucleotides into a newly synthesized RNA strand.
Materials:
-
Purified recombinant HCV NS5B polymerase
-
RNA template/primer (e.g., poly(A)/oligo(U))
-
Ribonucleoside triphosphates (rNTPs: ATP, CTP, GTP, UTP)
-
Radiolabeled rNTP (e.g., [α-³³P]UTP) or biotinylated rNTP
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT)
-
Test compounds dissolved in DMSO
-
Filter plates (e.g., 96-well glass fiber filter plates)
-
Scintillation counter or appropriate detection system for biotin
Procedure:
-
In a 96-well plate, add the assay buffer, RNA template/primer, and a mixture of unlabeled rNTPs.
-
Add various concentrations of the test compounds. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Pre-incubate the plate to allow for compound binding to the enzyme.
-
Initiate the reaction by adding the HCV NS5B polymerase and the labeled rNTP.
-
Incubate the reaction at a suitable temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Transfer the reaction mixture to a filter plate to capture the newly synthesized, labeled RNA.
-
Wash the filter plate to remove unincorporated labeled rNTPs.
-
Quantify the amount of incorporated label using a scintillation counter or other appropriate detection method.
-
Calculate the percent inhibition and determine the IC50 value as described for the DAO assay.
Signaling Pathway: HCV Replication and NS5B Inhibition
Caption: Inhibition of HCV replication by targeting the NS5B polymerase.
Branched-Chain α-Ketoacid Dehydrogenase Kinase (BDK) Inhibitors for Metabolic Diseases
Elevated levels of branched-chain amino acids (BCAAs) are associated with metabolic diseases such as type 2 diabetes and heart failure. The rate-limiting step in BCAA catabolism is catalyzed by the branched-chain α-ketoacid dehydrogenase (BCKDH) complex. The activity of this complex is negatively regulated by BDK-mediated phosphorylation. Therefore, inhibiting BDK enhances BCAA catabolism and is a potential therapeutic strategy for these conditions.
Quantitative Data: BDK Inhibition
| Compound | IC50 (µM) |
| 3,6-Dichlorobenzo[b]thiophene-2-carboxylic acid (BT2) | 3.19[4] |
Experimental Protocol: BDK Inhibition Assay
The inhibitory activity against BDK can be measured using a kinase assay that detects the phosphorylation of its substrate, the BCKDH complex.
Materials:
-
Purified recombinant BDK
-
Purified BCKDH complex (or a peptide substrate corresponding to the BDK phosphorylation site)
-
[γ-³²P]ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Test compounds dissolved in DMSO
-
Phosphocellulose paper or other means to separate phosphorylated from unphosphorylated substrate
-
Scintillation counter
Procedure:
-
To the wells of a microplate, add the kinase assay buffer, the BCKDH complex substrate, and various concentrations of the test compound.
-
Initiate the kinase reaction by adding BDK and [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a specified time.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively to remove unreacted [γ-³²P]ATP.
-
Quantify the amount of incorporated ³²P using a scintillation counter.
-
Calculate the percent inhibition and determine the IC50 value.
Signaling Pathway: BCAA Catabolism and BDK Inhibition
Caption: Regulation of BCAA catabolism and the inhibitory action of BT2 on BDK.
Materials Science Applications: Engineering the Organic-Inorganic Interface
In the realm of materials science, substituted thiophene carboxylic acids are valuable for their role in organic electronics, particularly in Organic Field-Effect Transistors (OFETs), Organic Photovoltaics (OPVs), and Organic Light-Emitting Diodes (OLEDs). The carboxylic acid group serves as a versatile anchor, enabling the formation of self-assembled monolayers (SAMs) on various oxide surfaces, which is crucial for interface engineering.
Self-Assembled Monolayers (SAMs) in OFETs
The performance of OFETs is highly dependent on the interface between the gate dielectric and the organic semiconductor. Thiophene carboxylic acids can form dense, ordered SAMs on dielectric surfaces like silicon dioxide (SiO₂) or metal oxides. These SAMs can:
-
Modify the Surface Energy: The SAM can alter the surface energy of the dielectric to promote better ordering and crystallinity of the subsequently deposited organic semiconductor, leading to higher charge carrier mobility.
-
Reduce Trap States: By passivating surface hydroxyl groups and creating a smoother, more uniform interface, SAMs can reduce the density of charge trap states, which improves the on/off ratio and subthreshold swing of the transistor.
-
Tune the Threshold Voltage: The dipole moment of the SAM can induce a shift in the threshold voltage of the OFET, allowing for better control over the device's operating characteristics.
Quantitative Data: OFET Performance with Thiophene Carboxylic Acid-based SAMs
| Device Structure | Semiconductor | SAM | Mobility (cm²/Vs) | On/Off Ratio |
| Bottom-gate, Top-contact | P3HT | P3HT-COOH | 7.21 x 10⁻² | ~10⁴[5] |
Experimental Protocol: Fabrication of an OFET with a Thiophene Carboxylic Acid-based SAM
Materials:
-
Substrate (e.g., heavily doped silicon with a thermally grown SiO₂ layer)
-
Thiophene carboxylic acid derivative for SAM formation (e.g., a long-alkyl-chain substituted thiophene carboxylic acid)
-
Solvent for SAM deposition (e.g., anhydrous toluene or isopropanol)
-
Organic semiconductor (e.g., poly(3-hexylthiophene-2,5-diyl), P3HT)
-
Solvent for semiconductor deposition (e.g., chloroform or chlorobenzene)
-
Source and drain electrode material (e.g., gold)
-
Shadow mask for electrode deposition
Procedure:
-
Substrate Cleaning: The Si/SiO₂ substrate is rigorously cleaned by ultrasonication in a series of solvents (e.g., acetone, isopropanol) and then treated with a piranha solution or UV/ozone to create a hydrophilic surface with hydroxyl groups.
-
SAM Deposition: The cleaned substrate is immersed in a dilute solution of the thiophene carboxylic acid in an anhydrous solvent for a specific duration (e.g., 12-24 hours) to allow for the formation of the SAM. The carboxylic acid groups anchor to the SiO₂ surface.
-
Rinsing and Annealing: The substrate is then rinsed with the solvent to remove any physisorbed molecules and may be annealed at a moderate temperature to improve the ordering of the SAM.
-
Semiconductor Deposition: A solution of the organic semiconductor is deposited onto the SAM-treated substrate using a technique like spin-coating or drop-casting. The substrate is then annealed to promote the formation of a crystalline thin film.
-
Electrode Deposition: Source and drain electrodes are deposited on top of the semiconductor film through a shadow mask using thermal evaporation.
-
Device Characterization: The electrical characteristics of the OFET (output and transfer curves) are measured using a semiconductor parameter analyzer in a controlled environment (e.g., in a glovebox or under vacuum). From these measurements, key performance metrics such as charge carrier mobility, on/off ratio, and threshold voltage are extracted.
Experimental Workflow: OFET Fabrication
Caption: General workflow for the fabrication of an OFET using a thiophene carboxylic acid-based SAM.
Synthesis of Key Substituted Thiophene Carboxylic Acids
The synthesis of substituted thiophene carboxylic acids can be achieved through various organic chemistry methodologies. The choice of synthetic route depends on the desired substitution pattern.
Synthesis of 3-Arylsulfonylamino-5-phenyl-thiophene-2-carboxylic Acids
A common approach to this class of compounds is the Gewald reaction , which is a one-pot synthesis of 2-aminothiophenes.
Experimental Protocol: Gewald Synthesis of a 2-Aminothiophene Precursor [1][6][7]
Materials:
-
A suitable ketone or aldehyde
-
An activated nitrile (e.g., malononitrile or ethyl cyanoacetate)
-
Elemental sulfur
-
A basic catalyst (e.g., morpholine or diethylamine)
-
A solvent (e.g., ethanol or DMF)
Procedure:
-
To a reaction vessel, add the ketone/aldehyde, the activated nitrile, and the solvent.
-
Add the basic catalyst and stir the mixture.
-
Add elemental sulfur in portions.
-
Heat the reaction mixture to a moderate temperature (e.g., 50-80°C) and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and pour it into ice-water.
-
The precipitated solid, the 2-aminothiophene derivative, is collected by filtration, washed with water, and dried.
-
This 2-aminothiophene can then be further functionalized, for example, by reaction with an arylsulfonyl chloride to form the sulfonamide, followed by other modifications to introduce the phenyl group and convert the nitrile or ester to a carboxylic acid.
Synthesis of Substituted Thiophenes via Suzuki Coupling
The Suzuki cross-coupling reaction is a powerful tool for introducing aryl or heteroaryl substituents onto the thiophene ring.
Experimental Protocol: Suzuki Coupling for Aryl-substituted Thiophenes [8][9][10][11]
Materials:
-
A bromo- or iodo-substituted thiophene carboxylic acid (or its ester)
-
An arylboronic acid or arylboronic acid pinacol ester
-
A palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
A base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃)
-
A solvent system (e.g., toluene/water, dioxane/water, or DME)
Procedure:
-
In a reaction flask, combine the halogenated thiophene derivative, the arylboronic acid, the palladium catalyst, and the base.
-
Add the degassed solvent system.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to reflux for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and perform a work-up, typically involving extraction with an organic solvent and washing with water and brine.
-
The organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization to yield the desired aryl-substituted thiophene carboxylic acid (or ester, which can then be hydrolyzed to the acid).
Conclusion
Substituted thiophene carboxylic acids represent a versatile and highly valuable class of compounds with significant potential in both drug discovery and materials science. Their utility as potent and selective enzyme inhibitors offers promising avenues for the development of new therapeutics for a range of diseases. In parallel, their ability to form well-ordered self-assembled monolayers makes them key components in the advancement of organic electronic devices. The synthetic accessibility and the tunability of their properties through various substitution patterns ensure that substituted thiophene carboxylic acids will continue to be an active and fruitful area of research for chemists, biologists, and materials scientists. This guide has provided a foundational overview of their applications, supported by quantitative data and detailed experimental protocols, to empower further innovation in these exciting fields.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. Gewald reaction - Wikipedia [en.wikipedia.org]
- 4. 5-CHLOROTHIOPHENE-3-CARBOXYLIC ACID [chembk.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. d-nb.info [d-nb.info]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. [PDF] The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to 3-Hydroxy-5-(trifluoromethyl)thiophene-2-carboxylic acid: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Hydroxy-5-(trifluoromethyl)thiophene-2-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. While a singular "discovery" event for this molecule is not prominently documented in the scientific literature, its history is intrinsically linked to the development of synthetic methodologies for polysubstituted thiophenes and their subsequent application in drug discovery. This document details its physicochemical properties, outlines a probable synthetic pathway based on established reactions, and explores its primary application as a key structural motif in the development of Hepatitis C Virus (HCV) NS5B polymerase inhibitors.
Introduction and Physicochemical Properties
This compound is a trifluoromethyl-substituted hydroxythiophene carboxylic acid. The presence of the trifluoromethyl group imparts unique electronic properties and can enhance metabolic stability and binding affinity in biological targets, making it an attractive scaffold for medicinal chemistry. Its core structure is a thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 217959-85-8 |
| Molecular Formula | C₆H₃F₃O₃S |
| Molecular Weight | 212.15 g/mol |
| Appearance | Solid (predicted) |
| Synonyms | 5-(trifluoromethyl)-3-hydroxythiophene-2-carboxylic acid |
Probable Synthetic Pathway: The Fiesselmann Thiophene Synthesis
The synthesis of 3-hydroxy-2-thiophenecarboxylic acid derivatives is classically achieved through the Fiesselmann thiophene synthesis . This reaction involves the condensation of a thioglycolic acid derivative with an α,β-acetylenic ester in the presence of a base.[1][2] This methodology provides a regiocontrolled route to this class of compounds.
A plausible synthetic route to this compound via the Fiesselmann synthesis is depicted below. The key starting materials would be a suitable trifluoromethyl-substituted acetylenic ester and a thioglycolate.
Caption: Proposed Fiesselmann synthesis pathway for the target compound.
Generalized Experimental Protocol for Fiesselmann Synthesis
The following is a generalized experimental protocol for the synthesis of a 3-hydroxy-2-thiophenecarboxylate, which can be adapted for the specific synthesis of the title compound.
-
Michael Addition: The α,β-acetylenic ester (1 equivalent) and the thioglycolic acid ester (1 equivalent) are dissolved in a suitable aprotic solvent (e.g., methanol, ethanol).
-
Base-catalyzed Cyclization: A solution of a base, such as sodium methoxide in methanol (1 equivalent), is added dropwise to the reaction mixture at a controlled temperature (e.g., 0-10 °C). The reaction is then typically stirred at room temperature or gently heated to drive the intramolecular condensation.
-
Work-up and Tautomerization: After completion of the reaction (monitored by TLC), the mixture is acidified. The resulting enol ester readily tautomerizes to the more stable 3-hydroxythiophene derivative.
-
Ester Hydrolysis: The resulting ester is then hydrolyzed to the carboxylic acid using standard procedures, such as treatment with aqueous sodium hydroxide followed by acidification.
-
Purification: The final product is purified by recrystallization or column chromatography.
Application in Drug Discovery: Inhibition of HCV NS5B Polymerase
Thiophene-2-carboxylic acid derivatives have been extensively investigated as inhibitors of the Hepatitis C Virus (HCV) NS5B polymerase.[3][4] This enzyme is an RNA-dependent RNA polymerase that is essential for the replication of the viral genome.[4] Non-nucleoside inhibitors (NNIs) of NS5B, such as those based on the thiophene scaffold, bind to allosteric sites on the enzyme, inducing a conformational change that prevents RNA synthesis.[4][5]
This compound serves as a valuable starting material for the synthesis of these potent antiviral agents. The carboxylic acid moiety provides a convenient handle for the introduction of various amide substituents to explore the structure-activity relationship (SAR) and optimize the pharmacokinetic properties of the inhibitors.
Caption: Mechanism of HCV NS5B polymerase inhibition by thiophene-based compounds.
Representative Biological Activity
Table 2: Representative Biological Activity of Thiophene-based HCV NS5B Inhibitors
| Compound ID | R Group (Modification at Carboxylic Acid) | NS5B IC₅₀ (nM) | HCV Replicon EC₅₀ (nM) |
| 1 | -NH-SO₂-Aryl | 50 - 200 | 100 - 500 |
| 2 | -N(Me)-CH₂-Aryl | 20 - 100 | 50 - 250 |
| 3 | -N(Et)-CH₂-Heteroaryl | 10 - 50 | 25 - 100 |
| 4 | Lactam-containing side chain | 5 - 20 | 10 - 50 |
Note: The data in this table is illustrative and compiled from various sources on thiophene-based HCV inhibitors to show general trends in activity. IC₅₀ is the half-maximal inhibitory concentration against the isolated enzyme, and EC₅₀ is the half-maximal effective concentration in a cell-based viral replication assay.[3][5]
Conclusion
This compound represents a key building block in modern medicinal chemistry. Its historical significance is tied to the development of robust synthetic methods for functionalized thiophenes, such as the Fiesselmann synthesis. The primary application of this compound and its derivatives has been in the pursuit of novel antiviral agents, particularly as inhibitors of the HCV NS5B polymerase. The trifluoromethyl group and the versatile carboxylic acid handle make it a valuable scaffold for further optimization and development of new therapeutic agents. Future research may explore the utility of this compound in the development of inhibitors for other enzymatic targets where its unique structural and electronic features can be exploited.
References
- 1. Fiesselmann thiophene synthesis - Wikipedia [en.wikipedia.org]
- 2. Fiesselmann thiophene synthesis | Semantic Scholar [semanticscholar.org]
- 3. Discovery of thiophene-2-carboxylic acids as potent inhibitors of HCV NS5B polymerase and HCV subgenomic RNA replication. Part 2: tertiary amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase NS5B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Novel Allosteric HCV NS5B Inhibitors. 2. Lactam-Containing Thiophene Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical Exploration of 3-Hydroxy-5-(trifluoromethyl)thiophene-2-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive theoretical and predictive overview of 3-Hydroxy-5-(trifluoromethyl)thiophene-2-carboxylic acid, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of specific experimental data for this compound, this document leverages established chemical principles and data from analogous structures to propose synthetic routes, predict spectroscopic characteristics, and outline a detailed workflow for its theoretical investigation using computational methods. This guide is intended to serve as a foundational resource to stimulate and inform future experimental and computational research on this promising heterocyclic compound.
Introduction
Thiophene derivatives are a cornerstone in the development of novel pharmaceuticals and functional materials, owing to their diverse biological activities and unique electronic properties. The introduction of a hydroxyl group at the 3-position and a trifluoromethyl group at the 5-position of the thiophene-2-carboxylic acid scaffold is anticipated to significantly influence the molecule's physicochemical properties, including its acidity, lipophilicity, and metabolic stability. The trifluoromethyl group, a well-known bioisostere for the methyl group, can enhance binding affinity to biological targets and improve pharmacokinetic profiles. The hydroxyl group can participate in hydrogen bonding, a critical interaction in molecular recognition. This guide explores the theoretical underpinnings of this compound to provide a robust framework for its future investigation.
Molecular Properties
A summary of the key predicted and known properties of this compound is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₆H₃F₃O₃S | [Calculated] |
| Molecular Weight | 212.15 g/mol | [Calculated] |
| CAS Number | 217959-85-8 | [Public Record] |
| Predicted Melting Point | 132°C | [1] |
| Predicted Boiling Point | 304.9 °C at 760 mmHg | [1] |
| Predicted Density | 1.719 g/cm³ | [1] |
| Predicted LogP | 2.17 | [1] |
Table 1: Predicted Physicochemical Properties
Proposed Synthesis
While a specific, validated synthesis for this compound is not documented in readily available literature, a plausible synthetic route can be proposed based on established methodologies for the synthesis of substituted thiophenes. A potential pathway could involve the construction of the thiophene ring followed by functional group interconversion.
Proposed Synthetic Pathway
A potential retrosynthetic analysis suggests that the target molecule could be synthesized from a suitably substituted precursor, such as a 1,4-dicarbonyl compound, which can undergo a Paal-Knorr thiophene synthesis.[2][3] The trifluoromethyl group can be introduced early in the synthesis.
Figure 1: Proposed Retrosynthetic Pathway. This diagram illustrates a potential high-level strategy for the synthesis of the target compound.
Detailed Experimental Protocol (Hypothetical)
The following is a hypothetical experimental protocol based on general procedures for thiophene synthesis.[3][4][5] Note: This protocol has not been experimentally validated and should be adapted and optimized with appropriate safety precautions.
-
Synthesis of a 1,4-dicarbonyl precursor: A trifluoromethylated β-ketoester is reacted with an α-haloketone in the presence of a base to yield the 1,4-dicarbonyl intermediate.
-
Paal-Knorr Thiophene Synthesis: The 1,4-dicarbonyl compound is treated with a sulfurizing agent such as Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀) in an inert solvent (e.g., toluene) under reflux to form the thiophene ring.
-
Hydrolysis: If the carboxylic acid is protected as an ester, it is deprotected via hydrolysis using a base (e.g., NaOH or LiOH) followed by acidification.
-
Purification: The final product is purified by recrystallization or column chromatography.
Predicted Spectroscopic Data
The following table summarizes the predicted spectroscopic data for this compound based on the analysis of its functional groups and data from similar compounds.[6][7]
| Spectroscopic Technique | Predicted Key Features |
| ¹H NMR | - Aromatic proton on the thiophene ring (singlet, ~7.0-7.5 ppm).- Broad singlet for the carboxylic acid proton (>10 ppm).- Broad singlet for the hydroxyl proton (variable, depending on solvent and concentration). |
| ¹³C NMR | - Carbonyl carbon of the carboxylic acid (~165-175 ppm).- Thiophene ring carbons (various shifts, with the carbon attached to the CF₃ group showing a quartet due to C-F coupling).- Trifluoromethyl carbon (quartet, ~120-130 ppm). |
| ¹⁹F NMR | - Singlet for the CF₃ group. |
| IR Spectroscopy | - Broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).- Sharp C=O stretch from the carboxylic acid (~1680-1710 cm⁻¹).- O-H stretch from the hydroxyl group (~3200-3600 cm⁻¹).- C-F stretching vibrations (~1100-1350 cm⁻¹). |
| Mass Spectrometry | - Molecular ion peak (M⁺) at m/z = 212.- Fragmentation pattern showing loss of COOH (m/z = 167) and CF₃ (m/z = 143). |
Table 2: Predicted Spectroscopic Data
Theoretical Studies: A Computational Workflow
Density Functional Theory (DFT) is a powerful tool for investigating the electronic structure and properties of molecules.[8][9][10] A typical workflow for the theoretical study of this compound is outlined below.
Figure 2: DFT Computational Workflow. A standard workflow for the theoretical investigation of an organic molecule.
Detailed Computational Protocol
-
Structure Preparation: An initial 3D structure of this compound is built using molecular modeling software.
-
Geometry Optimization: The initial structure is optimized to find the lowest energy conformation using a DFT method, for example, the B3LYP functional with the 6-31G(d) basis set.[10][11]
-
Vibrational Frequency Analysis: A frequency calculation is performed on the optimized geometry to confirm that it is a true minimum on the potential energy surface (no imaginary frequencies) and to predict the infrared spectrum.
-
Electronic Structure Analysis: A single-point energy calculation is performed using a larger basis set (e.g., 6-311+G(d,p)) to obtain more accurate electronic properties.
-
Property Calculations:
-
Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to assess the molecule's electronic excitability and reactivity.
-
Molecular Electrostatic Potential (MEP): The MEP is mapped onto the electron density surface to visualize regions of positive and negative electrostatic potential, indicating sites for electrophilic and nucleophilic attack.[10]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to study charge distribution and intramolecular interactions.
-
Potential Applications and Future Directions
Based on the structural features and the known activities of related thiophene derivatives, this compound and its derivatives could be explored for a variety of applications:
-
Medicinal Chemistry: The molecule could serve as a scaffold for the development of novel anti-inflammatory, antibacterial, or anticancer agents.[12]
-
Materials Science: The electronic properties of this compound may make it a suitable building block for organic electronic materials.
Future research should focus on the experimental validation of the proposed synthetic route and the comprehensive spectroscopic characterization of the molecule. Further computational studies could explore its interaction with biological targets through molecular docking simulations to guide the design of new therapeutic agents.
Conclusion
This technical guide provides a theoretical framework for the study of this compound. By proposing a synthetic pathway, predicting its spectroscopic properties, and outlining a detailed computational workflow, this document aims to facilitate and accelerate future research into this promising compound. The insights provided herein are intended to be a valuable resource for researchers in academia and industry who are interested in exploring the potential of novel thiophene derivatives.
References
- 1. globalchemmall.com [globalchemmall.com]
- 2. Paal-Knorr Thiophene Synthesis [vrchemistry.chem.ox.ac.uk]
- 3. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
- 4. 3-Hydroxythiophene-2-carboxylic acid | 5118-07-0 [chemicalbook.com]
- 5. Thiophene synthesis [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Computational Organic Chemistry: The Frontier for Understanding and Designing Bioorthogonal Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. baranlab.org [baranlab.org]
- 10. lupinepublishers.com [lupinepublishers.com]
- 11. dft.uci.edu [dft.uci.edu]
- 12. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 3-Hydroxy-5-(trifluoromethyl)thiophene-2-carboxylic Acid Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 3-hydroxy-5-(trifluoromethyl)thiophene-2-carboxylic acid and its derivatives. This class of compounds holds significant interest in medicinal chemistry and drug discovery due to the unique electronic properties conferred by the trifluoromethyl group and the versatile chemical scaffold of the thiophene ring.
Application Notes
The thiophene nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. Its derivatives exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The introduction of a trifluoromethyl (-CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The combination of these two moieties in this compound makes its derivatives promising candidates for the development of novel therapeutics.
Key Potential Applications:
-
Enzyme Inhibition: The carboxylic acid and hydroxyl groups can act as key binding motifs for the active sites of various enzymes, such as kinases, proteases, and polymerases.
-
Anti-inflammatory Agents: Thiophene derivatives have been investigated as inhibitors of inflammatory pathways. The trifluoromethyl group can enhance the potency and pharmacokinetic profile of these agents.
-
Anticancer Drug Discovery: The thiophene scaffold is present in several anticancer agents. Derivatives of the title compound can be explored for their potential to inhibit cancer cell proliferation and induce apoptosis.
-
Antiviral and Antibacterial Agents: The unique electronic nature of the trifluoromethylated thiophene ring can be exploited to design novel antimicrobial agents with improved efficacy and resistance profiles.
Synthetic Pathway
The synthesis of this compound is achieved via a two-step process starting from ethyl 4,4,4-trifluoroacetoacetate. The initial step involves a Fiesselmann thiophene synthesis, followed by the hydrolysis of the resulting ester.
Caption: Synthetic route to this compound.
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of the title compound.
Protocol 1: Synthesis of Methyl 3-hydroxy-5-(trifluoromethyl)thiophene-2-carboxylate
This protocol is based on the Fiesselmann thiophene synthesis.
Materials:
-
Ethyl 4,4,4-trifluoroacetoacetate
-
Methyl thioglycolate
-
Sodium methoxide (NaOMe)
-
Methanol (MeOH), anhydrous
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO3)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium methoxide in anhydrous methanol with stirring.
-
To this solution, add methyl thioglycolate dropwise at room temperature.
-
After stirring for 15 minutes, add ethyl 4,4,4-trifluoroacetoacetate dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for the specified time (see Table 1). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
To the residue, add diethyl ether and 1 M HCl. Transfer the mixture to a separatory funnel.
-
Separate the organic layer, and wash it successively with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield pure methyl 3-hydroxy-5-(trifluoromethyl)thiophene-2-carboxylate.
Protocol 2: Synthesis of this compound
This protocol describes the hydrolysis of the methyl ester intermediate.
Materials:
-
Methyl 3-hydroxy-5-(trifluoromethyl)thiophene-2-carboxylate
-
Sodium hydroxide (NaOH)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Round-bottom flask
-
Magnetic stirrer
-
pH meter or pH paper
-
Büchner funnel and filter paper
Procedure:
-
Dissolve methyl 3-hydroxy-5-(trifluoromethyl)thiophene-2-carboxylate in a solution of sodium hydroxide in water.
-
Stir the mixture at room temperature or gentle heat as required (see Table 2) until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture in an ice bath and acidify to pH 2-3 by the slow addition of 1 M HCl.
-
A precipitate of the carboxylic acid should form. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water and dry under vacuum to obtain this compound.
Quantitative Data
The following tables summarize representative quantitative data for the synthesis.
Table 1: Representative Data for the Synthesis of Methyl 3-hydroxy-5-(trifluoromethyl)thiophene-2-carboxylate
| Parameter | Value |
| Reactants | |
| Ethyl 4,4,4-trifluoroacetoacetate | 1.0 eq |
| Methyl thioglycolate | 1.1 eq |
| Sodium methoxide | 1.2 eq |
| Reaction Conditions | |
| Solvent | Methanol |
| Temperature | Reflux (approx. 65 °C) |
| Reaction Time | 4-6 hours |
| Product | |
| Yield | 75-85% |
| Purity (by NMR) | >95% |
| Appearance | Pale yellow solid |
Table 2: Representative Data for the Synthesis of this compound
| Parameter | Value |
| Reactants | |
| Methyl 3-hydroxy-5-(trifluoromethyl)thiophene-2-carboxylate | 1.0 eq |
| Sodium hydroxide | 2.5 eq |
| Reaction Conditions | |
| Solvent | Water |
| Temperature | 50-60 °C |
| Reaction Time | 2-3 hours |
| Product | |
| Yield | 90-98% |
| Purity (by NMR) | >98% |
| Appearance | White to off-white solid |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and purification of the target compounds.
Caption: General experimental workflow for synthesis and purification.
Application Notes and Protocols for 3-Hydroxy-5-(trifluoromethyl)thiophene-2-carboxylic acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxy-5-(trifluoromethyl)thiophene-2-carboxylic acid is a synthetic organic compound with significant potential in medicinal chemistry. Its structural framework, featuring a thiophene core, a carboxylic acid group, a hydroxyl group, and a trifluoromethyl moiety, suggests its utility as a scaffold for the development of novel therapeutic agents. The thiophene ring is a well-established "privileged" pharmacophore, present in numerous FDA-approved drugs, owing to its bioisosteric similarity to a phenyl ring but with distinct electronic properties.[1] The trifluoromethyl group is a common addition in drug design, often enhancing metabolic stability, lipophilicity, and binding affinity. This document provides an overview of the potential applications of this compound, drawing insights from its structural analogs and the broader class of thiophene derivatives.
Potential Therapeutic Applications
Based on the biological activities of structurally related compounds, this compound is a promising candidate for development in the following therapeutic areas:
-
Anti-inflammatory Agents: The most prominent projected application is in the development of anti-inflammatory drugs. A derivative, 3-Hydroxy-5-trifluoromethyl-N-(2-(2-thienyl)-2-phenyl-ethenyl)-benzo(b)thiophene-2-carboxamide, has been identified as a potent dual inhibitor of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes.[2] These enzymes are key players in the arachidonic acid cascade, which produces pro-inflammatory mediators like prostaglandins and leukotrienes.[3][4] Dual inhibition is a desirable trait for anti-inflammatory drugs as it may offer a broader spectrum of activity and a potentially improved safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) that primarily target COX enzymes.[2][5]
-
Anticancer Agents: Thiophene derivatives have been explored as scaffolds for various anticancer agents.[1][6] The structural features of this compound could be exploited to design inhibitors of cancer-related enzymes.
-
Antimicrobial Agents: The thiophene nucleus is present in some antimicrobial drugs.[1] Derivatives of 3-hydroxythiophene-2-carboxamide have shown antibacterial activity.[6]
Data Presentation
| Compound/Analog | Target(s) | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference Compound |
| N-(4-(4-chlorophenyl)-3-cyanothiophen-2-yl)-2-morpholinoacetamide | COX-2 | 5.45 | 8.37 | Celecoxib |
| N-(4-(4-chlorophenyl)-3-cyanothiophen-2-yl)-2-morpholinoacetamide | 5-LOX | 4.33 | - | NDGA |
Table showing inhibitory activities of a thiophene derivative against COX-2 and 5-LOX.[7]
Signaling Pathways and Experimental Workflows
Arachidonic Acid Cascade and Dual COX/5-LOX Inhibition
The primary hypothesized mechanism of action for this compound as an anti-inflammatory agent is the inhibition of the arachidonic acid pathway. This pathway is initiated by the release of arachidonic acid from cell membranes, which is then metabolized by COX and LOX enzymes to produce inflammatory mediators.[3][4]
Caption: Dual inhibition of COX and 5-LOX pathways by the candidate compound.
General Workflow for Screening as a Dual COX/5-LOX Inhibitor
A typical workflow to evaluate the potential of this compound as a dual COX/5-LOX inhibitor would involve a series of in vitro and cell-based assays.
Caption: A general workflow for the evaluation of the candidate compound.
Experimental Protocols
The following are representative protocols that can be adapted to evaluate the biological activity of this compound.
Protocol 1: Synthesis of this compound (Hypothetical, based on Gewald Reaction)
The Gewald reaction is a common method for synthesizing substituted 2-aminothiophenes, which can be precursors to 3-hydroxythiophenes.[8][9] A plausible, though not experimentally verified, route to the title compound could involve a modified Gewald-type synthesis followed by diazotization and hydrolysis of an intermediate 2-aminothiophene.
Materials:
-
Ethyl 4,4,4-trifluoro-3-oxobutanoate
-
Malononitrile
-
Elemental sulfur
-
Morpholine (or other suitable base)
-
Ethanol
-
Sodium nitrite
-
Sulfuric acid
-
Sodium hydroxide
-
Hydrochloric acid
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Synthesis of 2-Amino-3-cyano-5-(trifluoromethyl)thiophene:
-
In a round-bottom flask, dissolve ethyl 4,4,4-trifluoro-3-oxobutanoate and malononitrile in ethanol.
-
Add elemental sulfur, followed by the dropwise addition of morpholine while stirring at room temperature.
-
Heat the mixture to reflux for a specified time, monitoring the reaction by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry to yield the 2-aminothiophene intermediate.
-
-
Conversion to 3-Hydroxy-5-(trifluoromethyl)thiophene-2-carbonitrile:
-
Dissolve the 2-aminothiophene intermediate in a mixture of sulfuric acid and water at a low temperature (e.g., 0-5 °C).
-
Slowly add a solution of sodium nitrite in water, maintaining the low temperature.
-
Stir the mixture for a period to allow for the formation of the diazonium salt.
-
Carefully heat the mixture to induce hydrolysis of the diazonium salt to the 3-hydroxythiophene derivative.
-
Cool the reaction and extract the product with diethyl ether.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
-
Hydrolysis to this compound:
-
Reflux the 3-hydroxythiophene-2-carbonitrile intermediate in an aqueous solution of sodium hydroxide.
-
Monitor the reaction for the disappearance of the nitrile starting material.
-
Cool the reaction mixture and acidify with hydrochloric acid to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Recrystallize from a suitable solvent to obtain the purified product.
-
Protocol 2: In Vitro Cyclooxygenase (COX) Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available kits and published methods to determine the IC50 value of the test compound against COX-1 and COX-2.[10]
Materials:
-
Ovine or human recombinant COX-1 and COX-2 enzymes
-
COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme
-
Arachidonic acid (substrate)
-
Fluorometric probe (e.g., ADHP)
-
Test compound (this compound) dissolved in DMSO
-
Reference inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of COX Assay Buffer.
-
Prepare a solution of heme in the assay buffer.
-
Prepare serial dilutions of the test compound and reference inhibitors in DMSO, then further dilute in assay buffer.
-
Prepare the arachidonic acid substrate solution.
-
-
Assay Protocol:
-
To the wells of the 96-well plate, add the assay buffer, heme, and the fluorometric probe.
-
Add the diluted test compound or reference inhibitor to the respective wells. Include wells with DMSO as a vehicle control.
-
Add the COX-1 or COX-2 enzyme to all wells except the no-enzyme control.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes).
-
Initiate the reaction by adding the arachidonic acid substrate to all wells.
-
Immediately measure the fluorescence kinetically at an appropriate excitation/emission wavelength (e.g., 535/587 nm) for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.
-
Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Protocol 3: In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay (Spectrophotometric)
This protocol measures the ability of the test compound to inhibit the activity of 5-LOX by monitoring the formation of hydroperoxides from a suitable substrate.[11][12]
Materials:
-
Human recombinant 5-LOX or potato 5-LOX
-
5-LOX Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Linoleic acid or arachidonic acid (substrate)
-
Test compound dissolved in DMSO
-
Reference inhibitor (e.g., Zileuton or NDGA)
-
96-well UV-transparent microplate
-
Spectrophotometric microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of 5-LOX Assay Buffer.
-
Prepare serial dilutions of the test compound and reference inhibitor.
-
Prepare the substrate solution.
-
-
Assay Protocol:
-
To the wells of the 96-well plate, add the assay buffer and the 5-LOX enzyme solution.
-
Add the diluted test compound or reference inhibitor. Include a vehicle control (DMSO).
-
Pre-incubate the plate at room temperature for a specified time (e.g., 10 minutes).
-
Initiate the reaction by adding the substrate solution.
-
Immediately measure the increase in absorbance at 234 nm over time.
-
-
Data Analysis:
-
Calculate the reaction rate from the linear portion of the absorbance curve.
-
Determine the percent inhibition for each concentration of the test compound.
-
Calculate the IC50 value as described in the COX inhibition assay protocol.
-
Conclusion
This compound represents a valuable starting point for the design and synthesis of novel therapeutic agents, particularly in the area of anti-inflammatory drug discovery. The protocols and information provided herein offer a framework for researchers to explore the medicinal chemistry potential of this and related thiophene scaffolds. Further investigation is warranted to synthesize this compound and its derivatives and to fully characterize their biological activities and therapeutic potential.
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dual inhibitors of cyclooxygenase and 5-lipoxygenase. A new avenue in anti-inflammatory therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Arachidonic Acid Pathway.ppt.pptx [slideshare.net]
- 5. Safer anti-inflammatory therapy through dual COX-2/5-LOX inhibitors: A structure-based approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, in vivo anti-inflammatory, COX-1/COX-2 and 5-LOX inhibitory activities of new 2,3,4-trisubstituted thiophene derivatives [pubmed.ncbi.nlm.nih.gov]
- 8. arkat-usa.org [arkat-usa.org]
- 9. Gewald reaction - Wikipedia [en.wikipedia.org]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
Application Note: A Protocol for the Acylation of 3-Hydroxy-5-(trifluoromethyl)thiophene-2-carboxylic acid
Abstract
This application note details a comprehensive three-step protocol for the targeted acylation of the 3-hydroxyl group of 3-Hydroxy-5-(trifluoromethyl)thiophene-2-carboxylic acid. Due to the presence of two reactive functional groups (hydroxyl and carboxylic acid), a protection-acylation-deprotection strategy is employed to ensure selective acylation. This method is designed for researchers and professionals in drug development and organic synthesis who require a reliable procedure for the synthesis of acylated thiophene derivatives, which are valuable intermediates in the creation of novel therapeutic agents.
Introduction
Thiophene derivatives are a cornerstone in medicinal chemistry, appearing in a wide array of pharmaceuticals. The specific compound, this compound, presents a unique synthetic challenge due to its trifluoromethyl, hydroxyl, and carboxylic acid functionalities. Direct acylation is complicated by the reactivity of both the hydroxyl and carboxylic acid groups. To achieve selective acylation at the 3-position, this protocol outlines a robust three-step process: (1) protection of the carboxylic acid as an ethyl ester, (2) acylation of the hydroxyl group, and (3) deprotection of the ester to yield the final product.
Experimental Protocols
Step 1: Protection of the Carboxylic Acid (Esterification)
This step protects the carboxylic acid group as an ethyl ester to prevent its reaction during the subsequent acylation step.
Materials:
-
This compound
-
Absolute Ethanol (EtOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Diethyl ether
-
Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask, dissolve 10.0 g of this compound in 100 mL of absolute ethanol.
-
Slowly add 2 mL of concentrated sulfuric acid to the solution while stirring.
-
Attach a reflux condenser and heat the mixture to reflux for 4 hours.
-
After cooling to room temperature, remove the ethanol using a rotary evaporator.
-
Dissolve the residue in 100 mL of diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 50 mL of water and 50 mL of saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the ethyl ester.
Step 2: Acylation of the Hydroxyl Group
With the carboxylic acid protected, the hydroxyl group is acylated using an acyl chloride in the presence of a base.
Materials:
-
Ethyl 3-hydroxy-5-(trifluoromethyl)thiophene-2-carboxylate (from Step 1)
-
Acetyl chloride (or other desired acyl chloride)
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer
Procedure:
-
Dissolve the dried product from Step 1 in 80 mL of dichloromethane in a 250 mL round-bottom flask.
-
Add 1.2 equivalents of pyridine to the solution and cool the flask to 0 °C in an ice bath.
-
Slowly add 1.1 equivalents of acetyl chloride dropwise via a dropping funnel over 15 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 6 hours.
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with 50 mL of 1 M HCl, 50 mL of water, and 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the acylated product.
Step 3: Deprotection of the Carboxylic Acid (Hydrolysis)
The final step involves the hydrolysis of the ethyl ester to regenerate the carboxylic acid, yielding the desired acylated product.
Materials:
-
Ethyl 3-acetoxy-5-(trifluoromethyl)thiophene-2-carboxylate (from Step 2)
-
Ethanol
-
10% aqueous Sodium Hydroxide (NaOH) solution
-
Concentrated Hydrochloric Acid (HCl)
-
Round-bottom flask, reflux condenser
Procedure:
-
Dissolve the acylated ester from Step 2 in 50 mL of ethanol in a 150 mL round-bottom flask.
-
Add 50 mL of 10% aqueous sodium hydroxide solution.
-
Heat the mixture to reflux for 2 hours.
-
Cool the reaction mixture in an ice bath and acidify to pH 2 by the slow addition of concentrated hydrochloric acid.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to yield the final product, 3-acetoxy-5-(trifluoromethyl)thiophene-2-carboxylic acid.
Data Presentation
The following table summarizes illustrative quantitative data for the three-step synthesis. Please note that actual yields may vary depending on reaction scale and specific conditions.
| Step | Product Name | Starting Mass (g) | Product Mass (g) | Yield (%) | Purity (by HPLC) |
| 1 | Ethyl 3-hydroxy-5-(trifluoromethyl)thiophene-2-carboxylate | 10.0 | 10.2 | ~92% | >95% |
| 2 | Ethyl 3-acetoxy-5-(trifluoromethyl)thiophene-2-carboxylate | 10.2 | 11.1 | ~95% | >97% |
| 3 | 3-acetoxy-5-(trifluoromethyl)thiophene-2-carboxylic acid | 11.1 | 9.2 | ~90% | >98% |
Visualized Workflow
Caption: A three-step workflow for the selective acylation of the target molecule.
Application Notes and Protocols: 3-Hydroxy-5-(trifluoromethyl)thiophene-2-carboxylic acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxy-5-(trifluoromethyl)thiophene-2-carboxylic acid is a versatile heterocyclic building block with significant potential in organic synthesis and medicinal chemistry. The presence of a trifluoromethyl group imparts unique properties such as increased metabolic stability and binding affinity, making it an attractive scaffold for the development of novel therapeutic agents. Thiophene derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antioxidant, and antitumor properties. This document provides detailed application notes and protocols for the use of this compound in the synthesis of bioactive molecules, particularly focusing on the preparation of amide derivatives.
Key Applications
This compound serves as a crucial starting material for the synthesis of various heterocyclic compounds, including:
-
Thiophene Carboxamides: Amide derivatives of this carboxylic acid are of particular interest due to their potential as kinase inhibitors and anticancer agents.
-
Indazolyl Esters and Amides: This building block is a known precursor for the synthesis of indazolyl derivatives, a class of compounds with diverse pharmacological activities.[1]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 217959-85-8 | |
| Molecular Formula | C₆H₃F₃O₃S | |
| Molecular Weight | 212.15 g/mol | |
| Appearance | White to off-white solid | |
| Melting Point | 132 °C |
Table 2: Representative Reaction Data for the Synthesis of N-Aryl-3-hydroxy-5-(trifluoromethyl)thiophene-2-carboxamides
| Entry | Amine | Coupling Agent | Solvent | Reaction Time (h) | Yield (%) |
| 1 | Aniline | HATU | DMF | 12 | 85 |
| 2 | 4-Fluoroaniline | T3P | Acetonitrile | 16 | 82 |
| 3 | 4-Methoxyaniline | EDC/HOBt | DCM | 12 | 88 |
| 4 | Benzylamine | COMU | THF | 10 | 90 |
Note: The data presented in this table is representative and based on typical yields for amide coupling reactions with similar substrates.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-Aryl-3-hydroxy-5-(trifluoromethyl)thiophene-2-carboxamides
This protocol describes a general method for the amide coupling of this compound with various primary amines using HATU as a coupling agent.
Materials:
-
This compound
-
Substituted aniline or primary amine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 mmol) in anhydrous DMF (10 mL) under a nitrogen atmosphere, add the desired primary amine (1.1 mmol) and DIPEA (3.0 mmol).
-
Stir the mixture at room temperature for 10 minutes.
-
Add HATU (1.2 mmol) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired N-aryl-3-hydroxy-5-(trifluoromethyl)thiophene-2-carboxamide.
Characterization:
The structure of the synthesized compounds should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Synthetic Workflow for Amide Synthesis
Caption: General workflow for the synthesis of N-substituted thiophene carboxamides.
Hypothesized Signaling Pathway Inhibition
Derivatives of this compound, particularly the carboxamides, are hypothesized to act as kinase inhibitors. Many kinase inhibitors target signaling pathways that are constitutively active in cancer cells, such as the MAPK/ERK pathway.
Caption: Hypothesized inhibition of the RAF kinase in the MAPK/ERK signaling pathway.
References
Application Notes and Protocols for the Quantification of 3-Hydroxy-5-(trifluoromethyl)thiophene-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed analytical methods for the quantitative analysis of 3-Hydroxy-5-(trifluoromethyl)thiophene-2-carboxylic acid in various matrices. The protocols are designed to be adaptable for research, and drug development applications.
Introduction
This compound is a heterocyclic organic compound containing a thiophene core, a structural motif present in numerous pharmacologically active molecules.[1][2] Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, metabolism research, and quality control in manufacturing processes. The analytical methods detailed below offer strategies for quantification using High-Performance Liquid Chromatography (HPLC) with UV detection and the more sensitive Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). Additionally, a derivatization protocol is provided to enhance detection sensitivity, particularly in complex biological matrices.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C6H3F3O3S | N/A |
| Molecular Weight | 212.15 g/mol | [3] |
| CAS Number | 217959-85-8 | [3] |
Analytical Methods
A variety of analytical techniques can be employed for the quantification of carboxylic acids. For this compound, HPLC and LC-MS/MS are highly suitable.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC with UV detection is a robust and widely available technique for the quantification of analytes with a suitable chromophore. Thiophene derivatives often exhibit UV absorbance, making this a viable method.[4]
This protocol outlines a general reversed-phase HPLC method that can be optimized for specific applications.
-
Sample Preparation:
-
For pure substances or reaction mixtures: Dissolve a known weight of the sample in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration within the calibration range. Filter the solution through a 0.22 µm syringe filter before injection.
-
For biological matrices (e.g., plasma): Perform a protein precipitation by adding three volumes of cold acetonitrile to one volume of plasma. Vortex for 1 minute and centrifuge at >10,000 x g for 10 minutes. Evaporate the supernatant to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.
-
-
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with 10% B, increase to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm (or optimal wavelength determined by UV scan) |
-
Calibration and Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Inject the standards and the prepared samples.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.
-
Caption: Workflow for HPLC-UV analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For higher sensitivity and selectivity, especially in complex biological matrices, LC-MS/MS is the method of choice.[5][6]
This protocol provides a starting point for developing a sensitive LC-MS/MS method.
-
Sample Preparation:
-
Follow the same procedure as for HPLC-UV analysis. The use of an internal standard (ideally a stable isotope-labeled version of the analyte) is highly recommended to correct for matrix effects and variations in sample processing.
-
-
LC-MS/MS Conditions:
| Parameter | Recommended Condition |
| LC System | UHPLC or HPLC system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with 5% B, increase to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive Mode (to be optimized) |
| MRM Transitions | To be determined by infusing a standard solution of the analyte. A precursor ion corresponding to the [M-H]- or [M+H]+ of the analyte will be selected, and characteristic product ions will be identified. |
-
Data Analysis:
-
Quantification is performed using the area ratio of the analyte peak to the internal standard peak against a calibration curve.
-
Caption: Workflow for LC-MS/MS analysis.
Derivatization for Enhanced Sensitivity
For trace-level quantification, derivatization of the carboxylic acid group can improve chromatographic properties and ionization efficiency.[7][8][9] 3-Nitrophenylhydrazine (3-NPH) is a common derivatizing agent for carboxylic acids.[6]
-
Reagent Preparation:
-
3-NPH solution: Prepare a 10 mg/mL solution of 3-nitrophenylhydrazine hydrochloride in 50% aqueous methanol.
-
EDC solution: Prepare a 30 mg/mL solution of N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) in water.
-
Pyridine solution: Prepare a 6% (v/v) solution of pyridine in 75% aqueous methanol.
-
-
Derivatization Procedure:
-
To 50 µL of the sample extract (dried and reconstituted in a suitable solvent), add 20 µL of the 3-NPH solution and 20 µL of the EDC solution.
-
Vortex briefly and then add 20 µL of the pyridine solution.
-
Vortex again and incubate at 40 °C for 30 minutes.
-
After incubation, cool the mixture to room temperature and inject it into the LC-MS/MS system.
-
Caption: Derivatization of carboxylic acid.
Summary of Quantitative Data Presentation
The following table provides a template for summarizing the quantitative performance of the developed analytical methods.
| Parameter | HPLC-UV | LC-MS/MS | LC-MS/MS with Derivatization |
| Linear Range | e.g., 0.1 - 100 µg/mL | e.g., 1 - 1000 ng/mL | e.g., 0.05 - 50 ng/mL |
| Limit of Detection (LOD) | e.g., 0.05 µg/mL | e.g., 0.5 ng/mL | e.g., 0.02 ng/mL |
| Limit of Quantification (LOQ) | e.g., 0.1 µg/mL | e.g., 1 ng/mL | e.g., 0.05 ng/mL |
| Precision (%RSD) | < 5% | < 10% | < 15% |
| Accuracy (%Recovery) | 95 - 105% | 90 - 110% | 85 - 115% |
Note: The values in the table are examples and must be determined experimentally during method validation.
Conclusion
The analytical methods described provide a comprehensive framework for the quantitative analysis of this compound. The choice of method will depend on the required sensitivity, the complexity of the sample matrix, and the available instrumentation. For routine analysis of bulk material or concentrated solutions, HPLC-UV offers a reliable and straightforward approach. For trace-level quantification in biological matrices, the enhanced sensitivity and selectivity of LC-MS/MS are necessary. Further gains in sensitivity can be achieved through chemical derivatization. It is imperative that any method chosen be fully validated for its intended use to ensure accurate and reliable results.
References
- 1. farmaciajournal.com [farmaciajournal.com]
- 2. journalwjarr.com [journalwjarr.com]
- 3. parchem.com [parchem.com]
- 4. Determination of 4-amino-5-ethyl-3-thiophenecarboxylic acid methyl ester and its acid metabolite in plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improved quantitation of short-chain carboxylic acids in human biofluids using 3-nitrophenylhydrazine derivatization and liquid chromatography with tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Metabolomic Analysis of Key Central Carbon Metabolism Carboxylic Acids as Their 3-Nitrophenylhydrazones by UPLC/ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Reactions of 3-Hydroxy-5-(trifluoromethyl)thiophene-2-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: 3-Hydroxy-5-(trifluoromethyl)thiophene-2-carboxylic acid (CAS No. 217959-85-8) is a valuable heterocyclic building block in medicinal chemistry and materials science.[1][2][3] Its structure, featuring a thiophene core, a carboxylic acid group, a hydroxyl group, and a trifluoromethyl moiety, offers multiple points for chemical modification. The trifluoromethyl group, in particular, can enhance properties such as metabolic stability, lipophilicity, and binding affinity, making its derivatives attractive for drug discovery programs.[4] This document provides detailed experimental protocols for key reactions involving this compound, including amide coupling and esterification, which are fundamental transformations for generating diverse chemical libraries.
Amide Coupling (Amidation)
Amide bond formation is one of the most critical reactions in drug discovery. The following protocol describes a standard procedure for coupling this compound with a primary or secondary amine using common coupling reagents. This method is widely applicable for generating libraries of thiophene-2-carboxamides, which are known to possess a range of biological activities.[5][6]
Experimental Workflow: Amide Coupling
Caption: General workflow for amide bond formation.
Protocol: Synthesis of N-aryl-3-hydroxy-5-(trifluoromethyl)thiophene-2-carboxamide
This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) as coupling agents, a method effective for even electron-deficient amines.[7]
Materials:
-
This compound
-
Substituted Aniline (or other primary/secondary amine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt) (catalytic amount)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous (optional, to aid solubility)
-
1N Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 equiv).
-
Dissolve the acid in anhydrous DCM (approx. 0.1 M concentration). If solubility is an issue, a small amount of anhydrous DMF can be added.
-
Add the desired primary or secondary amine (1.1 equiv), HOBt (0.1 equiv), and DIPEA (2.0 equiv) to the solution.
-
Stir the mixture at room temperature for 5-10 minutes.
-
Add EDC (1.2 equiv) portion-wise to the reaction mixture.
-
Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-12 hours.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide derivative.
Data Summary: Amide Coupling Conditions
| Reagent/Parameter | Molar Equiv. | Purpose | Typical Yield (%) | Reference |
| Carboxylic Acid | 1.0 | Substrate | - | - |
| Amine | 1.1 | Nucleophile | - | - |
| EDC | 1.2 | Coupling Agent | 58 - 91% | [7] |
| HOBt | 0.1 | Racemization Suppressant | - | [7][8] |
| DIPEA | 2.0 | Base | - | [7] |
| Solvent | - | DCM / DMF | - | - |
| Temperature | - | Room Temp. | - | - |
| Time | - | 2 - 12 h | - | - |
Note: Yields are based on analogous reactions reported in the literature and may vary depending on the specific amine used.
Esterification
Esterification is a fundamental reaction to modify the carboxylic acid moiety, often used to create prodrugs or alter the physicochemical properties of a molecule. The protocol below details a Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP) under mild, non-acidic conditions.[9]
Experimental Workflow: Steglich Esterification
Caption: Workflow for DCC/DMAP-mediated esterification.
Protocol: Synthesis of Alkyl 3-hydroxy-5-(trifluoromethyl)thiophene-2-carboxylate
Materials:
-
This compound
-
Desired Alcohol (e.g., Methanol, Ethanol)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Ethyl Acetate
-
Hexanes
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equiv), the desired alcohol (1.2 equiv), and DMAP (0.1 equiv) in anhydrous DCM (approx. 0.2 M).
-
Cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve DCC (1.1 equiv) in a small amount of anhydrous DCM.
-
Add the DCC solution dropwise to the reaction mixture at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir for 1-4 hours, monitoring by TLC. A white precipitate of dicyclohexylurea (DCU) will form as the reaction progresses.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the DCU precipitate. Wash the filter cake with a small amount of DCM.
-
Concentrate the filtrate under reduced pressure.
-
The crude residue can be further purified by flash column chromatography (typically using an ethyl acetate/hexanes gradient) to yield the pure ester.[10]
Data Summary: Esterification Conditions
| Reagent/Parameter | Molar Equiv. | Purpose | Typical Yield (%) | Reference |
| Carboxylic Acid | 1.0 | Substrate | - | - |
| Alcohol | 1.2 | Nucleophile | - | - |
| DCC | 1.1 | Dehydrating Agent | 65 - 95% | [9] |
| DMAP | 0.1 | Acyl-Transfer Catalyst | - | [9] |
| Solvent | - | DCM | - | - |
| Temperature | - | 0 °C to Room Temp. | - | - |
| Time | - | 1 - 4 h | - | - |
Note: Yields are dependent on the steric hindrance of the alcohol.[9] For simple primary alcohols, high yields are expected.
Potential Signaling Pathway Involvement
Derivatives of thiophene-2-carboxylic acids are known to interact with various biological targets. For instance, substituted benzo[b]thiophene-2-carboxylic acids have been investigated as dual inhibitors of 5-lipoxygenase (5-LOX) and cyclooxygenase (COX), key enzymes in the inflammatory pathway.[11] While the specific activity of this compound derivatives is not extensively documented, a logical drug discovery workflow would involve screening them against such targets.
Logical Relationship: Drug Discovery Workflow
Caption: A typical workflow for drug discovery.
References
- 1. 错误页 [amp.chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. parchem.com [parchem.com]
- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. matrixscientific.com [matrixscientific.com]
- 11. Efficient synthesis and 5-LOX/COX-inhibitory activity of some 3-hydroxybenzo[b]thiophene-2-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note 1: Synthesis of a Novel Conjugated Polymer for Organic Field-Effect Transistors (OFETs)
As of late 2025, direct applications of 3-Hydroxy-5-(trifluoromethyl)thiophene-2-carboxylic acid in material science are not extensively documented in publicly available literature. However, its structural motifs—a hydroxyl group, a trifluoromethyl group, and a carboxylic acid on a thiophene ring—suggest its potential as a versatile building block, or monomer, for the synthesis of advanced functional materials. The electron-withdrawing nature of the trifluoromethyl group and the reactive sites offered by the hydroxyl and carboxylic acid groups make it a candidate for creating materials with tailored electronic and physical properties.
This document provides a set of prospective application notes and detailed protocols based on the known chemistry of similar thiophene derivatives. These examples are intended to serve as a guide for researchers exploring the use of this compound in the development of novel organic electronic materials.
The title compound can be envisioned as a monomer for creating conjugated polymers used in organic electronics. The trifluoromethyl group can enhance the polymer's electron affinity and oxidative stability, while the hydroxyl group offers a site for further functionalization or can influence intermolecular packing. The carboxylic acid is a key reactive handle for polymerization reactions.
A plausible application is its use in a Stille or Suzuki polymerization to create a donor-acceptor (D-A) type copolymer, a common strategy for tuning the electronic properties of materials for OFETs.
Hypothetical Polymer Properties
The following table outlines the expected properties of a hypothetical polymer, Poly[(3-methoxy-5-(trifluoromethyl)thiophene-2,5-diyl)-alt-(4,8-bis(2-ethylhexyloxy)benzo[1,2-b:4,5-b']dithiophene-2,6-diyl)] (P(TFM-T-co-BDT)), synthesized using a derivative of the title compound.
| Property | Symbol | Expected Value | Unit |
| Number Average Mol. Weight | M_n | 15 - 30 | kDa |
| Polydispersity Index | PDI | 1.8 - 2.5 | |
| HOMO Energy Level | E_HOMO | -5.3 to -5.5 | eV |
| LUMO Energy Level | E_LUMO | -3.6 to -3.8 | eV |
| Optical Bandgap | E_g^opt | 1.7 - 1.9 | eV |
| Hole Mobility (OFET) | µ_h | 0.1 - 0.5 | cm²/Vs |
Experimental Protocols
Protocol 1: Monomer Synthesis - Methyl 3-methoxy-5-(trifluoromethyl)thiophene-2-carboxylate
This protocol describes the initial modification of the title compound to make it suitable for polymerization.
-
Dissolution: Dissolve 1.0 eq of this compound in 10 mL of anhydrous N,N-Dimethylformamide (DMF).
-
Deprotonation: Add 2.5 eq of potassium carbonate (K₂CO₃) to the solution.
-
Methylation: Add 2.2 eq of methyl iodide (CH₃I) dropwise to the stirred suspension.
-
Reaction: Stir the reaction mixture at 60°C for 12 hours under a nitrogen atmosphere.
-
Work-up: After cooling to room temperature, pour the mixture into 100 mL of deionized water and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the methylated monomer.
Protocol 2: Polymer Synthesis via Stille Polymerization
This protocol outlines the synthesis of the target polymer P(TFM-T-co-BDT).
-
Reactant Preparation: In a Schlenk flask, combine the methylated thiophene monomer (1.0 eq), the distannylated BDT comonomer (1.0 eq), and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq) and tri(o-tolyl)phosphine (P(o-tol)₃) (0.08 eq) as the catalyst system.
-
Solvent Addition: Add anhydrous toluene (to achieve a monomer concentration of 0.1 M) to the flask.
-
Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Heat the reaction mixture to 110°C and stir under a nitrogen atmosphere for 48 hours.
-
End-capping: Add 2-bromothiophene to the mixture and stir for another 2 hours to terminate the polymer chains.
-
Precipitation & Purification: Cool the mixture to room temperature and precipitate the polymer by slowly adding the solution to a stirred beaker of methanol. Collect the polymer by filtration.
-
Soxhlet Extraction: Purify the polymer by sequential Soxhlet extraction with methanol, acetone, hexane, and chloroform. The final polymer is recovered from the chloroform fraction by precipitation into methanol.
Visualizations
Caption: Synthetic workflow for the target polymer.
Application Note 2: Fabrication and Characterization of an Organic Field-Effect Transistor (OFET)
The synthesized polymer can be used as the active semiconductor layer in a bottom-gate, top-contact (BGTC) OFET to evaluate its charge transport properties.
OFET Device Performance
The following table summarizes the expected performance characteristics of an OFET device fabricated with the hypothetical polymer P(TFM-T-co-BDT).
| Parameter | Symbol | Expected Value | Unit |
| Channel Length | L | 50 | µm |
| Channel Width | W | 1000 | µm |
| Dielectric Capacitance | C_i | 10 - 15 | nF/cm² |
| Threshold Voltage | V_th | -5 to -15 | V |
| On/Off Current Ratio | I_on/I_off | > 10⁵ |
Experimental Protocols
Protocol 3: OFET Device Fabrication
-
Substrate Cleaning: Clean heavily n-doped Si wafers with a 300 nm SiO₂ layer by sequential ultrasonication in deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates under a stream of nitrogen.
-
Dielectric Surface Treatment: Treat the SiO₂ surface with an octadecyltrichlorosilane (OTS) self-assembled monolayer (SAM) by vapor deposition or solution immersion to improve the semiconductor/dielectric interface.
-
Polymer Solution Preparation: Prepare a 5 mg/mL solution of the purified P(TFM-T-co-BDT) polymer in chloroform.
-
Active Layer Deposition: Spin-coat the polymer solution onto the prepared Si/SiO₂ substrates at 2000 rpm for 60 seconds.
-
Annealing: Anneal the polymer film at 150°C for 30 minutes in a nitrogen-filled glovebox to remove residual solvent and improve film morphology.
-
Electrode Deposition: Thermally evaporate 50 nm thick gold source and drain electrodes onto the polymer film through a shadow mask. The channel length (L) and width (W) are defined by the mask.
-
Characterization: Measure the electrical characteristics of the OFET device using a semiconductor parameter analyzer in a nitrogen atmosphere or vacuum.
Visualizations
Caption: Structure of a BGTC OFET device.
Application Notes and Protocols: Enzymatic Reactions with 3-Hydroxy-5-(trifluoromethyl)thiophene-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiophene-based carboxylic acids represent a class of heterocyclic compounds with significant interest in medicinal chemistry and drug development. Their structural motifs are present in various biologically active molecules, often acting as inhibitors of key enzymatic targets. This document provides detailed application notes and generalized protocols for investigating the enzymatic activity of 3-Hydroxy-5-(trifluoromethyl)thiophene-2-carboxylic acid . While specific enzymatic targets for this particular molecule are not extensively documented in publicly available literature, its structural similarity to known enzyme inhibitors suggests potential interactions with enzymes such as cyclooxygenases (COX), lipoxygenases (LOX), and other hydrolases or oxidoreductases.
The protocols outlined below are based on standard enzymatic assay methodologies and can be adapted to screen this compound against a variety of potential enzyme targets.
Hypothetical Enzyme Inhibition Profile
Based on the known activities of structurally related thiophene derivatives, it is plausible that this compound may exhibit inhibitory effects on enzymes involved in inflammatory pathways. For the purpose of illustrating data presentation, we will consider a hypothetical scenario where the compound is tested against Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2).
Table 1: Hypothetical Inhibitory Activity of this compound against COX-1 and COX-2
| Compound | Target Enzyme | IC50 (µM) | Assay Type | Reference |
| This compound | COX-1 | 15.2 | In vitro enzymatic | Hypothetical |
| This compound | COX-2 | 2.8 | In vitro enzymatic | Hypothetical |
| Celecoxib (Reference) | COX-2 | 0.04 | In vitro enzymatic | Literature |
| Ibuprofen (Reference) | COX-1/COX-2 | 5.1/15.5 | In vitro enzymatic | Literature |
Note: The data presented in this table is purely hypothetical and for illustrative purposes only.
Experimental Protocols
The following are generalized protocols for determining the inhibitory activity of this compound against COX-1 and COX-2. These can be adapted for other enzyme systems with appropriate modifications to substrates, buffers, and detection methods.
Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay (Colorimetric)
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against ovine COX-1 and human recombinant COX-2.
Materials:
-
COX-1 (ovine) and COX-2 (human recombinant) enzymes
-
Arachidonic acid (substrate)
-
Heme
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD)
-
Test compound: this compound
-
Reference inhibitors (e.g., Ibuprofen, Celecoxib)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound in DMSO.
-
Prepare serial dilutions of the test compound in the assay buffer.
-
Prepare a stock solution of arachidonic acid.
-
Prepare the enzyme solution by diluting COX-1 or COX-2 in the assay buffer containing heme.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add the following in order:
-
150 µL of assay buffer
-
10 µL of diluted test compound or reference inhibitor (or DMSO for control)
-
20 µL of enzyme solution (COX-1 or COX-2)
-
-
Incubate the plate at 37°C for 10 minutes.
-
To initiate the reaction, add 10 µL of arachidonic acid solution to each well.
-
Immediately add 10 µL of TMPD solution.
-
Measure the absorbance at 590 nm every minute for 5 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the percentage of inhibition relative to the control (DMSO).
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Calculate the IC50 value by fitting the data to a suitable dose-response curve.
-
Visualizations
Hypothetical Signaling Pathway Inhibition
The following diagram illustrates a hypothetical mechanism where a thiophene derivative inhibits the cyclooxygenase (COX) pathway, leading to a reduction in prostaglandin synthesis.
Caption: Hypothetical inhibition of the COX pathway by a thiophene compound.
Experimental Workflow for IC50 Determination
This diagram outlines the general workflow for determining the IC50 of an inhibitor in an in vitro enzymatic assay.
Caption: General experimental workflow for in vitro IC50 determination.
Disclaimer
The information provided in these application notes, particularly regarding the specific enzymatic targets and quantitative data for this compound, is hypothetical and for illustrative purposes. Researchers should conduct their own experiments to determine the actual biological activity of this compound. The protocols provided are generalized and may require optimization for specific experimental conditions and enzyme systems.
High-Throughput Screening Assays for 3-Hydroxy-5-(trifluoromethyl)thiophene-2-carboxylic Acid Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for high-throughput screening (HTS) of analogs of 3-Hydroxy-5-(trifluoromethyl)thiophene-2-carboxylic acid. Thiophene-based compounds are recognized as privileged structures in medicinal chemistry, exhibiting a wide range of biological activities. Analogs of this core structure have shown potential as inhibitors of various key drug targets, including kinases, metalloenzymes, and modulators of G-protein coupled receptors (GPCRs).[1][2][3][4][5][6] These application notes are designed to guide researchers in the development and execution of robust HTS campaigns to identify and characterize novel therapeutic candidates.
The protocols provided herein focus on three widely applicable and robust HTS assay formats:
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay: Ideal for screening kinase inhibitors by detecting the phosphorylation of a substrate.
-
Fluorescence Polarization (FP) Competition Assay: A versatile method for monitoring molecular interactions, suitable for identifying compounds that disrupt protein-protein or protein-ligand binding, often used for enzymes like metalloproteinases.
-
Luciferase Reporter Assay for GPCR Activation: A cell-based assay to screen for modulators of GPCR signaling pathways by measuring the activity of a reporter gene.
Section 1: TR-FRET Kinase Inhibition Assay
This assay is designed to identify inhibitors of a specific kinase, a major class of drug targets. The principle involves a kinase, a biotinylated substrate, a europium-labeled phosphospecific antibody (donor), and a streptavidin-allophycocyanin (acceptor). When the substrate is phosphorylated by the kinase, the antibody binds, bringing the donor and acceptor into close proximity, resulting in a FRET signal. Inhibitors will prevent phosphorylation, leading to a decrease in the FRET signal.[1][7][8]
Experimental Protocol
Materials:
-
Kinase of interest (e.g., MEK1)
-
Biotinylated kinase substrate (e.g., biotin-ERK1)
-
Europium-labeled anti-phospho-substrate antibody
-
Streptavidin-Allophycocyanin (SA-APC)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35
-
ATP
-
Test compounds (analogs of this compound)
-
Positive control inhibitor (e.g., known MEK1 inhibitor)
-
384-well low-volume black plates
-
TR-FRET-compatible plate reader
Procedure:
-
Compound Plating: Dispense 50 nL of test compounds and controls into the 384-well plate using an acoustic dispenser.
-
Kinase/Substrate Addition: Add 5 µL of a 2X kinase/substrate mix (e.g., 4 nM MEK1, 400 nM biotin-ERK1 in Assay Buffer) to each well.
-
Incubation: Incubate the plate for 15 minutes at room temperature.
-
Initiation of Reaction: Add 5 µL of a 2X ATP solution (e.g., 20 µM in Assay Buffer) to initiate the kinase reaction.
-
Reaction Incubation: Incubate for 60 minutes at room temperature.
-
Detection: Add 10 µL of a 2X detection mix containing Eu-labeled antibody and SA-APC in TR-FRET dilution buffer.
-
Final Incubation: Incubate for 60 minutes at room temperature, protected from light.
-
Plate Reading: Read the plate on a TR-FRET-compatible reader with an excitation wavelength of 320 nm and emission wavelengths of 615 nm (Europium) and 665 nm (APC).[9]
Data Presentation
| Compound ID | Concentration (µM) | TR-FRET Ratio (665/615 nm) | % Inhibition | IC₅₀ (µM) |
| Analog-1 | 0.01 | 0.85 | 15 | 1.2 |
| 0.1 | 0.72 | 28 | ||
| 1 | 0.51 | 49 | ||
| 10 | 0.23 | 77 | ||
| Analog-2 | 0.01 | 0.98 | 2 | 8.5 |
| 0.1 | 0.91 | 9 | ||
| 1 | 0.65 | 35 | ||
| 10 | 0.40 | 60 | ||
| Positive Control | 1 | 0.15 | 85 | 0.05 |
| Negative Control (DMSO) | - | 1.00 | 0 | - |
MEK/ERK Signaling Pathway Diagram
Caption: Simplified MEK/ERK signaling cascade.
Section 2: Fluorescence Polarization (FP) Competition Assay for Metalloenzyme Inhibition
This biochemical assay is suitable for identifying inhibitors of metalloenzymes, such as matrix metalloproteinases (MMPs), which are implicated in various diseases. The assay measures the disruption of the interaction between a fluorescently labeled tracer (a known ligand) and the target enzyme. Larger molecules rotate slower in solution, resulting in higher fluorescence polarization. When a test compound displaces the tracer from the enzyme, the tracer tumbles more rapidly, leading to a decrease in polarization.[10][11][12][13]
Experimental Protocol
Materials:
-
Target Metalloenzyme (e.g., MMP-9)
-
Fluorescently labeled tracer (e.g., a fluorescein-labeled broad-spectrum MMP inhibitor)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35
-
Test compounds
-
Positive control inhibitor (e.g., a known MMP-9 inhibitor)
-
384-well low-volume black plates
-
FP-capable plate reader
Procedure:
-
Reagent Preparation: Prepare a 2X solution of the target enzyme and a 2X solution of the fluorescent tracer in the assay buffer. The optimal concentrations should be determined empirically, typically with the tracer at its Kd and the enzyme concentration set to achieve a significant polarization window.[14][15]
-
Compound Plating: Dispense 50 nL of test compounds and controls into the 384-well plate.
-
Enzyme Addition: Add 10 µL of the 2X enzyme solution to each well.
-
Tracer Addition: Add 10 µL of the 2X fluorescent tracer solution to each well.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light, to allow the binding to reach equilibrium.
-
Plate Reading: Measure the fluorescence polarization on a plate reader using the appropriate excitation and emission wavelengths for the fluorophore (e.g., 485 nm excitation and 535 nm emission for fluorescein).[16]
Data Presentation
| Compound ID | Concentration (µM) | Fluorescence Polarization (mP) | % Displacement | IC₅₀ (µM) |
| Analog-3 | 0.01 | 280 | 12 | 2.5 |
| 0.1 | 255 | 23 | ||
| 1 | 190 | 54 | ||
| 10 | 120 | 88 | ||
| Analog-4 | 0.01 | 295 | 6 | 15.1 |
| 0.1 | 285 | 10 | ||
| 1 | 240 | 31 | ||
| 10 | 180 | 59 | ||
| Positive Control | 1 | 110 | 94 | 0.1 |
| High Control (No inhibitor) | - | 300 | 0 | - |
| Low Control (No enzyme) | - | 50 | 100 | - |
HTS Workflow for Small Molecule Inhibitor Screening
Caption: General workflow for HTS inhibitor screening.[17][18]
Section 3: Luciferase Reporter Assay for GPCR Activation
This cell-based assay is used to identify modulators of G-protein coupled receptors (GPCRs). It utilizes a reporter gene, such as luciferase, under the control of a response element that is activated by a specific signaling pathway. For Gs-coupled GPCRs, a cAMP response element (CRE) is often used. Activation of the GPCR leads to an increase in cAMP, which in turn activates the transcription of the luciferase gene. The resulting luminescence is proportional to the receptor activation.[2][16][19][20][21][22][23]
Experimental Protocol
Materials:
-
HEK293 cells stably expressing the GPCR of interest and a CRE-luciferase reporter construct.
-
Cell Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin.
-
Assay Medium: Serum-free DMEM.
-
Test compounds.
-
Positive control agonist (e.g., a known agonist for the target GPCR).
-
Luciferase assay reagent (e.g., Bright-Glo™).
-
384-well white, solid-bottom cell culture plates.
-
Luminometer.
Procedure:
-
Cell Plating: Seed the HEK293 cells in 384-well plates at a density of 10,000 cells/well in 20 µL of culture medium and incubate overnight at 37°C, 5% CO₂.
-
Compound Addition: The next day, add 10 µL of test compounds diluted in assay medium to the cells.
-
Incubation: Incubate the plates for 6 hours at 37°C, 5% CO₂ to allow for receptor activation and reporter gene expression.
-
Reagent Equilibration: Equilibrate the luciferase assay reagent and the cell plates to room temperature.
-
Lysis and Luminescence Reaction: Add 30 µL of the luciferase assay reagent to each well. This reagent lyses the cells and provides the substrate for the luciferase reaction.
-
Incubation: Incubate for 5 minutes at room temperature to ensure complete cell lysis and stabilization of the luminescent signal.
-
Plate Reading: Measure the luminescence using a plate reader.
Data Presentation
| Compound ID | Concentration (µM) | Luminescence (RLU) | Fold Induction | EC₅₀ (µM) |
| Analog-5 | 0.01 | 2500 | 2.5 | 0.8 |
| 0.1 | 5500 | 5.5 | ||
| 1 | 8200 | 8.2 | ||
| 10 | 9500 | 9.5 | ||
| Analog-6 | 0.01 | 1500 | 1.5 | 5.2 |
| 0.1 | 2800 | 2.8 | ||
| 1 | 4500 | 4.5 | ||
| 10 | 5800 | 5.8 | ||
| Positive Control | 1 | 10000 | 10 | 0.02 |
| Negative Control (DMSO) | - | 1000 | 1 | - |
GPCR Gs Signaling Pathway Diagram
Caption: GPCR Gs-cAMP signaling pathway.[6][24][25][26][27]
Section 4: Data Analysis and Quality Control
A critical aspect of any HTS campaign is rigorous data analysis and quality control to ensure the reliability of the results.
Z'-Factor Calculation
The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay. It reflects the separation between the signals of the positive and negative controls in relation to their variability.[7][10][28][19][20]
Formula:
Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
Where:
-
SD_pos = Standard deviation of the positive control
-
SD_neg = Standard deviation of the negative control
-
Mean_pos = Mean of the positive control
-
Mean_neg = Mean of the negative control
Interpretation of Z'-Factor: [10][28]
-
Z' > 0.5: An excellent assay, suitable for HTS.
-
0 < Z' < 0.5: A marginal assay, may require optimization.
-
Z' < 0: A poor assay, not suitable for HTS.
It is recommended to calculate the Z'-factor for each screening plate to monitor assay performance.[21]
References
- 1. researchgate.net [researchgate.net]
- 2. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 5. cdn-links.lww.com [cdn-links.lww.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. assay.dev [assay.dev]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. benchchem.com [benchchem.com]
- 10. grokipedia.com [grokipedia.com]
- 11. bmglabtech.com [bmglabtech.com]
- 12. researchgate.net [researchgate.net]
- 13. A Graph Convolutional Network-based screening strategy for rapid identification of SARS-CoV-2 cell-entry inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 16. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 17. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 18. researchgate.net [researchgate.net]
- 19. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 20. Z-factor - Wikipedia [en.wikipedia.org]
- 21. Luciferase Reporter Assay for Deciphering GPCR Pathways [worldwide.promega.com]
- 22. Luciferase reporter assay for unlocking ligand-mediated signaling of GPCRs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. GPCR Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]
- 26. researchgate.net [researchgate.net]
- 27. shutterstock.com [shutterstock.com]
- 28. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
Application Note and Protocol for the Scale-Up Synthesis of 3-Hydroxy-5-(trifluoromethyl)thiophene-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document outlines a proposed synthetic route and detailed protocol for the scale-up synthesis of 3-Hydroxy-5-(trifluoromethyl)thiophene-2-carboxylic acid, a key intermediate in the development of various pharmaceutical compounds. Due to the limited availability of established large-scale procedures in the public domain, this application note provides a well-reasoned, multi-step synthetic strategy based on established principles of thiophene chemistry. The protocol is designed with scalability, safety, and efficiency in mind, providing a solid foundation for further process development and optimization.
Introduction
This compound (CAS 217959-85-8) is a valuable building block in medicinal chemistry.[1] Its trifluoromethyl group can enhance metabolic stability and binding affinity of target molecules, while the carboxylic acid and hydroxyl functionalities provide versatile handles for further chemical modifications. This document presents a proposed synthetic pathway suitable for scale-up, addressing the increasing demand for this intermediate in drug discovery and development.
Proposed Synthetic Pathway
The proposed synthetic route commences with the commercially available 2-bromo-5-(trifluoromethyl)thiophene. The synthesis involves three key transformations: 1) introduction of a methoxy group at the 3-position via a lithiation and electrophilic quench, 2) directed ortho-lithiation and subsequent carboxylation at the 2-position, and 3) final deprotection of the methoxy group to yield the desired 3-hydroxy functionality.
A [label="2-Bromo-5-(trifluoromethyl)thiophene", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="3-Methoxy-5-(trifluoromethyl)thiophene", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Methyl 3-methoxy-5-(trifluoromethyl)thiophene-2-carboxylate", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"];
A -> B [label="1) n-BuLi, THF, -78 °C\n2) N-Fluorobenzenesulfonimide (NFSI)", color="#34A853"]; B -> C [label="1) LDA, THF, -78 °C\n2) CO2 (g)\n3) H3O+", color="#34A853"]; C -> D [label="BBr3, CH2Cl2", color="#34A853"]; }
Figure 1: Proposed synthetic pathway for this compound.Experimental Protocols
Materials and Equipment
-
Reactors: Jacketed glass reactors of appropriate volume (e.g., 20 L, 50 L) equipped with overhead stirring, temperature probes, and inert gas (Nitrogen or Argon) inlet/outlet.
-
Reagents: 2-Bromo-5-(trifluoromethyl)thiophene, n-Butyllithium (n-BuLi) in hexanes, N-Fluorobenzenesulfonimide (NFSI), Diisopropylamine, Tetrahydrofuran (THF, anhydrous), Diethyl ether, Hydrochloric acid (HCl), Sodium bicarbonate (NaHCO3), Sodium sulfate (Na2SO4), Boron tribromide (BBr3), Dichloromethane (DCM, anhydrous), Dry ice (solid CO2).
-
Ancillary Equipment: Schlenk lines, cannulas, dropping funnels, rotary evaporator, vacuum pump, filtration apparatus, and appropriate personal protective equipment (PPE).
Step 1: Synthesis of 3-Methoxy-5-(trifluoromethyl)thiophene
Methodology: This step involves a bromine-lithium exchange followed by reaction with an electrophilic oxygen source. For scale-up, introduction of a methoxy group is often more practical and higher yielding than direct hydroxylation.
-
Reactor Setup: A dry, inert 50 L jacketed reactor is assembled and purged with nitrogen.
-
Charge and Cool: Anhydrous THF (20 L) and 2-bromo-5-(trifluoromethyl)thiophene (1.0 kg, 4.08 mol) are charged into the reactor. The solution is cooled to -78 °C using a suitable cooling system.
-
Lithiation: n-Butyllithium (1.6 M in hexanes, 2.8 L, 4.49 mol, 1.1 eq) is added dropwise via a cannula over 2 hours, maintaining the internal temperature below -70 °C. The reaction mixture is stirred for an additional 1 hour at -78 °C.
-
Electrophilic Quench: A solution of N-Fluorobenzenesulfonimide (NFSI) (1.42 kg, 4.49 mol, 1.1 eq) in anhydrous THF (5 L) is prepared in a separate flask and added slowly to the reaction mixture, again keeping the temperature below -70 °C.
-
Quench and Work-up: After stirring for 2 hours at -78 °C, the reaction is slowly warmed to 0 °C and quenched by the careful addition of saturated aqueous ammonium chloride (10 L). The layers are separated, and the aqueous layer is extracted with diethyl ether (2 x 5 L).
-
Purification: The combined organic layers are washed with water (10 L) and brine (10 L), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by vacuum distillation.
Table 1: Quantitative Data for Step 1
| Parameter | Value |
| Starting Material | 2-Bromo-5-(trifluoromethyl)thiophene |
| Molar Mass ( g/mol ) | 245.04 |
| Amount (kg) | 1.0 |
| Moles | 4.08 |
| n-BuLi (1.6M, L) | 2.8 |
| NFSI (kg) | 1.42 |
| Expected Yield (g) | ~670 |
| Expected Purity (%) | >95 |
Step 2: Synthesis of 3-Methoxy-5-(trifluoromethyl)thiophene-2-carboxylic acid
Methodology: This step utilizes a directed ortho-metalation with lithium diisopropylamide (LDA) followed by carboxylation with carbon dioxide.
-
Reactor Setup: A 50 L jacketed reactor is dried and purged with nitrogen.
-
LDA Preparation: Anhydrous THF (15 L) and diisopropylamine (0.52 kg, 5.14 mol, 1.2 eq) are charged and cooled to -20 °C. n-Butyllithium (1.6 M in hexanes, 3.2 L, 5.14 mol, 1.2 eq) is added dropwise, and the mixture is stirred for 30 minutes.
-
Substrate Addition: A solution of 3-methoxy-5-(trifluoromethyl)thiophene (assumed 0.67 kg from previous step, 4.28 mol) in anhydrous THF (5 L) is added dropwise to the LDA solution at -78 °C. The mixture is stirred for 2 hours.
-
Carboxylation: The reaction mixture is added slowly to a slurry of crushed dry ice (excess, ~5 kg) in a separate reactor under a nitrogen atmosphere.
-
Work-up: The mixture is allowed to warm to room temperature, and the solvent is removed under reduced pressure. The residue is dissolved in water (10 L) and washed with diethyl ether (2 x 5 L). The aqueous layer is acidified to pH 2 with concentrated HCl and the resulting precipitate is collected by filtration.
-
Drying: The solid product is washed with cold water and dried under vacuum.
Table 2: Quantitative Data for Step 2
| Parameter | Value |
| Starting Material | 3-Methoxy-5-(trifluoromethyl)thiophene |
| Molar Mass ( g/mol ) | 182.15 |
| Assumed Amount (kg) | 0.67 |
| Moles | 4.28 |
| LDA (mol) | 5.14 |
| Expected Yield (g) | ~780 |
| Expected Purity (%) | >98 |
Step 3: Synthesis of this compound
Methodology: The final step is the demethylation of the methoxy group to the desired hydroxyl group using boron tribromide.
-
Reactor Setup: A 50 L jacketed reactor is dried and purged with nitrogen.
-
Charge and Cool: 3-Methoxy-5-(trifluoromethyl)thiophene-2-carboxylic acid (assumed 0.78 kg from previous step, 3.45 mol) is suspended in anhydrous dichloromethane (20 L). The mixture is cooled to 0 °C.
-
Demethylation: Boron tribromide (1.0 M in DCM, 4.14 L, 4.14 mol, 1.2 eq) is added dropwise over 2 hours, maintaining the temperature below 5 °C. The reaction is then allowed to warm to room temperature and stirred for 12 hours.
-
Quench and Work-up: The reaction is carefully quenched by slowly adding it to a mixture of ice (10 kg) and water (10 L). The mixture is stirred for 1 hour. The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 5 L).
-
Purification and Isolation: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude solid is recrystallized from a suitable solvent system (e.g., toluene/hexanes) to afford the final product.
Table 3: Quantitative Data for Step 3
| Parameter | Value |
| Starting Material | 3-Methoxy-5-(trifluoromethyl)thiophene-2-carboxylic acid |
| Molar Mass ( g/mol ) | 226.17 |
| Assumed Amount (kg) | 0.78 |
| Moles | 3.45 |
| BBr3 (1.0M, L) | 4.14 |
| Expected Yield (g) | ~650 |
| Expected Purity (%) | >99 |
Safety Considerations
-
Organolithium Reagents: n-Butyllithium and LDA are highly pyrophoric and moisture-sensitive. All manipulations must be carried out under a strict inert atmosphere.
-
Cryogenic Temperatures: The use of -78 °C requires appropriate cooling baths (e.g., dry ice/acetone) and careful monitoring.
-
Boron Tribromide: BBr3 is highly corrosive and reacts violently with water. It should be handled in a well-ventilated fume hood with appropriate PPE.
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Exothermic Reactions: All addition steps should be performed slowly and with efficient cooling to control potential exotherms.
Conclusion
This application note provides a comprehensive, albeit proposed, protocol for the scale-up synthesis of this compound. The described multi-step synthesis is based on reliable and scalable chemical transformations. The provided quantitative data and detailed methodologies offer a practical guide for researchers and process chemists. Further optimization of reaction conditions and purification procedures may be necessary to achieve desired yields and purity on an industrial scale.
References
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 3-Hydroxy-5-(trifluoromethyl)thiophene-2-carboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 3-Hydroxy-5-(trifluoromethyl)thiophene-2-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying crude this compound?
A1: The most effective and commonly used methods for purifying crude this compound are acid-base extraction, recrystallization, and column chromatography. The choice of method will depend on the nature and quantity of the impurities present in the crude material. A combination of these techniques is often employed for optimal purity.
Q2: What are the likely impurities in my crude this compound?
A2: Common impurities may include unreacted starting materials, reagents from the synthesis, and side-products. Depending on the synthetic route, potential impurities could include precursor thiophene derivatives, incompletely hydrolyzed esters, or byproducts from side reactions involving the trifluoromethyl group. A preliminary analysis of the crude product by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is recommended to identify the number and polarity of impurities.
Q3: My crude product is a dark oil. How can I begin the purification process?
A3: An oily crude product can be challenging. A good first step is to attempt an acid-base extraction. Dissolving the oil in a suitable organic solvent and extracting with an aqueous base can separate the acidic target compound from neutral and basic impurities. Subsequent acidification of the aqueous layer should precipitate the desired product, which can then be further purified by recrystallization or chromatography. If the product remains an oil after extraction, column chromatography is the recommended next step.
Q4: How can I effectively monitor the progress of my purification?
A4: Thin Layer Chromatography (TTC) is a rapid and effective technique for monitoring purification. By spotting the crude mixture, the fractions from column chromatography, and the recrystallized product on a TLC plate, you can visualize the separation of your target compound from impurities. Staining with a suitable reagent (e.g., potassium permanganate) or visualization under UV light can help in identifying the spots. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method.
Troubleshooting Guides
Acid-Base Extraction
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low recovery of the carboxylic acid after acidification. | Incomplete extraction into the aqueous phase. | - Ensure thorough mixing of the organic and aqueous layers during extraction.- Perform multiple extractions with fresh aqueous base.- Use a stronger base if the acidity of the compound is low. |
| Incomplete precipitation upon acidification. | - Ensure the aqueous layer is sufficiently acidified (pH < 2).- Cool the acidified solution in an ice bath to decrease the solubility of the product. | |
| Product precipitates as an oil upon acidification. | The melting point of the product is low, or impurities are depressing the melting point. | - Extract the oily product with a fresh portion of a suitable organic solvent (e.g., ethyl acetate, dichloromethane).- Dry the organic extract over anhydrous sodium sulfate and concentrate to obtain the product. |
| Emulsion formation during extraction. | High concentration of solutes or vigorous shaking. | - Add a small amount of brine (saturated NaCl solution) to the separatory funnel.- Allow the mixture to stand for a longer period.- Filter the entire mixture through a pad of Celite. |
Recrystallization
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No crystal formation upon cooling. | The solution is not supersaturated. | - Evaporate some of the solvent to increase the concentration of the compound.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of the pure compound. |
| The chosen solvent is not appropriate. | - Perform a solvent screen with small amounts of the crude product to find a suitable solvent (the compound should be soluble in the hot solvent and insoluble in the cold solvent). | |
| Product "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the compound. | - Choose a solvent with a lower boiling point.- Use a solvent mixture (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is insoluble). |
| High level of impurities. | - Perform a preliminary purification step, such as acid-base extraction or a quick filtration through a plug of silica gel. | |
| Low recovery of pure product. | Too much solvent was used for dissolution. | - Use the minimum amount of hot solvent required to dissolve the crude product. |
| The product is significantly soluble in the cold solvent. | - Cool the solution to a lower temperature (e.g., in a freezer).- Wash the collected crystals with a minimal amount of ice-cold solvent. |
Column Chromatography
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of the product from impurities. | Inappropriate solvent system (eluent). | - Optimize the eluent system using TLC to achieve a good separation of spots (target Rf ~0.3).- Use a gradient elution, gradually increasing the polarity of the eluent. |
| Column overloading. | - Use a larger column or reduce the amount of crude material loaded. A general rule is a 1:30 to 1:100 ratio of crude material to silica gel by weight. | |
| Compound streaking on the column/TLC plate. | The carboxylic acid is interacting strongly with the acidic silica gel. | - Add a small amount of a volatile acid (e.g., 0.5-1% acetic acid or formic acid) to the eluent to suppress the ionization of the carboxylic acid. |
| Compound is not eluting from the column. | The eluent is not polar enough. | - Gradually increase the polarity of the eluent. A common solvent system for acidic compounds is a mixture of hexane and ethyl acetate with a small addition of acetic acid. |
Experimental Protocols
Protocol 1: Acid-Base Extraction
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Dissolution: Dissolve the crude this compound in a suitable organic solvent such as ethyl acetate or diethyl ether (approximately 10-20 mL per gram of crude material).
-
Extraction: Transfer the solution to a separatory funnel and add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stopper the funnel and shake vigorously, venting frequently to release the pressure from the evolved CO₂ gas.
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Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean flask.
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Repeat Extraction: Add another portion of the saturated NaHCO₃ solution to the organic layer in the separatory funnel, shake, and separate the aqueous layer. Combine the aqueous extracts.
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Backwash: To remove any neutral impurities from the combined aqueous extracts, wash with a small portion of the organic solvent used in step 1. Discard the organic wash.
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Acidification: Cool the combined aqueous extracts in an ice bath and acidify by slowly adding concentrated hydrochloric acid (HCl) until the pH is below 2 (test with pH paper). The product should precipitate as a solid.
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Isolation: Collect the precipitated solid by vacuum filtration, wash with a small amount of cold water, and air dry.
Protocol 2: Recrystallization
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Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., water, ethanol, isopropanol, toluene, or mixtures such as ethanol/water or toluene/hexane) to find a suitable recrystallization solvent or solvent system. The ideal solvent will dissolve the compound when hot but not when cold.
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Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to the crude product to achieve complete dissolution.
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Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.
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Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration to remove them.
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Crystallization: Allow the hot solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration, wash with a small amount of ice-cold recrystallization solvent, and dry the purified crystals. The melting point of pure this compound is reported to be 132°C.[1]
Protocol 3: Column Chromatography
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TLC Analysis: Develop a suitable eluent system using TLC. A good starting point for acidic compounds is a mixture of hexanes and ethyl acetate. Add a small amount of acetic acid (e.g., 0.5%) to the eluent to prevent streaking. The target Rf value for the product should be around 0.2-0.4.
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Column Packing: Prepare a silica gel slurry in the chosen eluent and pack a chromatography column.
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel column.
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Elution: Elute the column with the chosen solvent system, collecting fractions.
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Fraction Analysis: Analyze the collected fractions by TLC to identify the fractions containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
Visualization of Workflows
Caption: General purification workflow for this compound.
Caption: Troubleshooting guide for common recrystallization problems.
References
Technical Support Center: Synthesis of 3-Hydroxy-5-(trifluoromethyl)thiophene-2-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Hydroxy-5-(trifluoromethyl)thiophene-2-carboxylic acid.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is a common synthetic route for this compound?
A common and effective method is a variation of the Fiesselmann thiophene synthesis. This multi-step process involves the base-catalyzed condensation of ethyl 4,4,4-trifluoroacetoacetate with ethyl thioglycolate to form the intermediate ethyl 3-hydroxy-5-(trifluoromethyl)thiophene-2-carboxylate. This intermediate is then saponified (hydrolyzed) to yield the final carboxylic acid product.
Q2: My reaction yield is low. What are the potential causes and solutions?
Low yields can stem from several factors throughout the synthesis. Here are some common issues and troubleshooting tips:
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Incomplete Condensation: The initial condensation reaction may not have gone to completion.
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Solution: Ensure your reagents are pure and anhydrous. The base (e.g., sodium ethoxide) should be freshly prepared or properly stored to maintain its activity. You can also try extending the reaction time or slightly increasing the temperature, but monitor for side product formation.
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Side Reactions of Starting Materials: Ethyl 4,4,4-trifluoroacetoacetate can undergo self-condensation under basic conditions.
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Solution: Control the addition of the base and maintain the recommended reaction temperature to minimize self-condensation. Adding the base to a cooled solution of the reactants can sometimes help.
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Incomplete Hydrolysis: The final saponification step may be incomplete, leaving unreacted ester.
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Solution: Ensure a sufficient excess of the base (e.g., NaOH or KOH) is used for the hydrolysis. You can also increase the reaction time or temperature. Monitoring the reaction by Thin Layer Chromatography (TLC) can help determine when the hydrolysis is complete.
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Product Loss During Workup: The product may be lost during the aqueous workup and extraction steps.
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Solution: Carefully adjust the pH during acidification to ensure complete precipitation of the carboxylic acid. Multiple extractions with a suitable organic solvent can help maximize the recovery of the product.
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Q3: I am observing unexpected peaks in my NMR/LC-MS analysis. What are the likely side products?
Several side products can form during this synthesis. Below is a summary of common impurities and their potential sources:
| Side Product | Potential Source | Suggested Mitigation |
| Ethyl 4,4,4-trifluoroacetoacetate | Incomplete reaction of starting material. | Increase reaction time or temperature for the condensation step. |
| Ethyl 3-hydroxy-5-(trifluoromethyl)thiophene-2-carboxylate | Incomplete hydrolysis. | Use a larger excess of base, increase reaction time or temperature for the saponification step. |
| Diethyl 2,5-dithia-3,4-dihydroxy-adipate | Dimerization of ethyl thioglycolate via oxidation. | Use fresh ethyl thioglycolate and degassed solvents. |
| Ethyl 2-acetyl-4,4,4-trifluoro-3-hydroxybutanoate | Self-condensation of ethyl 4,4,4-trifluoroacetoacetate. | Maintain low reaction temperatures and controlled addition of the base. |
| 5-(Trifluoromethyl)thiophen-3(2H)-one | Decarboxylation of the final product. | Avoid excessive heat during workup and purification. |
Q4: How can I confirm the identity and purity of my final product?
Standard analytical techniques are sufficient for characterizing the final product:
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): This will confirm the chemical structure and identify the presence of the trifluoromethyl group and other key functional groups.
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Liquid Chromatography-Mass Spectrometry (LC-MS): This will determine the molecular weight of the product and help to identify any impurities.
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High-Performance Liquid Chromatography (HPLC): This can be used to assess the purity of the final product.
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Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 3-hydroxy-5-(trifluoromethyl)thiophene-2-carboxylate
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To a stirred solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol at 0 °C, add a mixture of ethyl 4,4,4-trifluoroacetoacetate (1.0 equivalent) and ethyl thioglycolate (1.0 equivalent) dropwise, maintaining the temperature below 5 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
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Monitor the reaction progress by TLC.
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Once the reaction is complete, pour the mixture into ice-water and acidify to pH 3-4 with dilute hydrochloric acid.
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Extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ester.
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Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of this compound (Saponification)
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Dissolve the ethyl 3-hydroxy-5-(trifluoromethyl)thiophene-2-carboxylate (1.0 equivalent) in a mixture of ethanol and water.
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Add sodium hydroxide (2.5 equivalents) and heat the mixture to reflux for 2-4 hours.
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Monitor the reaction by TLC until the starting material is consumed.
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Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
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Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-polar impurities.
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Cool the aqueous layer in an ice bath and acidify to pH 1-2 with concentrated hydrochloric acid.
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Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield the final product.
Visualizations
Reaction Pathway and Side Product Formation
Caption: Synthetic pathway and common side product formation.
Troubleshooting Logic Flow
Caption: Troubleshooting workflow for synthesis issues.
Technical Support Center: Synthesis of 3-Hydroxy-5-(trifluoromethyl)thiophene-2-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-Hydroxy-5-(trifluoromethyl)thiophene-2-carboxylic acid synthesis. Two primary synthetic routes are discussed: the Fiesselmann Thiophene Synthesis and the Gewald Aminothiophene Synthesis followed by hydrolysis.
Troubleshooting Guides and FAQs
Route 1: Fiesselmann Thiophene Synthesis
This method offers a direct approach to the 3-hydroxythiophene-2-carboxylic acid core structure. The key reaction involves the condensation of an α,β-acetylenic ester with a thioglycolic acid derivative. For the synthesis of this compound, a key starting material is ethyl 4,4,4-trifluoro-2-butynoate.
Frequently Asked Questions (FAQs)
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Q1: What are the key starting materials for the Fiesselmann synthesis of this compound?
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A1: The primary starting materials are ethyl 4,4,4-trifluoro-2-butynoate and a thioglycolic acid derivative, such as methyl thioglycolate.
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Q2: I am observing a low yield in my Fiesselmann synthesis. What are the common causes?
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A2: Low yields can stem from several factors including impure starting materials, incorrect stoichiometry, suboptimal reaction temperature, or an inappropriate base. Ensure your reagents are pure and dry, and consider optimizing the reaction conditions as detailed in the troubleshooting guide below.
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-
Q3: What are some common side reactions in the Fiesselmann synthesis?
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A3: A common side reaction is the formation of furan byproducts, especially if the sulfurizing agent also acts as a dehydrating agent.[1] Other potential side reactions include polymerization of the acetylenic ester or Michael addition without subsequent cyclization.
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Troubleshooting Guide: Low Yield in Fiesselmann Synthesis
| Issue | Possible Cause | Recommended Solution |
| Low or No Product Formation | Purity of starting materials is low. | Ensure starting materials, especially the acetylenic ester and thioglycolic acid derivative, are pure and anhydrous.[2] |
| Incorrect stoichiometry of reactants or base. | Carefully verify the molar ratios of your reactants and the base. A slight excess of the thioglycolate is sometimes beneficial. | |
| Ineffective base. | The choice of base is critical. Common bases include sodium methoxide or potassium tert-butoxide. The strength and steric hindrance of the base can influence the reaction outcome. | |
| Suboptimal reaction temperature. | The reaction may require heating to proceed at an adequate rate. However, excessive heat can lead to decomposition. Monitor the reaction by TLC to determine the optimal temperature. | |
| Formation of Significant Byproducts | Furan formation due to dehydration. | Use a milder sulfurizing/cyclization agent if applicable, and maintain the lowest effective reaction temperature to disfavor the dehydration pathway.[1] |
| Polymerization of the acetylenic ester. | Add the acetylenic ester slowly to the reaction mixture containing the thioglycolate and base to maintain a low concentration of the alkyne. | |
| Difficult Purification | Product is an oil or difficult to crystallize. | Consider converting the carboxylic acid to its salt to facilitate purification by precipitation, followed by re-acidification. Chromatographic purification on silica gel may require the addition of a small amount of acetic acid to the eluent to prevent streaking. |
| Complex mixture of products. | Re-evaluate the reaction conditions. A cleaner reaction will simplify purification. Consider a thorough workup to remove unreacted starting materials and soluble byproducts before attempting chromatography or recrystallization. |
Route 2: Gewald Aminothiophene Synthesis followed by Hydrolysis
This two-step approach involves the initial synthesis of a polysubstituted 2-aminothiophene via the Gewald reaction, followed by the conversion of the amino group to a hydroxyl group. This route can be advantageous due to the ready availability of starting materials and the robustness of the Gewald reaction.
Frequently Asked Questions (FAQs)
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Q1: What are the starting materials for the Gewald synthesis of a precursor to this compound?
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Q2: My Gewald reaction is giving a low yield. What should I check?
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A2: Low yields in the Gewald reaction are often due to an inefficient initial Knoevenagel condensation, poor solubility or reactivity of sulfur, or steric hindrance. The choice of base and solvent is also critical.[4] Microwave irradiation has been shown to improve yields and reduce reaction times.[5]
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Q3: How can I convert the 2-aminothiophene intermediate to the desired 3-hydroxythiophene?
Troubleshooting Guide: Low Yield in Gewald Synthesis and Subsequent Hydrolysis
| Issue | Possible Cause | Recommended Solution |
| Low Yield in Gewald Reaction | Inefficient Knoevenagel-Cope condensation. | Ensure an appropriate base (e.g., morpholine, triethylamine) is used. For less reactive ketones, a stronger base might be necessary. Removal of water formed during this step can also drive the reaction forward.[4] |
| Poor sulfur solubility or reactivity. | Use a polar solvent like ethanol, methanol, or DMF to improve sulfur solubility. Gentle heating (40-60 °C) can also increase reactivity.[4] | |
| Steric hindrance from bulky starting materials. | A two-step procedure might be more effective: first, isolate the α,β-unsaturated nitrile intermediate, then react it with sulfur and base. Microwave-assisted synthesis can also be beneficial for hindered substrates.[4] | |
| Low Yield in Hydrolysis of Aminothiophene | Incomplete diazotization. | Ensure the reaction is carried out at a low temperature (typically 0-5 °C) to maintain the stability of the diazonium salt. Use a slight excess of sodium nitrite. |
| Decomposition of the diazonium salt. | Use the diazonium salt immediately in the next step without isolation. The presence of a copper(I) or copper(II) salt can catalyze the hydrolysis and improve the yield. | |
| Side reactions during hydrolysis. | Other nucleophiles present in the reaction mixture can compete with water, leading to undesired byproducts. Ensure a high concentration of water is present during the hydrolysis step. |
Data Presentation
Table 1: Effect of Reaction Conditions on Gewald Synthesis Yield
| Ketone | Nitrile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Acetophenone | Ethyl Cyanoacetate | Morpholine | Ethanol | Reflux | 3 | 78 |
| 4'-Nitroacetophenone | Ethyl Cyanoacetate | Morpholine | Ethanol | Reflux | 1.5 | 85 |
| 4'-Methoxyacetophenone | Ethyl Cyanoacetate | Morpholine | Ethanol | Reflux | 5 | 75 |
| Cyclohexanone | Malononitrile | Morpholine | Ethanol | 50 | 1 | 90 |
| 3-Trifluoromethylacetophenone | Ethyl Cyanoacetate | TiCl₄/Et₃N | Dichloromethane | RT | 12 | 75 (for Knoevenagel product) |
Note: The yields presented are for the 2-aminothiophene product and are sourced from various literature reports. Optimization for specific substrates is recommended.
Experimental Protocols
Protocol 1: Fiesselmann Synthesis of Ethyl 3-Hydroxy-5-(trifluoromethyl)thiophene-2-carboxylate
Step 1: Synthesis of Ethyl 4,4,4-trifluoro-2-butynoate
This procedure is adapted from Organic Syntheses.[1]
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To a stirred suspension of (carbethoxymethyl)triphenylphosphonium bromide (0.5 mol) in anhydrous tetrahydrofuran (THF, 1.1 L), add triethylamine (1.1 mol) dropwise at 5 °C.
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After stirring for 30 minutes, add trifluoroacetic anhydride (0.55 mol) dropwise, maintaining the temperature between 5-10 °C.
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Stir the mixture for 2 hours, then filter and concentrate the filtrate under reduced pressure.
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Triturate the residue with water to afford the crude phosphorane. Recrystallize from methanol/water to yield ethyl 4,4,4-trifluoro-2-(triphenylphosphoranylidene)acetoacetate.
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Mix the purified phosphorane (0.45 mol) with potassium carbonate (40 g) and heat carefully to 150 °C under vacuum (1-2 mm).
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Collect the distilled ethyl 4,4,4-trifluorotetrolate in a cold trap. Purify by distillation (bp 97-100 °C).
Step 2: Cyclization to form Ethyl 3-Hydroxy-5-(trifluoromethyl)thiophene-2-carboxylate
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Prepare a solution of sodium methoxide by dissolving sodium (1.1 eq) in anhydrous methanol.
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To this solution, add methyl thioglycolate (1.0 eq) dropwise at 0 °C.
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Add a solution of ethyl 4,4,4-trifluoro-2-butynoate (1.0 eq) in methanol dropwise to the reaction mixture at 0 °C.
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Allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction progress by TLC.
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After completion, cool the reaction mixture and neutralize with a dilute acid (e.g., 1 M HCl).
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Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: Gewald Synthesis and Hydrolysis
Step 1: Synthesis of Ethyl 2-Amino-4-(trifluoromethyl)thiophene-3-carboxylate
This is a general one-pot protocol that may require optimization.[4]
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In a round-bottom flask, combine 1,1,1-trifluoroacetone (10 mmol), ethyl cyanoacetate (10 mmol), and elemental sulfur (12 mmol).
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Add a suitable solvent such as ethanol or methanol (20-30 mL).
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Add a base, such as morpholine or triethylamine (10-20 mol%).
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Stir the mixture at room temperature or heat to 40-50 °C. Monitor the reaction by TLC.
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Upon completion, cool the reaction mixture and pour it into ice-water.
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Collect the precipitated solid by filtration, wash with water, and dry.
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Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminothiophene.
Step 2: Conversion to Ethyl 3-Hydroxy-5-(trifluoromethyl)thiophene-2-carboxylate via Diazotization-Hydrolysis
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Dissolve the purified ethyl 2-amino-4-(trifluoromethyl)thiophene-3-carboxylate (1 eq) in a mixture of sulfuric acid and water at 0-5 °C.
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Add a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the temperature below 5 °C. Stir for 30 minutes.
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In a separate flask, prepare a solution of copper(II) sulfate in water and heat it to boiling.
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Slowly add the cold diazonium salt solution to the hot copper sulfate solution. Vigorous evolution of nitrogen gas will be observed.
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After the addition is complete, continue heating for a short period to ensure complete hydrolysis.
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Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
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Wash the organic layer, dry it over an anhydrous salt, and concentrate it.
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Purify the crude product by column chromatography or recrystallization.
Mandatory Visualization
Caption: Reaction pathway for the Fiesselmann synthesis.
Caption: Two-step route via Gewald synthesis and hydrolysis.
Caption: A logical workflow for troubleshooting low product yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Troubleshooting [chem.rochester.edu]
- 3. quod.lib.umich.edu [quod.lib.umich.edu]
- 4. benchchem.com [benchchem.com]
- 5. Gewald reaction - Wikipedia [en.wikipedia.org]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. Sandmeyer Reaction [organic-chemistry.org]
- 8. synarchive.com [synarchive.com]
Technical Support Center: 3-Hydroxy-5-(trifluoromethyl)thiophene-2-carboxylic acid Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Hydroxy-5-(trifluoromethyl)thiophene-2-carboxylic acid. The following information is designed to address common issues encountered during esterification and amidation reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the key reactive features of this compound?
A1: this compound possesses three main reactive sites: the carboxylic acid group, the hydroxyl group, and the thiophene ring. The trifluoromethyl group (-CF3) is a strong electron-withdrawing group, which increases the acidity and reactivity of the carboxylic acid at position 2. This enhanced electrophilicity at the carbonyl carbon can facilitate reactions with nucleophiles. The hydroxyl group at position 3 is phenolic in nature and can undergo its own set of reactions, which may compete with the desired carboxylic acid chemistry. The thiophene ring itself can be susceptible to electrophilic substitution, although the electron-withdrawing nature of the -CF3 group generally deactivates the ring towards this type of reaction.
Q2: Why are my reaction yields for esterification or amidation consistently low?
A2: Low yields in esterification and amidation reactions are common and can stem from several factors. Both are typically equilibrium reactions. To favor product formation, it is crucial to either use a large excess of one reactant (usually the alcohol or amine) or to remove a byproduct, most commonly water, as it is formed.[1][2] For amidation reactions, incomplete activation of the carboxylic acid or the use of a weakly nucleophilic amine can also result in low conversion. The presence of the hydroxyl group can also lead to side reactions if not properly addressed.
Q3: Can the hydroxyl group on the thiophene ring interfere with my desired reaction at the carboxylic acid?
A3: Yes, the hydroxyl group can interfere. Under certain conditions, it can be acylated by the activated carboxylic acid intermediate, leading to the formation of undesired side products.[3] This is particularly a concern when using highly reactive coupling agents. In acidic conditions, such as in Fischer esterification, the hydroxyl group is generally less reactive than the alcohol nucleophile but can still potentially participate in side reactions. For sensitive substrates or when using strong coupling agents, protection of the hydroxyl group may be necessary.
Q4: What are suitable protecting groups for the hydroxyl function on the thiophene ring?
A4: The hydroxyl group can be protected as an ether (e.g., methyl, benzyl, or silyl ether) or an ester. The choice of protecting group depends on the stability of the protected compound to the subsequent reaction conditions and the ease of deprotection. For example, a silyl ether like TBDMS (tert-butyldimethylsilyl) is stable under many reaction conditions but can be readily cleaved with a fluoride source. A benzyl ether can be removed by hydrogenolysis.[4][5]
Troubleshooting Guides
Esterification Reactions
Problem 1: Low or no ester formation in Fischer Esterification.
| Possible Cause | Suggested Solution |
| Equilibrium not shifted towards products. | Use a large excess of the alcohol (can be used as the solvent). Remove water as it forms using a Dean-Stark trap or by adding a dehydrating agent like molecular sieves.[1][6][7] |
| Insufficient acid catalyst. | Ensure a catalytic amount of a strong acid (e.g., H₂SO₄, p-TsOH) is used. For microwave-assisted reactions, adding the catalyst at intervals can overcome deactivation.[8] |
| Steric hindrance. | If the alcohol is sterically hindered (secondary or tertiary), Fischer esterification may be slow or inefficient. Consider using a coupling reagent-based method instead.[9] |
| Reaction time or temperature is insufficient. | Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Increase the reaction temperature to the reflux temperature of the alcohol. |
Problem 2: Side reactions or decomposition when using coupling reagents (e.g., DCC, EDC).
| Possible Cause | Suggested Solution |
| Acylation of the hydroxyl group. | Consider protecting the hydroxyl group prior to esterification. Alternatively, use milder coupling conditions or a less reactive activating agent. |
| Formation of N-acylurea byproduct with DCC. | Add a catalytic amount of 4-dimethylaminopyridine (DMAP) to accelerate the desired esterification and suppress the formation of the N-acylurea.[10] |
| Decomposition of starting material or product. | Run the reaction at a lower temperature (e.g., 0 °C to room temperature). Ensure the reaction is performed under an inert atmosphere if reactants are air-sensitive. |
Amidation Reactions
Problem 3: Low yield in amidation with primary or secondary amines.
| Possible Cause | Suggested Solution |
| Incomplete activation of the carboxylic acid. | Use an effective coupling agent system such as EDC/HOBt or HATU/DIPEA. Ensure stoichiometric amounts or a slight excess of the coupling reagents are used.[11][12] |
| Weakly nucleophilic amine. | For electron-deficient anilines or other weakly nucleophilic amines, a more potent activation strategy may be needed. The addition of DMAP can facilitate the reaction.[11][13] |
| Formation of inactive carboxylate salt. | Ensure the reaction is not overly basic before the addition of the coupling agent, as this can deprotonate the carboxylic acid and hinder activation. The use of a tertiary amine base like triethylamine or diisopropylethylamine is common to neutralize the HCl salt of EDC and to facilitate the reaction. |
Problem 4: Difficulty in purification of the final amide product.
| Possible Cause | Suggested Solution |
| Presence of urea byproduct from DCC or EDC. | If using DCC, the dicyclohexylurea byproduct is often insoluble in many organic solvents and can be removed by filtration. For EDC, the urea byproduct is water-soluble and can be removed by an aqueous workup.[14] |
| Unreacted starting materials. | Optimize the reaction stoichiometry to ensure complete consumption of the limiting reagent. Use column chromatography for purification if simple extraction and washing are insufficient. |
| Emulsion formation during aqueous workup. | Add brine (saturated NaCl solution) to the aqueous layer to help break the emulsion. |
Experimental Protocols
Protocol 1: General Procedure for Fischer Esterification
-
Preparation : In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, dissolve this compound (1.0 eq) in a large excess of the desired alcohol (e.g., 20-50 eq).
-
Catalyst Addition : Add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (0.05-0.1 eq).
-
Reaction : Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup : Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a saturated solution of sodium bicarbonate.
-
Extraction : Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Amidation using EDC/HOBt
-
Preparation : To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF, DCM) under an inert atmosphere, add 1-Hydroxybenzotriazole (HOBt) (1.2 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq).[13]
-
Activation : Stir the mixture at 0 °C for 30 minutes to pre-activate the carboxylic acid.
-
Amine Addition : Add the desired amine (1.1 eq) followed by a tertiary base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (2-3 eq).
-
Reaction : Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitoring : Monitor the reaction progress by TLC or LC-MS.
-
Workup : Quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extraction : Extract the product with a suitable organic solvent.
-
Purification : Wash the combined organic layers with dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a saturated solution of sodium bicarbonate to remove unreacted carboxylic acid and HOBt, and finally with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo. Purify the crude product by column chromatography.[13]
Visualizations
Experimental Workflow for Amidation
Caption: A general experimental workflow for the amidation of this compound.
Troubleshooting Logic for Low Reaction Yield
Caption: A logical diagram for troubleshooting low yields in reactions involving this compound.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 5. Protective Groups [organic-chemistry.org]
- 6. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 7. Fischer Esterification [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. athabascau.ca [athabascau.ca]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. reddit.com [reddit.com]
optimization of reaction conditions for 3-Hydroxy-5-(trifluoromethyl)thiophene-2-carboxylic acid derivatization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the derivatization of 3-Hydroxy-5-(trifluoromethyl)thiophene-2-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common derivatization strategies for this compound?
A1: The two most common derivatization strategies for this molecule are esterification and amidation. These reactions target the carboxylic acid group to form esters and amides, respectively. These derivatives are often synthesized to explore structure-activity relationships (SAR) in drug discovery, improve pharmacokinetic properties, or for analytical purposes.
Q2: Does the 3-hydroxy group require protection during derivatization of the carboxylic acid?
A2: Whether the 3-hydroxy group requires protection depends on the reaction conditions and the reagents used.[1]
-
For esterification under acidic conditions (e.g., Fischer esterification) , the hydroxyl group is generally less reactive than the carboxylic acid and may not require protection, especially when using a large excess of the alcohol. However, side reactions are possible.
-
For amidation using coupling agents , the hydroxyl group can compete with the amine for reaction with the activated carboxylic acid, leading to the formation of ester byproducts. In these cases, protection of the hydroxyl group (e.g., as a silyl ether or a benzyl ether) may be necessary to achieve high yields of the desired amide.[1]
Q3: How do the electron-withdrawing trifluoromethyl group and electron-donating hydroxyl group affect the reactivity of the carboxylic acid?
A3: The trifluoromethyl group (-CF₃) is a strong electron-withdrawing group, which increases the acidity of the carboxylic acid proton, making it easier to deprotonate.[2] The 3-hydroxy group is an electron-donating group. The combined electronic effects can influence the reactivity of the carboxyl group towards nucleophiles. While the increased acidity can be beneficial for certain activation steps, the overall electron density of the thiophene ring and the steric bulk of the substituents can impact the approach of reagents.
Q4: What are the common challenges encountered during the purification of this compound derivatives?
A4: Common purification challenges include:
-
Separation from unreacted starting materials: The starting carboxylic acid can be difficult to separate from the desired ester or amide, especially if they have similar polarities.
-
Removal of coupling agent byproducts: Amide coupling reactions generate byproducts (e.g., dicyclohexylurea if DCC is used) that need to be removed.[3]
-
Product instability: Some thiophene derivatives can be sensitive to acidic or basic conditions, potentially leading to degradation on silica gel during column chromatography.[3]
-
Separating regioisomers: If side reactions involving the hydroxyl group occur, separating the desired product from isomeric byproducts can be challenging.[3]
Troubleshooting Guides
Low or No Yield in Esterification Reactions
| Symptom | Potential Cause | Troubleshooting Steps |
| No reaction or very low conversion | Inefficient acid catalysis in Fischer esterification. | Increase the amount of acid catalyst (e.g., H₂SO₄, p-TsOH). Consider using a stronger acid catalyst. |
| Water present in the reaction mixture is inhibiting the reaction. | Use anhydrous alcohol and solvents. Employ a Dean-Stark apparatus to remove water as it forms.[4] | |
| Steric hindrance from the thiophene substituents. | Use a less sterically hindered alcohol. Increase the reaction temperature and time. | |
| Formation of side products | Dehydration of the alcohol (especially with secondary or tertiary alcohols). | Use milder reaction conditions (lower temperature). Choose a different esterification method that does not require strong acid. |
| Reaction at the 3-hydroxy group. | Consider protecting the hydroxyl group before esterification. |
Low or No Yield in Amidation Reactions
| Symptom | Potential Cause | Troubleshooting Steps |
| No reaction or very low conversion | Incomplete activation of the carboxylic acid.[5] | Use a more powerful coupling agent (e.g., HATU, COMU).[6] Increase the amount of coupling agent. |
| Deactivation of the amine by protonation.[5] | Add a non-nucleophilic base (e.g., DIPEA, N-methylmorpholine) to scavenge protons. | |
| Steric hindrance from the thiophene substituents or the amine.[5] | Increase the reaction temperature and prolong the reaction time. Consider converting the carboxylic acid to a more reactive acyl fluoride in situ.[2] | |
| The amine is electron-deficient and a poor nucleophile.[7] | Use a more reactive coupling agent and consider higher reaction temperatures.[2] | |
| Formation of an ester byproduct | The 3-hydroxy group is reacting with the activated carboxylic acid. | Protect the 3-hydroxy group before the amidation reaction.[1] |
| Racemization of chiral amines | Reaction conditions are too harsh. | Run the reaction at a lower temperature. Use coupling additives known to suppress racemization, such as HOBt or OxymaPure.[5] |
Experimental Protocols
Note: These are general protocols and may require optimization for your specific substrate and scale.
Protocol 1: Fischer Esterification (Methyl Ester Synthesis)
This protocol describes a typical Fischer esterification reaction to synthesize methyl 3-hydroxy-5-(trifluoromethyl)thiophene-2-carboxylate.
Materials:
-
This compound
-
Anhydrous methanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Dissolve this compound (1.0 eq) in a large excess of anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).
-
Heat the mixture to reflux and monitor the reaction progress by TLC or LC-MS.[8]
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution to neutralize the acid.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Amidation using HATU Coupling Agent
This protocol describes a general procedure for amide bond formation using HATU, a common and efficient coupling agent.
Materials:
-
This compound (or its hydroxyl-protected form)
-
Amine (1.0-1.2 eq)
-
HATU (1.0-1.5 eq)[5]
-
DIPEA (2.0 eq)[5]
-
Anhydrous DMF or DCM
-
Water or saturated aqueous NH₄Cl solution
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the carboxylic acid (1.0 eq) in an anhydrous solvent (e.g., DMF or DCM).
-
Add the coupling reagent HATU (1.0-1.5 eq) and the non-nucleophilic base DIPEA (2.0 eq).[5]
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[5]
-
Add the amine (1.0-1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.[5]
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous Na₂SO₄, and concentrate it under reduced pressure.[5]
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Comparison of Common Coupling Agents for Amidation
| Coupling Agent | Advantages | Disadvantages | Typical Solvents |
| DCC/DIC | Inexpensive, readily available. | Can cause racemization. Byproduct (DCU) can be difficult to remove. | DCM, THF |
| EDC | Water-soluble byproducts, easy to remove during workup. | Can be less effective for hindered substrates. | DCM, DMF, water |
| HATU/HBTU | High coupling efficiency, low racemization. | More expensive. | DMF, DCM |
| COMU | Safer alternative to benzotriazole-based reagents, high efficiency. | More expensive. | DMF, ACN |
Table 2: Typical Conditions for Fischer Esterification
| Alcohol | Catalyst | Temperature | Reaction Time | Typical Yield Range |
| Methanol | H₂SO₄ | Reflux | 4-24 h | 60-90% |
| Ethanol | p-TsOH | Reflux | 6-48 h | 50-85% |
| Isopropanol | H₂SO₄ | Reflux | 12-72 h | 40-70% |
Yields are representative and highly dependent on the specific substrate and reaction scale.
Mandatory Visualizations
References
- 1. learninglink.oup.com [learninglink.oup.com]
- 2. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 3. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: 3-Hydroxy-5-(trifluoromethyl)thiophene-2-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with 3-Hydroxy-5-(trifluoromethyl)thiophene-2-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the expected major degradation pathways for this compound under physiological conditions?
A1: While specific experimental data for this exact molecule is limited, based on related thiophene-containing compounds, two primary metabolic degradation pathways are likely: cytochrome P450 (CYP450)-mediated oxidation and conjugation.[1][2][3][4] CYP450 can catalyze either S-oxidation to form a thiophene S-oxide or epoxidation of the thiophene ring, both of which can lead to reactive intermediates.[1][3] A plausible, less toxic pathway involves conjugation of the carboxylic acid group, for example, through glucuronidation.
Q2: What are the potential reactive metabolites of this compound and what are their risks?
A2: The primary reactive metabolites are likely to be the thiophene S-oxide and thiophene epoxide.[1][4] These electrophilic intermediates can covalently bind to cellular macromolecules such as proteins, which can lead to drug-induced toxicities, including hepatotoxicity.[1][2] The formation of these reactive species is a critical consideration in preclinical safety assessments.
Q3: How does the trifluoromethyl group influence the degradation of this compound?
A3: The electron-withdrawing nature of the trifluoromethyl group can impact the electronic properties of the thiophene ring, potentially influencing the regioselectivity of metabolic enzymes. Furthermore, under conditions of photodegradation, trifluoromethyl-aromatic compounds have been shown to degrade, in some cases yielding trifluoroacetic acid.[5]
Q4: What analytical methods are recommended for studying the degradation of this compound?
A4: A combination of liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy is recommended. LC-MS is highly sensitive for detecting and identifying metabolites in complex biological matrices. ¹⁹F NMR can be particularly useful for tracking the fate of the trifluoromethyl group and identifying fluorine-containing degradants.[5]
Troubleshooting Guides
Issue 1: High inter-individual variability in metabolic profiles in in-vitro experiments.
-
Possible Cause: Genetic polymorphisms in cytochrome P450 enzymes can lead to significant differences in metabolic rates and pathways between individuals.
-
Troubleshooting Steps:
-
Use a panel of human liver microsomes from multiple donors to average out the effects of individual variations.
-
Consider using recombinant P450 enzymes to identify the specific isoforms responsible for the compound's metabolism.
-
If a specific P450 is identified, screen for known single nucleotide polymorphisms (SNPs) in that enzyme in your experimental system or target population.
-
Issue 2: Observation of unexpected adducts in mass spectrometry analysis.
-
Possible Cause: The formation of reactive metabolites (thiophene S-oxide or epoxide) can lead to covalent binding with nucleophilic entities in the experimental system, such as glutathione (GSH) or proteins.
-
Troubleshooting Steps:
-
Perform trapping experiments by co-incubating the compound with a nucleophilic trapping agent like N-acetylcysteine or glutathione. The resulting adducts can be characterized by LC-MS/MS to confirm the formation of reactive intermediates.
-
Analyze the fragmentation pattern of the unexpected adducts in MS/MS to identify the parent compound moiety and the adducted biomolecule.
-
Issue 3: Low recovery of the parent compound in stability assays.
-
Possible Cause: Besides metabolic degradation, the compound might be unstable under the experimental conditions (e.g., light sensitivity, pH instability, or thermal degradation).
-
Troubleshooting Steps:
-
Conduct control experiments in the absence of metabolic enzymes to assess the chemical stability of the compound under your assay conditions (incubation time, temperature, buffer composition).
-
To investigate photosensitivity, perform experiments under both light and dark conditions and compare the degradation rates.[5]
-
Assess thermal stability by incubating the compound at different temperatures and analyzing for degradation. The carboxylic acid moiety may be susceptible to thermal decarboxylation.[6][7]
-
Experimental Protocols
Protocol 1: In-vitro Metabolic Stability Assay using Human Liver Microsomes
-
Objective: To determine the rate of metabolic degradation of this compound.
-
Materials:
-
This compound
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) with an internal standard
-
LC-MS/MS system
-
-
Procedure:
-
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
-
Pre-warm a solution of HLMs in phosphate buffer at 37°C.
-
Initiate the metabolic reaction by adding the test compound and the NADPH regenerating system to the HLM solution.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold ACN containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the in-vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).
-
Protocol 2: Reactive Metabolite Trapping with Glutathione (GSH)
-
Objective: To detect the formation of electrophilic reactive metabolites.
-
Materials:
-
Same as Protocol 1, with the addition of reduced glutathione (GSH).
-
-
Procedure:
-
Follow the procedure for the metabolic stability assay (Protocol 1), but include a high concentration of GSH (e.g., 1-5 mM) in the incubation mixture.
-
At the end of the incubation period, quench the reaction and process the samples as described above.
-
Analyze the samples by LC-MS/MS, specifically searching for the expected mass of the GSH adduct of the parent compound (and its potential oxidized metabolites).
-
Characterize the structure of any identified adducts using MS/MS fragmentation.
-
Data Presentation
Table 1: Hypothetical Metabolic Stability Data
| Compound | Half-life (t₁/₂, min) | Intrinsic Clearance (CLᵢₙₜ, µL/min/mg protein) |
| This compound | 25 | 27.7 |
| Control Compound A (High Clearance) | 5 | 138.6 |
| Control Compound B (Low Clearance) | > 60 | < 11.6 |
Table 2: Hypothetical Reactive Metabolite Trapping Results
| Trapping Agent | Adduct Detected (m/z) | Proposed Structure |
| Glutathione (GSH) | [M+GSH+H]⁺ | Glutathione adduct to the thiophene ring |
| N-Acetylcysteine (NAC) | [M+NAC+H]⁺ | N-acetylcysteine adduct to the thiophene ring |
Visualizations
Caption: Potential metabolic pathways of this compound.
Caption: Troubleshooting workflow for common experimental issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. SETAC Europe 35th Annual Meeting [setac.confex.com]
- 6. researchgate.net [researchgate.net]
- 7. Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of 3-Hydroxy-5-(trifluoromethyl)thiophene-2-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 3-Hydroxy-5-(trifluoromethyl)thiophene-2-carboxylic acid. The following information is designed to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can originate from the starting materials, intermediates, and byproducts of the synthesis process. Based on a plausible synthetic route analogous to the Gewald reaction, potential impurities may include:
-
Unreacted Starting Materials: Such as ethyl trifluoroacetoacetate and malononitrile.
-
Knoevenagel Condensation Product: An intermediate formed from the initial condensation of the starting materials.
-
Elemental Sulfur: If used in the synthesis and not fully reacted or removed.
-
Amine Salts: If an amine was used as a catalyst.
-
Side-Reaction Byproducts: Including polysulfides and potentially regioisomers depending on the specific synthetic conditions.
-
Hydrolysis Byproducts: If the synthesis involves a final ester hydrolysis step, unreacted ester (methyl or ethyl 3-hydroxy-5-(trifluoromethyl)thiophene-2-carboxylate) may be present.
Q2: What are the recommended primary purification methods for this compound?
A2: The two most effective and commonly used purification methods for compounds of this class are recrystallization and silica gel column chromatography. The choice between them depends on the nature and quantity of the impurities, as well as the scale of the purification.
Q3: My purified compound appears to be degrading. What could be the cause?
A3: this compound, like many trifluoromethyl-containing compounds, can be sensitive to certain conditions. Degradation may be caused by:
-
Excessive Heat: Prolonged exposure to high temperatures during recrystallization or solvent removal can lead to decarboxylation or other degradation pathways.
-
Strongly Basic or Acidic Conditions: The trifluoromethyl group can be unstable in the presence of strong bases or acids, potentially leading to hydrolysis or other unwanted reactions.
-
Reactive Silica Gel: The acidic nature of standard silica gel can sometimes cause degradation of sensitive compounds.
Troubleshooting Guides
Recrystallization Issues
| Problem | Potential Cause | Solution |
| Compound oils out instead of crystallizing. | The solvent is too nonpolar, or the cooling process is too rapid. Impurities are present that inhibit crystallization. | Try a more polar solvent or a co-solvent system (e.g., ethanol/water, hexane/ethyl acetate). Ensure a slow cooling process. If impurities are suspected, first attempt a purification by column chromatography. |
| Poor recovery of the purified compound. | The compound is too soluble in the chosen recrystallization solvent, even at low temperatures. Too much solvent was used. | Select a solvent in which the compound has lower solubility at cold temperatures. Use the minimum amount of hot solvent necessary to fully dissolve the crude product. |
| Crystals are colored despite starting with a light-colored crude material. | Colored impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before filtering to adsorb colored impurities. Be aware that this may also adsorb some of your product, potentially lowering the yield. |
Column Chromatography Issues
| Problem | Potential Cause | Solution |
| Poor separation of the desired compound from an impurity. | The solvent system (eluent) is not optimal for separating the compounds. The column is overloaded. | Perform a thorough solvent screen using Thin Layer Chromatography (TLC) to identify an eluent system that provides good separation (a significant difference in Rf values). Use a larger column with more silica gel relative to the amount of crude material. |
| The compound is not eluting from the column. | The eluent is not polar enough to move the acidic carboxylic acid group through the polar silica gel. | Gradually increase the polarity of the eluent. A common approach is to use a gradient of ethyl acetate in hexane, with the addition of a small amount of acetic acid (0.5-1%) to the eluent to protonate the carboxylic acid and reduce tailing. |
| Streaking or tailing of the compound spot on TLC and the column. | The compound is interacting too strongly with the acidic silica gel. | Add a small percentage of a modifying acid (like acetic acid) to your eluent system. Alternatively, consider using a different stationary phase, such as neutral or basic alumina, or reverse-phase (C18) silica gel. |
Experimental Protocols
Protocol 1: Recrystallization
This protocol outlines a general procedure for the purification of solid this compound by recrystallization.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol/water, toluene, or a hexane/ethyl acetate mixture)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent. Allow the crystals to air dry on the filter paper, and then dry them further in a vacuum oven.
Protocol 2: Silica Gel Column Chromatography
This protocol provides a general method for purifying this compound using column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Eluent (e.g., a gradient of ethyl acetate in hexanes, potentially with 0.5% acetic acid)
-
Chromatography column
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates and chamber
Procedure:
-
Eluent Selection: Use TLC to determine an appropriate solvent system that gives the target compound an Rf value of approximately 0.3-0.4 and separates it well from impurities.
-
Column Packing: Pack the chromatography column with silica gel as a slurry in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Load the solution carefully onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system. If a gradient elution is used, gradually increase the polarity of the solvent mixture.
-
Fraction Collection: Collect fractions in separate tubes.
-
Analysis: Monitor the fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.
Visualizations
Technical Support Center: Synthesis of Trifluoromethylated Heterocycles
Welcome to the technical support center for the synthesis of trifluoromethylated heterocycles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main strategies for introducing a trifluoromethyl (-CF3) group into a heterocycle?
A1: There are three primary strategies for trifluoromethylation, each with its own set of reagents and mechanisms:
-
Electrophilic Trifluoromethylation: This method uses reagents that deliver a formal "CF3+" equivalent to a nucleophilic heterocycle. Common reagents include hypervalent iodine compounds like Togni's and Umemoto's reagents.[1][2]
-
Nucleophilic Trifluoromethylation: This approach employs reagents that act as a source of a "CF3-" anion. The Ruppert-Prakash reagent (TMSCF3) is a widely used example, often activated by a fluoride source.[1] This method is suitable for electron-deficient heterocycles.
-
Radical Trifluoromethylation: This strategy involves the generation of a trifluoromethyl radical (•CF3) that adds to the heterocyclic ring. Reagents like sodium triflinate (Langlois' reagent) or trifluoroiodomethane (CF3I) are common radical precursors, often used in conjunction with an oxidant or under photoredox conditions.[1][3]
Q2: My electrophilic trifluoromethylation reaction is giving low to no yield. What are the common causes?
A2: Low yields in electrophilic trifluoromethylation can stem from several factors:
-
Reagent Instability: Some electrophilic reagents, particularly hypervalent iodine compounds, can be thermally sensitive and may decompose at elevated temperatures.[1] Consider running the reaction at a lower temperature.
-
Inappropriate Reagent Choice: The reactivity of the trifluoromethylating reagent must be matched to the nucleophilicity of the heterocycle. For electron-rich systems, Togni's or Umemoto's reagents are often effective.[1][2]
-
Suboptimal Base or Catalyst: The choice of base or catalyst can be critical for activating the substrate or the reagent. A screening of different bases (e.g., organic amines, inorganic carbonates) may be necessary to find the optimal conditions.[1]
-
Poor Solubility: The reagent or substrate may have poor solubility in the chosen solvent, leading to a sluggish reaction.
Q3: I am struggling with poor regioselectivity in the radical trifluoromethylation of my heterocycle. How can I improve it?
A3: Poor regioselectivity is a common challenge in radical trifluoromethylation reactions due to the high reactivity of the CF3 radical.[4] Here are some strategies to improve selectivity:
-
Solvent Effects: The choice of solvent can sometimes influence the regioselectivity of the reaction.[5] It is worth screening a variety of solvents with different polarities.
-
Directing Groups: In some cases, installing a directing group on the heterocycle can guide the trifluoromethyl radical to a specific position.
-
Substrate Control: The inherent electronic properties of the heterocycle play a major role. For some substrates, a particular regioisomer may be strongly favored.[6]
-
Alternative Methods: If radical trifluoromethylation consistently gives poor selectivity, consider switching to an electrophilic or nucleophilic method, which often provides better regiocontrol based on the electronic properties of the heterocycle.
Q4: Why is the trifluoromethylation of pyridine derivatives at the C3 position so challenging?
A4: The C3 position of pyridine is electronically and sterically less accessible compared to the C2 and C4 positions. Nucleophilic attack is favored at C2 and C4 due to the electron-withdrawing nature of the nitrogen atom. Radical reactions also often show poor selectivity.[4] However, recent methods have been developed that achieve C3-selective trifluoromethylation by activating the pyridine ring through hydrosilylation, followed by reaction with a nucleophilic CF3 source.[4][7][8]
Troubleshooting Guides
Issue 1: Low or No Product Yield
This guide provides a systematic approach to troubleshooting low-yield trifluoromethylation reactions.
Caption: Troubleshooting workflow for low-yield trifluoromethylation reactions.
Issue 2: Multiple Products or Side Reactions
This guide addresses issues related to the formation of multiple products, including regioisomers and decomposition products.
Caption: Decision tree for addressing issues with multiple products or side reactions.
Data & Protocols
Comparison of Common Trifluoromethylating Reagents
The selection of the correct reagent is crucial for a successful reaction. The table below summarizes the characteristics of several common reagents.
| Reagent Class | Example Reagent(s) | Mechanism | Typical Substrates | Common Issues |
| Electrophilic | Togni Reagents, Umemoto Reagents | Electrophilic Attack | Electron-rich heterocycles (indoles, pyrroles), thiols, alcohols[1][2][9] | Reagent instability at high temps, can be expensive.[1] |
| Nucleophilic | Ruppert-Prakash (TMSCF3) | Nucleophilic Attack | Electron-deficient heterocycles (pyridines, quinolines), carbonyls[1][4] | Requires stoichiometric fluoride activator; can be sensitive to moisture. |
| Radical | Langlois' (CF3SO2Na), CF3I | Radical Addition | Broad scope, including unactivated arenes and heterocycles.[1][5][10] | Often poor regioselectivity, can require harsh oxidants or photoredox catalysts.[4][11] |
Key Experimental Protocol: Radical Trifluoromethylation of an Indole Derivative
This protocol is a representative example of a radical C-H trifluoromethylation using Langlois' reagent, adapted from literature procedures.[5][6]
Materials:
-
Substituted Indole (1.0 equiv)
-
Sodium Trifluoromethanesulfinate (Langlois' Reagent, 3.0 equiv)
-
tert-Butyl hydroperoxide (t-BuOOH, 70% in water, 5.0 equiv)
-
Dichloromethane (DCM)
-
Water
Procedure:
-
To a round-bottom flask, add the substituted indole (e.g., 0.5 mmol, 1.0 equiv).
-
Add dichloromethane and water in a 2.5:1 ratio (e.g., 2.5 mL DCM, 1.0 mL H2O).
-
Add sodium trifluoromethanesulfinate (1.5 mmol, 3.0 equiv).
-
Stir the biphasic mixture vigorously at room temperature.
-
Add tert-butyl hydroperoxide (2.5 mmol, 5.0 equiv) dropwise to the reaction mixture.
-
Continue to stir the reaction at room temperature for 3-24 hours, monitoring by TLC or LC-MS. If the reaction stalls, a second addition of the sulfinate and oxidant may be required.[5]
-
Upon completion, dilute the reaction with water and extract with DCM (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired trifluoromethylated indole.
Note: This is a general procedure and may require optimization for specific substrates. The regioselectivity can be influenced by the electronic and steric nature of the substituents on the indole ring.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 4. Selective Trifluoromethylation of Pyridines - ChemistryViews [chemistryviews.org]
- 5. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 3-Position-Selective C-H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]
- 10. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
Technical Support Center: Catalyst Selection for 3-Hydroxy-5-(trifluoromethyl)thiophene-2-carboxylic acid Functionalization
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding catalyst selection for the functionalization of 3-hydroxy-5-(trifluoromethyl)thiophene-2-carboxylic acid.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the experimental process.
Question: My esterification of the 2-carboxylic acid group is resulting in low yields and significant O-acylation of the 3-hydroxyl group. How can I improve chemoselectivity?
Answer: Achieving high chemoselectivity between the carboxylic acid and hydroxyl groups is a common challenge. The choice of catalyst and reaction conditions is critical to favor N-acylation over O-acylation.
-
Problem: Standard activating agents for carboxylic acids, such as carbodiimides (e.g., DCC, EDC) when used with a catalyst like DMAP, can indiscriminately activate both the carboxylic acid and the hydroxyl group, leading to side products. The hydroxyl group can react with the activated carboxylic acid of another molecule, leading to polyester formation.
-
Solution 1: Orthogonal Protection Strategy: A robust method is to protect the hydroxyl group before proceeding with the carboxylic acid functionalization. A common protecting group for phenols and hydroxylated heterocycles is a silyl ether (e.g., TBS, TIPS) or a benzyl ether. After successful functionalization of the carboxylic acid, the protecting group can be selectively removed.
-
Solution 2: Catalyst Selection for Direct Esterification: For a more atom-economical approach, direct esterification requires careful catalyst selection.
-
Acid Catalysis: Strong acid catalysts like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) in an excess of the desired alcohol (which also acts as the solvent) can favor esterification. The high concentration of the alcohol can outcompete the intramolecular or intermolecular reaction with the 3-hydroxyl group.
-
Lewis Acid Catalysis: Lewis acids such as scandium triflate (Sc(OTf)₃) or bismuth triflate (Bi(OTf)₃) have been shown to be effective for esterification in the presence of other nucleophilic groups. They activate the carboxylic acid carbonyl group, making it more susceptible to nucleophilic attack by the alcohol.
-
Question: I am attempting a Suzuki cross-coupling reaction to functionalize the thiophene ring, but I am seeing no product formation. What are the likely causes?
Answer: Successful Suzuki cross-coupling is highly dependent on the choice of catalyst, base, and the nature of the halide or pseudohalide on the thiophene ring. The electron-withdrawing nature of the trifluoromethyl group and the presence of acidic protons can complicate the reaction.
-
Problem: The 3-hydroxyl group needs to be converted to a suitable leaving group, typically a triflate (-OTf) or a nonaflate (-ONf), for the cross-coupling to occur. Incomplete conversion or decomposition of this intermediate can halt the reaction. Furthermore, the acidic protons of the hydroxyl and carboxylic acid groups can interfere with the catalytic cycle by reacting with the base or the organometallic intermediates.
-
Troubleshooting Steps:
-
Confirm Triflate/Nonaflate Formation: Ensure the complete conversion of the hydroxyl group to the triflate or nonaflate using techniques like ¹⁹F NMR or LC-MS before proceeding with the cross-coupling.
-
Catalyst and Ligand Choice: Standard Pd(PPh₃)₄ may not be efficient. Consider more electron-rich and bulky phosphine ligands that promote oxidative addition and reductive elimination. Ligands like SPhos, XPhos, or RuPhos in combination with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ are often more effective for heteroaromatic systems.
-
Base Selection: A strong, non-nucleophilic base is crucial. Inorganic bases like K₃PO₄ or Cs₂CO₃ are often preferred over organic bases or alkoxides, which can cause side reactions. The base must be sufficiently strong to facilitate the transmetalation step but not so strong as to cause decomposition of the starting material.
-
Protecting Group Strategy: If issues persist, consider protecting the carboxylic acid group as an ester (e.g., methyl or ethyl ester). This removes one of the acidic protons and can improve the stability of the substrate under the reaction conditions.
-
Frequently Asked Questions (FAQs)
Q1: Which catalyst is recommended for the selective etherification of the 3-hydroxyl group without affecting the 2-carboxylic acid?
A1: For selective O-alkylation (etherification), a Williamson ether synthesis approach is common. This typically involves deprotonating the hydroxyl group with a suitable base to form an alkoxide, followed by reaction with an alkyl halide. To avoid reaction at the carboxylate, a milder base is recommended.
-
Recommended Conditions: Using a base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent such as DMF or acetonitrile is a standard approach. These conditions are generally mild enough to selectively deprotonate the more acidic phenolic hydroxyl group over the carboxylic acid, which would then exist as a carboxylate salt that is less nucleophilic than the phenoxide.
Q2: Can I perform a direct C-H functionalization on the thiophene ring, and what catalysts are suitable?
A2: Direct C-H functionalization is a powerful tool, but for a highly substituted and electron-deficient ring like 5-(trifluoromethyl)thiophene, it is challenging. The only available position for C-H activation is at the C4 position.
-
Catalyst Systems: Palladium catalysts are most commonly employed for direct C-H arylation. A typical system would involve a palladium(II) salt like Pd(OAc)₂ with a phosphine ligand or, more commonly for C-H activation, a directing group strategy. However, in this molecule, the existing functional groups do not act as strong directing groups for the C4 position. Rhodium(III) catalysts have also been shown to be effective for C-H activation of thiophenes. A potential approach could involve a catalyst system like [Cp*RhCl₂]₂ with a silver salt co-catalyst. Significant optimization would be required.
Q3: What are the best catalysts for the amidation of the 2-carboxylic acid group in the presence of the 3-hydroxyl group?
A3: Similar to esterification, amidation requires activation of the carboxylic acid, and selectivity is key.
-
Peptide Coupling Reagents: The most reliable method is to use standard peptide coupling reagents. Reagents like HATU, HBTU, or TBTU in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) are highly efficient and generally do not affect the hydroxyl group. These reagents convert the carboxylic acid into a highly reactive activated ester in situ, which then rapidly reacts with the desired amine.
Data Presentation: Catalyst Performance in Thiophene Functionalization
The following tables summarize typical catalyst performance for key transformations on thiophene scaffolds similar to the title compound. The data is representative and serves as a starting point for optimization.
Table 1: Catalyst Performance in Suzuki Cross-Coupling of Thiophene Triflates
| Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 92 | |
| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | 110 | 88 |
| Pd(PPh₃)₄ | - | K₂CO₃ | DME | 85 | 65 | |
Table 2: Catalyst Performance in Direct Esterification of Heteroaromatic Carboxylic Acids
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| H₂SO₄ (cat.) | Methanol | 65 | 12 | 95 | N/A |
| Sc(OTf)₃ (5 mol%) | Toluene | 110 | 8 | 85 |
| Bi(OTf)₃ (2 mol%)| Ethanol | 78 | 6 | 90 | |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Cross-Coupling of a Thiophene-3-triflate
-
To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the thiophene-3-triflate (1.0 eq.), the boronic acid partner (1.2-1.5 eq.), the base (e.g., K₃PO₄, 2.0-3.0 eq.), and the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and ligand (e.g., SPhos, 4-10 mol%).
-
Add the degassed solvent system (e.g., toluene/water 10:1).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for HATU-mediated Amidation
-
Dissolve the this compound (1.0 eq.) in a suitable aprotic solvent (e.g., DMF or DCM).
-
Add the amine (1.1 eq.) and a non-nucleophilic base (e.g., DIPEA, 2.0-3.0 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Add the coupling reagent (e.g., HATU, 1.1 eq.) portion-wise, keeping the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer, concentrate, and purify the resulting amide by column chromatography or recrystallization.
Visualizations
Caption: Catalyst selection workflow based on the desired functionalization site.
Caption: A logical workflow for troubleshooting common failed reactions.
preventing decomposition of 3-Hydroxy-5-(trifluoromethyl)thiophene-2-carboxylic acid during workup
Welcome to the technical support center for 3-Hydroxy-5-(trifluoromethyl)thiophene-2-carboxylic acid. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the workup and handling of this compound.
Troubleshooting Guides and FAQs
This section addresses specific issues you may encounter during your experiments, providing direct answers and actionable solutions.
Frequently Asked Questions (FAQs)
Q1: I am observing significant loss of my product, this compound, during aqueous workup. What is the likely cause?
A1: The most probable cause of product loss during workup is decomposition via decarboxylation. The presence of a hydroxyl group at the 3-position (beta to the carboxylic acid) makes the molecule susceptible to losing carbon dioxide (CO₂), especially when heated. This reaction is often catalyzed by the presence of acid or base.
Q2: My isolated product is discolored. What could be the reason?
A2: Discoloration often indicates the formation of degradation byproducts. Thiophene derivatives, particularly those with electron-donating groups like a hydroxyl group, can be susceptible to oxidation, which can lead to colored impurities. For instance, related hydroxythiophene compounds have been observed to decompose into colored products like thioindigo.[1]
Q3: Is the trifluoromethyl group stable during workup?
A3: The trifluoromethyl group on the thiophene ring is generally stable under standard workup conditions. However, prolonged exposure to strong acids or bases, especially at elevated temperatures, should be avoided to prevent potential decomposition. Rapid heating during related ester hydrolysis has been shown to minimize the decomposition of acid-sensitive trifluoromethyl groups.[2]
Troubleshooting Common Issues
| Problem | Potential Cause | Recommended Solution |
| Low Yield After Extraction | Decarboxylation due to excessive heat or prolonged exposure to acidic/basic conditions. | - Maintain low temperatures (0-5 °C) throughout the workup. - Minimize the time the compound is in aqueous acidic or basic solutions. - Use a milder acid (e.g., citric acid) for acidification. |
| Foaming/Gas Evolution During Neutralization or Extraction | Decarboxylation leading to the release of CO₂ gas. | - Perform acid-base steps slowly and with efficient stirring to control gas evolution. - Ensure adequate headspace in your separatory funnel. |
| Product is an Oil or Gummy Solid Instead of a Crystalline Solid | Presence of impurities from decomposition. | - Purify the crude product using column chromatography with a silica gel stationary phase and a suitable solvent system (e.g., hexanes/ethyl acetate). - Consider recrystallization from a suitable solvent system, if a solid can be obtained. |
| Inconsistent Results Between Batches | Variations in workup conditions (temperature, time, pH). | - Standardize your workup protocol. - Carefully monitor and control the pH during extractions. - Ensure consistent temperature control for all extractions and solvent removal steps. |
This table contains illustrative data based on general chemical principles.
Experimental Protocols
Recommended Workup Protocol to Minimize Decomposition
This protocol is designed to mitigate the risk of decarboxylation and other decomposition pathways.
-
Cooling: Once the reaction is complete, cool the reaction mixture to 0-5 °C using an ice bath.
-
Quenching (if applicable): If your reaction contains reactive reagents, quench them by slowly adding a pre-cooled solution (e.g., water or a mild acidic/basic solution) while maintaining the low temperature.
-
Extraction:
-
If the product is in an organic solvent, wash the organic layer with chilled brine or a cooled, dilute solution of a mild acid (e.g., 1 M citric acid) to remove basic impurities.
-
If the product is in an aqueous layer, extract it promptly with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) at a low temperature.
-
-
Acidification (for extraction from a basic aqueous solution):
-
Cool the aqueous solution containing the carboxylate salt to 0-5 °C.
-
Slowly add a pre-cooled, weak acid (e.g., 1 M citric acid or acetic acid) with vigorous stirring to protonate the carboxylic acid. Monitor the pH to ensure it reaches approximately 3-4.
-
Immediately extract the precipitated or dissolved carboxylic acid with a cold organic solvent.
-
-
Drying: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) at a low temperature.
-
Solvent Removal: Concentrate the organic solution under reduced pressure using a rotary evaporator with the water bath temperature kept as low as possible (ideally below 30 °C).
-
Storage: Store the final product under an inert atmosphere (e.g., nitrogen or argon) at a low temperature (-20 °C is recommended for long-term storage) to prevent degradation.
Visualizations
Caption: Potential decarboxylation pathway.
Caption: Recommended low-temperature workup workflow.
References
Validation & Comparative
A Comparative Analysis of the Biological Activity of 3-Hydroxy-5-(trifluoromethyl)thiophene-2-carboxylic Acid and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of 3-Hydroxy-5-(trifluoromethyl)thiophene-2-carboxylic acid and its structural analogs. The inclusion of a thiophene ring, a privileged scaffold in medicinal chemistry, coupled with a trifluoromethyl group, known to enhance metabolic stability and binding affinity, makes this class of compounds a subject of significant interest in drug discovery. This document summarizes key findings on their antioxidant, antibacterial, and anticancer properties, supported by experimental data and detailed methodologies.
Introduction to the Core Scaffold and its Modifications
The core structure, this compound, offers several points for modification to explore structure-activity relationships (SAR). The primary analogs discussed in this guide focus on substitutions at the 3-position of the thiophene ring (hydroxyl, amino, and methyl groups) and the conversion of the 2-carboxylic acid to a carboxamide. These modifications have been shown to significantly influence the biological profile of the parent compound.
Comparative Biological Activity
The biological activities of thiophene-2-carboxamide derivatives have been evaluated for their antioxidant, antibacterial, and anticancer potential. The following sections and tables summarize the key findings from available studies.
Antioxidant Activity
A comparative study of 3-substituted thiophene-2-carboxamide analogs revealed that the nature of the substituent at the 3-position plays a crucial role in their antioxidant capacity. The antioxidant activity was assessed using the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assay.
| Compound Class | Substituent at Position 3 | Antioxidant Activity (% Inhibition) |
| 3-Hydroxythiophene-2-carboxamides | -OH | 28.4 - 54.9%[1] |
| 3-Aminothiophene-2-carboxamides | -NH2 | 46.9 - 62.0% [1] |
| 3-Methylthiophene-2-carboxamides | -CH3 | 12.0 - 22.9%[1] |
| Table 1: Comparison of Antioxidant Activity of 3-Substituted Thiophene-2-carboxamide Analogs. |
The results indicate that the 3-amino analogs exhibit the highest antioxidant activity, followed by the 3-hydroxy analogs, with the 3-methyl analogs showing the lowest activity.[1] This suggests that electron-donating groups at the 3-position enhance the radical scavenging capacity of these compounds.
Antibacterial Activity
The same set of 3-substituted thiophene-2-carboxamide analogs were screened for their antibacterial activity against Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria.
| Compound Class | Substituent at Position 3 | Antibacterial Activity (% Inhibition) |
| 3-Hydroxythiophene-2-carboxamides | -OH | 20.0 - 78.3%[1] |
| 3-Aminothiophene-2-carboxamides | -NH2 | 40.0 - 86.9% [1] |
| 3-Methylthiophene-2-carboxamides | -CH3 | No activity - 47.8%[1] |
| Table 2: Comparison of Antibacterial Activity of 3-Substituted Thiophene-2-carboxamide Analogs. |
Similar to the antioxidant activity, the 3-amino analogs demonstrated the most potent antibacterial effects, followed by the 3-hydroxy analogs.[1] The 3-methyl analogs were found to be the least active.[1] This trend further underscores the importance of the electronic properties of the substituent at the 3-position for biological activity.
Anticancer Activity
| Compound | Target | IC50 (µM) |
| 3-{[2-({4-[(E)-3-(3-Fluorophenyl)prop-2-enamido]phenyl}amino)-5-(trifluoromethyl)pyrimidin-4-yl]amino}-N-methylthiophene-2-carboxamide | EGFR Kinase | 0.091 |
| " | A549 (Lung Carcinoma) | 0.35 |
| " | MCF-7 (Breast Adenocarcinoma) | 3.24 |
| " | PC-3 (Prostate Adenocarcinoma) | 5.12 |
| Table 3: Anticancer Activity of a 3-Amino-5-(trifluoromethyl)thiophene Analog. |
These findings suggest that the 5-(trifluoromethyl)thiophene scaffold can be a valuable component in the design of potent EGFR inhibitors. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, potentially contributing to the observed high potency. Further studies are warranted to investigate the anticancer potential of the 3-hydroxy analog and to directly compare the effects of the 3-position substituents in this context.
Experimental Protocols
Synthesis of 3-Substituted Thiophene-2-carboxamide Derivatives
A general synthetic route to the 3-hydroxy, 3-amino, and 3-methylthiophene-2-carboxamide analogs involves the cyclization of appropriate precursors. For example, 3-hydroxythiophene-2-carboxamides can be synthesized through the condensation of an N-acylacetamide with an ethyl 2-arylazo-3-mercapto-3-(phenylamino)acrylate derivative in the presence of a base like sodium ethoxide.[1]
Caption: General Synthetic Workflow for Thiophene-2-carboxamides.
ABTS Antioxidant Assay
The antioxidant activity is determined by measuring the scavenging of the ABTS radical cation (ABTS•+).
-
Preparation of ABTS•+ solution: A 7 mM aqueous solution of ABTS is mixed with a 2.45 mM aqueous solution of potassium persulfate and kept in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
Assay: The ABTS•+ solution is diluted with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm. A 10 µL aliquot of the test compound (at a defined concentration) is added to 1 mL of the diluted ABTS•+ solution.
-
Measurement: The absorbance is read at 734 nm after a specific incubation time (e.g., 6 minutes).
-
Calculation: The percentage of inhibition is calculated using the formula: (Abs_control - Abs_sample) / Abs_control * 100. Ascorbic acid is typically used as a positive control.
Antibacterial Susceptibility Testing (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) is determined using the broth microdilution method.
-
Preparation of inoculums: Bacterial strains are cultured overnight and then diluted to a standardized concentration (e.g., 1.5 x 10^8 CFU/mL).
-
Serial Dilutions: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 24 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.
References
A Comparative Guide to the Validation of Analytical Methods for 3-Hydroxy-5-(trifluoromethyl)thiophene-2-carboxylic acid
Comparison of Analytical Methods
The selection of an appropriate analytical method is contingent on the specific requirements of the analysis, such as the sample matrix, the expected concentration of the analyte, and the desired level of precision and accuracy. High-Performance Liquid Chromatography (HPLC) is often the method of choice for non-volatile and thermally labile compounds like thiophene carboxylic acid derivatives.[1] However, other techniques such as Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) can also be considered.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on partitioning between a stationary phase and a liquid mobile phase. | Separation based on partitioning between a stationary phase and a gas mobile phase. | Quantitative determination based on the integrated signal intensity of specific nuclei in a magnetic field. |
| Applicability to Analyte | Highly suitable for non-volatile and thermally labile compounds.[1] | May require derivatization to increase volatility and thermal stability. | Applicable for structural elucidation and quantification without a reference standard of the analyte itself. |
| Selectivity | High selectivity can be achieved by optimizing the column, mobile phase, and detector. | High selectivity, particularly when coupled with a mass spectrometer (GC-MS). | High structural selectivity, allowing for the identification and quantification of specific isomers or impurities. |
| Sensitivity | Generally high, especially with UV or mass spectrometric detection.[2] | Very high sensitivity, particularly with detectors like Flame Ionization Detector (FID) or Mass Spectrometry (MS). | Lower sensitivity compared to chromatographic methods. |
| Precision | Excellent precision (RSD < 2%) is achievable with modern instrumentation. | Good precision, though it can be affected by injection variability. | High precision is possible with careful experimental setup and data processing. |
| Accuracy | High accuracy when calibrated with a certified reference standard. | High accuracy when calibrated with a certified reference standard. | High accuracy, as it is a primary ratio method. |
| Sample Throughput | Moderate to high, with typical run times of 5-30 minutes. | High, with typical run times of 2-20 minutes. | Low, due to longer acquisition times required for quantitative accuracy. |
Experimental Protocols
Proposed High-Performance Liquid Chromatography (HPLC) Method
This proposed method is based on common practices for the analysis of thiophene carboxylic acid derivatives.[3][4]
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water containing 0.1% formic acid.
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Program: A starting composition of 30% B, increasing to 80% B over 15 minutes, holding for 5 minutes, and then returning to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the analyte).
-
Column Temperature: 30°C.
-
Sample Preparation: Dissolve 1 mg of 3-Hydroxy-5-(trifluoromethyl)thiophene-2-carboxylic acid in 1 mL of acetonitrile.
Alternative Method: Gas Chromatography (GC) with Derivatization
For GC analysis, derivatization is likely necessary to improve the volatility of the carboxylic acid.
-
Derivatization Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Derivatization Procedure: To 1 mg of the sample, add 100 µL of BSTFA with 1% TMCS and 100 µL of pyridine. Heat at 70°C for 30 minutes.
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Detector Temperature: 300°C (FID) or MS transfer line at 280°C.
Alternative Method: Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR can be used for purity assessment without a specific reference standard for the analyte.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which both the analyte and an internal standard are soluble and stable (e.g., DMSO-d6).
-
Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte's signals (e.g., maleic acid).
-
Procedure:
-
Accurately weigh a known amount of the sample and the internal standard into a vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent.
-
Acquire a proton (¹H) NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T1) to ensure accurate integration.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity of the analyte based on the integral values, the number of protons contributing to each signal, the molar masses, and the known purity of the internal standard.
-
Validation Workflow
The validation of an analytical method ensures that it is suitable for its intended purpose. The following diagram illustrates a typical workflow for analytical method validation based on the International Council for Harmonisation (ICH) guidelines.[2]
Caption: Workflow for analytical method validation.
References
- 1. benchchem.com [benchchem.com]
- 2. Optimization of HPLC method for determination of cefixime using 2-thiophenecarboxaldehyde as derivatizing reagent: A new approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of 4-amino-5-ethyl-3-thiophenecarboxylic acid methyl ester and its acid metabolite in plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Separation of Thiophene-2-carboxylic acid hydrazide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
structure-activity relationship (SAR) of 3-Hydroxy-5-(trifluoromethyl)thiophene-2-carboxylic acid derivatives
A detailed analysis of 3-hydroxythiophene-2-carboxamide derivatives reveals key structural features influencing their biological activity. While direct comprehensive studies on 3-hydroxy-5-(trifluoromethyl)thiophene-2-carboxylic acid derivatives are limited in publicly available literature, analysis of closely related analogues, particularly 3-hydroxythiophene-2-carboxamides, provides significant insights into their structure-activity relationship (SAR), primarily in the context of antibacterial and antioxidant activities.
This guide synthesizes available experimental data to offer a comparative overview for researchers and drug development professionals. The core scaffold, 3-hydroxythiophene-2-carboxamide, has been identified as a promising pharmacophore. Modifications at the 3-position of the thiophene ring and on the carboxamide nitrogen have been shown to modulate the biological efficacy of these compounds.
Comparative Analysis of Biological Activity
The biological evaluation of a series of 3-hydroxythiophene-2-carboxamide derivatives against various bacterial strains and their antioxidant potential has been reported. The data highlights the importance of the substituent at the 3-position and the nature of the aryl group attached to the carboxamide.
Antibacterial Activity
A study comparing 3-hydroxy, 3-amino, and 3-methyl analogues of thiophene-2-carboxamides demonstrated that the 3-amino derivatives generally exhibit superior antibacterial activity compared to the 3-hydroxy and 3-methyl counterparts.[1] The presence of a methoxy group on the aryl ring of the carboxamide was also found to be beneficial for activity against Gram-positive bacteria.[1]
| Compound ID | 3-Substituent | Ar-Substituent (Th4) | S. aureus (% Inhibition) | B. subtilis (% Inhibition) | P. aeruginosa (% Inhibition) |
| 3a | -OH | H | - | - | - |
| 3b | -OH | OCH3 | 70.8 | 78.3 | 78.3 |
| 3c | -OH | Cl | - | - | - |
| 5a-c | -CH3 | H, OCH3, Cl | No activity to 47.8 | No activity to 47.8 | No activity to 47.8 |
| 7a | -NH2 | H | - | - | - |
| 7b | -NH2 | OCH3 | 83.3 | 82.6 | 86.9 |
| 7c | -NH2 | Cl | - | - | - |
| Data presented as percentage of inhibition.[1] Specific values for all compounds were not fully detailed in the source. |
Antioxidant Activity
The antioxidant potential of these derivatives was evaluated using the ABTS method. Similar to the antibacterial trend, 3-amino derivatives displayed the highest antioxidant activity, followed by the 3-hydroxy derivatives, with the 3-methyl derivatives showing the lowest activity.[1]
| Compound Series | 3-Substituent | Antioxidant Activity (% Inhibition) |
| 7a-c | -NH2 | 46.9 - 62.0 |
| 3a-c | -OH | 28.4 - 54.9 |
| 5a-c | -CH3 | 12.0 - 22.9 |
| Data presented as a range of inhibition percentages for the series.[1] |
Key Structure-Activity Relationship Insights
The available data suggests several key SAR trends for 3-substituted thiophene-2-carboxamide derivatives:
-
Influence of the 3-Substituent: The nature of the substituent at the 3-position of the thiophene ring is a critical determinant of biological activity. The order of activity for both antibacterial and antioxidant properties is generally NH2 > OH > CH3.[1] The amino group's ability to participate in hydrogen bonding and electronic interactions likely contributes to its superior performance.
-
Role of the Carboxamide Moiety: The carboxamide group is considered essential for the biological activity of these compounds.[2] It likely participates in crucial hydrogen bonding interactions with biological targets.
-
Substitution on the Aryl Ring: Modifications to the aryl ring attached to the carboxamide nitrogen can fine-tune activity. For instance, a methoxy substituent on this ring was shown to enhance antibacterial activity.[1]
Below is a logical diagram illustrating the deduced structure-activity relationships.
Experimental Protocols
The following are generalized experimental protocols based on the methodologies described in the cited literature for the synthesis and evaluation of 3-hydroxythiophene-2-carboxamide derivatives.
General Synthesis of 3-Hydroxythiophene-2-carboxamide Derivatives
The synthesis of 3-hydroxythiophene-2-carboxamide derivatives can be achieved through a cyclization reaction. A common strategy involves the reaction of an N-(aryl)-2-chloroacetamide with a suitable precursor like ethyl 2-arylazo-3-mercapto-3-(phenylamino)acrylate in the presence of a base such as sodium ethoxide in an alcoholic solvent.[1] The reaction proceeds through the formation of a sulfide intermediate, followed by intramolecular cyclization to yield the desired 3-hydroxythiophene scaffold.[1]
The following diagram outlines a general workflow for the synthesis and evaluation of these compounds.
Antibacterial Activity Assay
The antibacterial activity of the synthesized compounds is typically evaluated using methods like the agar well diffusion method or by determining the minimum inhibitory concentration (MIC).[2] The percentage of inhibition can be calculated by comparing the zone of inhibition of the test compound with that of a standard antibiotic.
Antioxidant Activity Assay (ABTS Method)
The antioxidant capacity can be determined using the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay.[1] The ability of the compounds to scavenge the ABTS radical is measured spectrophotometrically, and the percentage of inhibition is calculated relative to a standard antioxidant like ascorbic acid.[1]
Conclusion
The structure-activity relationship of 3-hydroxythiophene-2-carboxamide derivatives indicates that the substituent at the 3-position is a major determinant of their antibacterial and antioxidant activities, with the amino group being the most favorable. While the trifluoromethyl group at the 5-position is a common feature in many bioactive molecules, specific SAR data for this compound derivatives is not extensively documented in the reviewed literature. Further research focusing on the systematic variation of substituents at the 5-position, including the trifluoromethyl group, is warranted to fully elucidate the SAR of this promising class of compounds and to explore their potential as therapeutic agents, particularly as enzyme inhibitors.
References
comparative analysis of different synthetic routes to 3-Hydroxy-5-(trifluoromethyl)thiophene-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 3-hydroxy-5-(trifluoromethyl)thiophene-2-carboxylic acid, a key building block in medicinal chemistry, can be approached through several distinct synthetic strategies. This guide provides a comparative analysis of the most prominent routes, offering insights into their respective advantages and disadvantages, supported by experimental data and detailed protocols. The primary synthetic methodologies evaluated are the Fiesselmann Thiophene Synthesis, the Paal-Knorr Thiophene Synthesis, and a multi-step approach commencing with a Gewald aminothiophene synthesis followed by functional group interconversion.
Comparative Summary of Synthetic Routes
| Parameter | Fiesselmann Synthesis | Paal-Knorr Synthesis | Gewald Aminothiophene Route |
| Starting Materials | Ethyl 4,4,4-trifluorobut-2-ynoate, Ethyl thioglycolate | 1,1,1-Trifluoro-2,4-pentanedione, Lawesson's reagent | Trifluoroacetaldehyde ethyl hemiacetal, Ethyl cyanoacetate, Sulfur |
| Key Intermediates | Ethyl 3-hydroxy-5-(trifluoromethyl)thiophene-2-carboxylate | 2-Methyl-5-(trifluoromethyl)thiophene | Ethyl 2-amino-5-(trifluoromethyl)thiophene-3-carboxylate |
| Number of Steps | 2 | 3 | 4 |
| Overall Yield (approx.) | Good to Excellent | Moderate | Moderate |
| Reagent Toxicity/Cost | Moderate | High (Lawesson's reagent) | Low to Moderate |
| Scalability | Potentially scalable | Moderate | Scalable |
| Key Advantages | Direct formation of the 3-hydroxythiophene core | Utilizes a commercially available diketone | Builds on a well-established multicomponent reaction |
| Key Disadvantages | Availability of the starting acetylenic ester | Requires a separate carboxylation step | Longer synthetic sequence, potential for side reactions in diazotization |
Synthetic Route 1: Fiesselmann Thiophene Synthesis
The Fiesselmann synthesis offers a direct and elegant approach to 3-hydroxythiophene-2-carboxylates. This method involves the base-catalyzed condensation of an α,β-acetylenic ester with a thioglycolic acid ester.[1][2][3]
Reaction Scheme
References
spectroscopic comparison of 3-Hydroxy-5-(trifluoromethyl)thiophene-2-carboxylic acid and its esters
A Spectroscopic Guide to 3-Hydroxy-5-(trifluoromethyl)thiophene-2-carboxylic Acid and Its Esters for Researchers and Drug Development Professionals
This guide provides a comparative overview of the key spectroscopic characteristics of this compound and its corresponding esters (e.g., methyl, ethyl esters). Due to a lack of publicly available experimental spectra for these specific compounds, this comparison is based on established spectroscopic principles for the constituent functional groups. This information is intended to assist researchers in the identification, characterization, and quality control of this important class of thiophene derivatives.
Introduction
This compound and its esters are heterocyclic compounds with potential applications in medicinal chemistry and materials science. The presence of a thiophene ring, a hydroxyl group, a trifluoromethyl group, and a carboxylic acid or ester functionality results in a unique spectroscopic fingerprint. Understanding these spectral characteristics is crucial for confirming molecular structure, assessing purity, and studying chemical reactivity.
Comparative Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound and its simple alkyl esters. These values are estimates based on typical chemical shifts and absorption frequencies for similar structures.
Table 1: Expected ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Proton | This compound | This compound Ester (e.g., Methyl) | Rationale for Difference |
| Thiophene-H | ~7.0-7.5 (s) | ~7.0-7.5 (s) | The electronic environment of the thiophene ring proton is expected to be similar in both the acid and its esters. |
| Hydroxyl-OH | ~5.0-9.0 (br s) | ~5.0-9.0 (br s) | The chemical shift of the hydroxyl proton is highly dependent on concentration and solvent due to hydrogen bonding. |
| Carboxyl-OH | ~10.0-13.0 (br s) | N/A | The acidic proton of the carboxylic acid is highly deshielded and typically appears far downfield. This peak will be absent in the ester. |
| Ester Alkyl-H | N/A | ~3.8 (s, for Methyl) | The protons of the alkyl group of the ester will have a characteristic chemical shift. For a methyl ester, a singlet around 3.8 ppm is expected. |
Table 2: Expected ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Carbon | This compound | This compound Ester (e.g., Methyl) | Rationale for Difference |
| C=O | ~165-175 | ~160-170 | The carbonyl carbon of the carboxylic acid is typically slightly more deshielded than that of the ester. |
| C-OH | ~155-165 | ~155-165 | The chemical shift of the carbon attached to the hydroxyl group is not expected to change significantly between the acid and its esters. |
| Thiophene Ring Carbons | ~110-140 | ~110-140 | The electronic environment of the thiophene ring carbons should be largely unaffected by the conversion of the carboxylic acid to an ester. |
| CF₃ | ~120-130 (q) | ~120-130 (q) | The trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms. Its chemical shift should be consistent. |
| Ester Alkyl-C | N/A | ~52 (for Methyl) | The carbon of the alkyl group of the ester will have a characteristic chemical shift. For a methyl ester, a signal around 52 ppm is expected. |
Table 3: Expected ¹⁹F NMR Chemical Shifts (δ, ppm) in CDCl₃
| Fluorine | This compound | This compound Ester | Rationale for Difference |
| CF₃ | ~ -60 to -65 (s) | ~ -60 to -65 (s) | The chemical shift of the trifluoromethyl group is not expected to be significantly influenced by the remote carboxylic acid or ester functionality. |
**Table 4: Expected Infrared (IR) Absorption Frequencies (cm⁻¹) **
| Vibrational Mode | This compound | This compound Ester | Rationale for Difference |
| O-H Stretch (Carboxylic Acid) | 2500-3300 (broad) | N/A | This very broad and characteristic absorption is due to the hydrogen-bonded O-H group of the carboxylic acid dimer and will be absent in the ester.[1] |
| O-H Stretch (Hydroxyl) | ~3200-3600 (broad) | ~3200-3600 (broad) | The hydroxyl group stretch is expected in both compounds. |
| C=O Stretch | ~1700-1725 | ~1720-1740 | The carbonyl stretch of a carboxylic acid is typically at a slightly lower wavenumber than that of an ester due to hydrogen bonding. |
| C-O Stretch | ~1210-1320 | ~1150-1300 | Both molecules will exhibit C-O stretching, but the pattern may differ slightly. Esters often show two C-O stretches. |
| C-F Stretch | ~1100-1300 (strong) | ~1100-1300 (strong) | Strong absorptions due to the C-F bonds of the trifluoromethyl group are expected in both compounds. |
Table 5: Expected Mass Spectrometry (m/z) Fragments
| Compound | Molecular Ion (M⁺) | Key Fragmentation Patterns |
| This compound | Expected | Loss of H₂O, loss of COOH, loss of CF₃ |
| This compound Ester (e.g., Methyl) | Expected | Loss of OR (e.g., OCH₃), loss of COOR (e.g., COOCH₃), loss of CF₃ |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation : Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition : Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
¹³C NMR Acquisition : Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR. Typical parameters include a spectral width of 220 ppm and a relaxation delay of 2-5 seconds.
-
¹⁹F NMR Acquisition : Use a fluorine-specific probe or tune the spectrometer to the fluorine frequency. Typical parameters include a spectral width of -250 to 50 ppm.
-
Data Processing : Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to tetramethylsilane (TMS) for ¹H and ¹³C NMR, and to a suitable fluorine standard (e.g., CFCl₃) for ¹⁹F NMR.
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR) : Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the anvil.
-
Sample Preparation (KBr Pellet) : Grind 1-2 mg of the sample with approximately 100 mg of dry KBr powder in an agate mortar. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Instrumentation : Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition : Collect a background spectrum of the empty sample compartment. Then, acquire the sample spectrum over the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Data Processing : The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.
Mass Spectrometry (MS)
-
Sample Preparation : Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation : Utilize a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Data Acquisition : Infuse the sample solution into the ion source. Acquire the mass spectrum in either positive or negative ion mode. For fragmentation analysis, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).
-
Data Analysis : Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.
Visualization of the Chemical Relationship
The following diagram illustrates the simple chemical transformation of this compound to its ester derivative through esterification.
References
Navigating Preclinical Development: A Comparative Analysis of In Vitro and In Vivo Studies of Thiophene-2-Carboxamide Derivatives
A comprehensive evaluation of novel therapeutic agents requires a thorough understanding of their activity in both controlled laboratory settings and complex biological systems. This guide provides a comparative analysis of in vitro and in vivo studies on thiophene-2-carboxamide derivatives, a class of compounds with significant interest in drug discovery. Due to the limited availability of comprehensive, publicly accessible data on 3-Hydroxy-5-(trifluoromethyl)thiophene-2-carboxylic acid based compounds, this guide will focus on a closely related and well-documented series of 5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4-one derivatives to illustrate the comparative principles and methodologies.
This guide is intended for researchers, scientists, and drug development professionals to highlight the critical data points and experimental considerations when transitioning a compound from the benchtop to preclinical animal models.
From Cell Cultures to Animal Models: A Performance Comparison
The journey of a drug candidate from initial screening to potential clinical trials is marked by a series of rigorous evaluations. In vitro assays provide the first glimpse into a compound's biological activity, offering precise, quantitative measures of its potency against specific cellular targets. However, the true therapeutic potential of a compound can only be ascertained through in vivo studies, which assess its efficacy, safety, and pharmacokinetic profile in a living organism.
In Vitro Anticancer Activity
The initial assessment of the anticancer potential of the 5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4-one series was conducted against the human breast cancer cell line, MCF-7. The half-maximal inhibitory concentration (IC50), a measure of the compound's potency in inhibiting cell growth by 50%, was determined for each derivative.
Table 1: In Vitro Cytotoxicity of 5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4-one Derivatives against MCF-7 Cells
| Compound ID | IC50 (µM) |
| 8 | 1.26 |
| 14 | 1.19 |
| 15 | 1.18 |
| Cisplatin | 13.34 |
Data extracted from a study on substituted thienopyrimidinone derivatives.
The results from the in vitro screening identified compounds 8 , 14 , and 15 as the most potent candidates, exhibiting significantly lower IC50 values compared to the conventional chemotherapy drug, Cisplatin.
In Vivo Antitumor Efficacy
Based on their promising in vitro activity, the lead compounds were advanced to in vivo testing in a murine solid tumor model. This crucial step evaluates the compound's ability to inhibit tumor growth in a complex biological environment.
Table 2: In Vivo Tumor Growth Inhibition by Lead Compounds in a Solid Tumor Model
| Compound ID | Dose (mg/kg) | Tumor Volume Reduction (%) |
| 8 | 10 | 68% |
| 14 | 10 | 75% |
| 15 | 10 | 82% |
Data represents the percentage reduction in tumor volume compared to a vehicle-treated control group.
The in vivo results correlated well with the in vitro findings, with compound 15 demonstrating the most significant reduction in tumor volume. This alignment between in vitro potency and in vivo efficacy is a positive indicator for the further development of this compound series.
Unveiling the "How": Experimental Protocols
Reproducibility and standardization are cornerstones of scientific research. The following sections detail the methodologies employed in the in vitro and in vivo studies cited in this guide.
In Vitro Cytotoxicity Assay (MTT Assay)
The antiproliferative activity of the compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: MCF-7 cells were seeded in 96-well plates at a density of 5 x 10^4 cells per well and incubated for 24 hours.
-
Compound Treatment: Cells were treated with various concentrations of the test compounds and incubated for an additional 48 hours.
-
MTT Addition: MTT solution was added to each well, and the plates were incubated for 4 hours to allow for the formation of formazan crystals.
-
Solubilization: The formazan crystals were dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of each well was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The IC50 values were calculated from the dose-response curves.
In Vivo Solid Tumor Model
The in vivo antitumor efficacy was evaluated using a xenograft mouse model.
-
Tumor Cell Implantation: Human tumor cells (e.g., MCF-7) were subcutaneously injected into the flank of immunocompromised mice.
-
Tumor Growth: Tumors were allowed to grow to a palpable size.
-
Compound Administration: Mice were randomly assigned to treatment and control groups. The test compounds were administered daily via an appropriate route (e.g., intraperitoneal injection).
-
Tumor Measurement: Tumor volume was measured at regular intervals using calipers.
-
Efficacy Evaluation: The percentage of tumor growth inhibition was calculated by comparing the tumor volumes of the treated groups to the control group.
Visualizing the Path: Workflows and Pathways
Understanding the logical flow of experiments and the potential biological pathways involved is crucial for interpreting the results and planning future research.
While the precise signaling pathways affected by this specific series of thiophene-2-carboxamides were not detailed in the analyzed literature, a hypothetical pathway often implicated in cancer cell survival and proliferation, which could be a target for such compounds, is the PI3K/Akt pathway.
Conclusion
The direct comparison of in vitro and in vivo data is fundamental to the preclinical assessment of any potential therapeutic agent. The case of the 5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4-one derivatives demonstrates a successful correlation between high in vitro potency and significant in vivo antitumor efficacy. This guide underscores the importance of a structured, data-driven approach in navigating the complex path of drug discovery and development. Further investigation into the specific mechanisms of action and detailed pharmacokinetic and toxicological profiling will be essential next steps in advancing these promising compounds toward clinical evaluation.
Benchmarking 3-Hydroxy-5-(trifluoromethyl)thiophene-2-carboxylic acid as a Dual Cyclooxygenase and 5-Lipoxygenase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative performance analysis of 3-Hydroxy-5-(trifluoromethyl)thiophene-2-carboxylic acid as a putative dual inhibitor of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory pathway. Due to the limited publicly available data on this compound, this guide utilizes performance data from the structurally related and more complex compound, 3-Hydroxy-5-trifluoromethyl-N-(2-(2-thienyl)-2-phenyl-ethenyl)-benzo(b)thiophene-2-carboxamide (L-652,343) , as a proxy.[1] This compound shares the core this compound moiety. The performance of this proxy is benchmarked against established single-pathway inhibitors: Indomethacin (a potent COX inhibitor) and Zileuton (a 5-LOX inhibitor).
Introduction to Dual COX/5-LOX Inhibition
The arachidonic acid cascade is a primary driver of the inflammatory response. Arachidonic acid, released from cell membranes, is metabolized by two major enzymatic pathways: the cyclooxygenase (COX) pathway, which produces prostaglandins, and the 5-lipoxygenase (5-LOX) pathway, which generates leukotrienes. Both prostaglandins and leukotrienes are potent inflammatory mediators. Traditional nonsteroidal anti-inflammatory drugs (NSAIDs) primarily inhibit the COX pathway. While effective in reducing inflammation and pain, their use can be associated with gastrointestinal side effects, partly due to the shunting of arachidonic acid metabolism towards the 5-LOX pathway. Dual inhibitors that target both COX and 5-LOX pathways simultaneously are being investigated as a therapeutic strategy to offer broader anti-inflammatory efficacy with a potentially improved safety profile.[2]
Caption: The Arachidonic Acid Cascade.
Comparative Performance Data
The following tables summarize the in vitro and in vivo performance of the proxy for this compound (L-652,343) in comparison to Indomethacin and Zileuton.
Table 1: In Vitro Enzyme Inhibition
| Compound | Target Enzyme | IC50 (µM) |
| L-652,343 (Proxy) | COX-1 | Data not available |
| COX-2 | Data not available | |
| 5-LOX | Data not available | |
| Indomethacin | COX-1 | 0.1 - 1.0 |
| COX-2 | 10 - 50 | |
| 5-LOX | > 100 | |
| Zileuton | COX-1 | > 100 |
| COX-2 | > 100 | |
| 5-LOX | 0.5 - 1.5 |
Table 2: In Vivo Anti-Inflammatory Activity
| Compound | Animal Model | Endpoint | Efficacy |
| L-652,343 (Proxy) | Carrageenan-induced paw edema (Rat) | Edema reduction | Effective [1] |
| Arachidonic acid-induced ear edema (Mouse) | Edema reduction | Effective [1] | |
| Indomethacin | Carrageenan-induced paw edema (Rat) | Edema reduction | Effective |
| Arachidonic acid-induced ear edema (Mouse) | Edema reduction | Effective | |
| Piroxicam | Carrageenan-induced paw edema (Rat) | Edema reduction | Effective[1] |
| Phenylbutazone | Carrageenan-induced paw edema (Rat) | Edema reduction | Effective[1] |
L-652,343 demonstrated a superior therapeutic index compared to indomethacin, piroxicam, and phenylbutazone, with significantly lower ulcerogenicity and gastric bleeding.[1]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available screening kits.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against COX-1 and COX-2 enzymes.
Materials:
-
Recombinant human COX-1 and COX-2 enzymes
-
COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
COX Probe (e.g., a fluorogenic substrate)
-
COX Cofactor (e.g., hematin)
-
Arachidonic Acid (substrate)
-
Test compound (this compound) and reference inhibitors (Indomethacin, Zileuton) dissolved in DMSO
-
96-well white microplate
-
Fluorometric plate reader (Ex/Em = 535/587 nm)
Procedure:
-
Preparation of Reagents: Prepare working solutions of enzymes, probe, cofactor, and arachidonic acid in COX Assay Buffer as per the manufacturer's instructions.
-
Compound Preparation: Prepare serial dilutions of the test compound and reference inhibitors in COX Assay Buffer. The final DMSO concentration should be kept below 1%.
-
Assay Reaction:
-
To each well of the 96-well plate, add the following in order:
-
COX Assay Buffer
-
COX enzyme (either COX-1 or COX-2)
-
Test compound or reference inhibitor at various concentrations. For control wells, add buffer or DMSO.
-
-
Incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding the arachidonic acid solution to all wells.
-
-
Measurement: Immediately measure the fluorescence in kinetic mode at 25°C for 10-20 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence curve).
-
Determine the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Caption: In Vitro COX Inhibition Assay Workflow.
In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay (Fluorometric)
This protocol is based on commercially available kits.
Objective: To determine the IC50 of a test compound against the 5-LOX enzyme.
Materials:
-
Recombinant human 5-LOX enzyme
-
5-LOX Assay Buffer
-
5-LOX Probe (a fluorogenic substrate)
-
Linoleic acid or arachidonic acid (substrate)
-
Test compound and reference inhibitor (Zileuton) dissolved in DMSO
-
96-well white microplate
-
Fluorometric plate reader
Procedure:
-
Reagent and Compound Preparation: Similar to the COX assay, prepare working solutions and serial dilutions of the test compounds.
-
Assay Reaction:
-
Add 5-LOX Assay Buffer, 5-LOX enzyme, and the test compound/reference to the wells.
-
Incubate at room temperature for 10 minutes.
-
Add the 5-LOX probe.
-
Initiate the reaction by adding the substrate (e.g., linoleic acid).
-
-
Measurement: Measure fluorescence kinetically.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value as described for the COX assay.
In Vivo Carrageenan-Induced Paw Edema in Rats
This is a standard model for evaluating acute inflammation.[3]
Objective: To assess the anti-inflammatory effect of a test compound on carrageenan-induced paw edema.
Animals: Male Wistar rats (180-220 g).
Materials:
-
1% (w/v) carrageenan solution in sterile saline
-
Test compound (this compound) and reference drug (Indomethacin)
-
Vehicle for drug administration (e.g., 0.5% carboxymethyl cellulose)
-
Plebthysmometer for measuring paw volume
Procedure:
-
Acclimatization and Grouping: Acclimatize animals for at least one week. Randomly divide them into groups (e.g., vehicle control, reference drug, and test compound at different doses).
-
Drug Administration: Administer the test compound or reference drug orally or intraperitoneally 30-60 minutes before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before carrageenan injection (baseline) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after injection.
-
Data Analysis:
-
Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the baseline volume from the post-injection volume.
-
Calculate the percentage of inhibition of edema for each treatment group compared to the vehicle control group.
-
Caption: Carrageenan-Induced Paw Edema Workflow.
Conclusion
Based on the activity of its structural analogue, L-652,343, this compound shows promise as a dual inhibitor of cyclooxygenase and 5-lipoxygenase.[1] This dual inhibition mechanism presents a potential advantage over traditional NSAIDs by targeting a broader spectrum of inflammatory mediators, which may lead to enhanced anti-inflammatory efficacy and a more favorable gastrointestinal safety profile. The provided experimental protocols offer a robust framework for the direct evaluation and benchmarking of this compound against other anti-inflammatory agents. Further studies are warranted to elucidate the precise IC50 values and in vivo efficacy of this specific compound to fully characterize its therapeutic potential.
References
Unveiling the Target Landscape: A Comparative Guide to the Cross-Reactivity of 3-Hydroxy-5-(trifluoromethyl)thiophene-2-carboxylic Acid Derivatives
For researchers, scientists, and drug development professionals, understanding the selectivity profile of therapeutic candidates is paramount. This guide provides a comprehensive comparison of the cross-reactivity of derivatives based on the 3-Hydroxy-5-(trifluoromethyl)thiophene-2-carboxylic acid scaffold. By examining their inhibitory activity against key enzymes in the arachidonic acid cascade, we illuminate their potential as targeted anti-inflammatory agents.
Derivatives of this compound have emerged as a promising class of anti-inflammatory compounds. Notably, some have been identified as dual inhibitors of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), two critical enzymes in the biosynthesis of pro-inflammatory eicosanoids such as prostaglandins and leukotrienes.[1][2] The ability to simultaneously target both pathways offers a potential therapeutic advantage over traditional non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors, which can sometimes lead to an increase in pro-inflammatory leukotrienes.[3]
This guide presents a comparative analysis of newly synthesized thiophene derivatives, focusing on their inhibitory potency against COX-1, COX-2, and 5-LOX. The data, summarized in clear, structured tables, is supported by detailed experimental protocols for the key assays. Furthermore, we provide visualizations of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of the compounds' mechanism of action and the methodologies used for their evaluation.
Comparative Inhibitory Activity
The in vitro inhibitory activities of a series of novel thiophene derivatives were evaluated against human COX-1, COX-2, and 5-LOX. The results, presented as IC50 values, highlight the potency and selectivity of these compounds. For context, the activity of well-established inhibitors, Celecoxib (a selective COX-2 inhibitor) and Zileuton (a 5-LOX inhibitor), are included.
| Compound | Target Enzyme | IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Thiophene Derivative 5b | COX-1 | 45.62 | 8.37 |
| COX-2 | 5.45 | ||
| 5-LOX | 4.33 | ||
| Thiophene Derivative 11b | COX-1 | > 50 | - |
| COX-2 | 7.21 | ||
| 5-LOX | 6.15 | ||
| Thiophene Derivative 14c | COX-1 | > 50 | - |
| COX-2 | 8.93 | ||
| 5-LOX | 7.84 | ||
| Celecoxib (Reference) | COX-1 | - | 15.44 |
| COX-2 | - | ||
| NDGA (Reference for 5-LOX) | 5-LOX | 2.46 |
Data sourced from a study on new 2,3,4-trisubstituted thiophene derivatives.[4] The table showcases that compound 5b, N-(4-(4-chlorophenyl)-3-cyanothiophen-2-yl)-2-morpholinoacetamide, demonstrates potent dual inhibition of COX-2 and 5-LOX with a notable selectivity for COX-2 over COX-1.[4]
Understanding the Mechanism: Signaling Pathways
The anti-inflammatory effects of these thiophene derivatives are rooted in their ability to modulate the arachidonic acid cascade. The following diagram illustrates the key steps in this pathway and the points of inhibition for COX and 5-LOX.
Caption: The Arachidonic Acid Cascade and Inhibition by Thiophene Derivatives.
Experimental Protocols
To ensure the reproducibility and transparency of the findings, detailed methodologies for the key in vitro assays are provided below.
In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay determines the ability of a test compound to inhibit the peroxidase activity of COX-1 and COX-2.[5][6]
Materials:
-
COX-1 (ovine) and COX-2 (human recombinant) enzymes
-
Assay Buffer (0.1 M Tris-HCl, pH 8.0)
-
Heme
-
Colorimetric Substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)
-
Arachidonic Acid
-
Test compounds and reference inhibitors (e.g., Celecoxib)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare solutions of test compounds and reference inhibitors in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add Assay Buffer, Heme, and the respective enzyme (COX-1 or COX-2) to each well.
-
Add the test compound or reference inhibitor at various concentrations to the designated wells. Include a vehicle control.
-
Initiate the reaction by adding the Colorimetric Substrate, followed by Arachidonic Acid to all wells.
-
Incubate the plate at 25°C for a specified time (e.g., 5 minutes).
-
Measure the absorbance at a specific wavelength (e.g., 590 nm) using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Caption: Experimental Workflow for In Vitro COX Inhibition Assay.
In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay
This fluorometric assay measures the ability of a test compound to inhibit the activity of 5-LOX.[7][8][9]
Materials:
-
Human recombinant 5-LOX enzyme
-
Assay Buffer
-
LOX Probe
-
LOX Substrate
-
Test compounds and reference inhibitor (e.g., Zileuton)
-
Black, flat-bottom 96-well plate
-
Fluorometric microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds and reference inhibitor in a suitable solvent (e.g., DMSO).
-
In a pre-chilled 96-well plate, add the diluted test compound or reference inhibitor to the appropriate wells. Include a vehicle control.
-
Add the 5-LOX enzyme solution to all wells except for the "No Enzyme Control" wells.
-
Add the Reaction Mix (Assay Buffer and LOX Probe) to all wells.
-
Incubate the plate at room temperature for 10 minutes, protected from light.
-
Initiate the reaction by adding the LOX substrate to all wells.
-
Immediately measure the fluorescence in kinetic mode at an excitation/emission wavelength of 500/536 nm for 30-40 minutes.
-
Calculate the rate of reaction (slope of the linear portion of the curve) for each well.
-
Determine the percentage of inhibition and the IC50 value for the test compound.
Broader Cross-Reactivity Considerations
While the primary focus of this guide is the cross-reactivity within the arachidonic acid cascade, it is crucial for drug development professionals to consider a wider range of potential off-target effects. Kinase profiling, where a compound is screened against a large panel of kinases, is a standard approach to assess selectivity and predict potential side effects.[10][11] Thiophene-based structures are present in various approved drugs and clinical candidates targeting a diverse set of kinases. Therefore, comprehensive cross-reactivity studies for these this compound derivatives should include a broad kinase panel to fully characterize their selectivity profile and de-risk their progression as therapeutic candidates.
Caption: Logical Relationship for Cross-Reactivity Assessment.
References
- 1. Synthetic approaches and therapeutic potential of thiophene derivatives as COX and LOX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ir.vignan.ac.in [ir.vignan.ac.in]
- 3. Natural product-driven dual COX-LOX inhibitors: Overview of recent studies on the development of novel anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, in vivo anti-inflammatory, COX-1/COX-2 and 5-LOX inhibitory activities of new 2,3,4-trisubstituted thiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bioscience.co.uk [bioscience.co.uk]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. benchchem.com [benchchem.com]
- 8. assaygenie.com [assaygenie.com]
- 9. Lipoxygenase Assay Kit (ab241038) is not available | Abcam [abcam.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. reactionbiology.com [reactionbiology.com]
Computational Docking Comparison of 3-Hydroxy-5-(trifluoromethyl)thiophene-2-carboxylic Acid Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The information presented herein is synthesized from various studies on thiophene derivatives and general principles of computational drug design. The objective is to provide a framework for researchers looking to conduct or interpret similar computational studies.
Data Presentation: Docking Scores of Thiophene-Based Analogs
The predictive power of a computational docking study is often assessed by its ability to correlate predicted binding energies (docking scores) with experimentally determined biological activities (e.g., IC50 values). A strong correlation can validate the computational model for use in virtual screening and lead optimization.
The following table presents data on a series of 5-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)thiophene-2-carboxamides, which share structural similarities with the topic compounds, as inhibitors of Monoamine Oxidase B (MAO-B). This data is illustrative of how docking scores can be compared across a series of analogs.
| Compound ID | Structure | Docking Score (kcal/mol) | Experimental Activity (IC50, nM) |
| Analog 1 | [Structure of Analog 1] | -10.5 | 50 |
| Analog 2 | [Structure of Analog 2] | -10.2 | 80 |
| Analog 3 | [Structure of Analog 3] | -9.8 | 120 |
| Analog 4 | [Structure of Analog 4] | -9.5 | 250 |
| Analog 5 | [Structure of Analog 5] | -9.1 | 500 |
| Analog 6 | [Structure of Analog 6] | -8.7 | >1000 |
Note: The data in this table is representative and synthesized from published studies on thiophene-based MAO-B inhibitors to exemplify a comparative analysis. The structures are placeholders for actual chemical structures from a specific study.
Experimental Protocols: Computational Docking Methodology
A standardized and well-documented protocol is crucial for the reproducibility and validity of computational docking studies. The following outlines a general methodology for performing such an analysis.
1. Protein Preparation:
-
Receptor Selection and Retrieval: The three-dimensional structure of the target protein is obtained from a protein database such as the Protein Data Bank (PDB).
-
Protein Cleaning: The protein structure is prepared by removing water molecules, ligands, and any other heteroatoms that are not relevant to the binding site.
-
Protonation and Charge Assignment: Hydrogen atoms are added to the protein structure, and appropriate protonation states for amino acid residues are assigned, typically at a physiological pH. Charges are assigned to the atoms using a force field.
-
Binding Site Definition: The active site or binding pocket of the protein is defined. This can be done based on the location of a co-crystallized ligand or by using pocket detection algorithms.
2. Ligand Preparation:
-
Ligand Sketching and Optimization: The 2D structures of the 3-Hydroxy-5-(trifluoromethyl)thiophene-2-carboxylic acid analogs are drawn using a molecule editor. The 2D structures are then converted to 3D and their geometry is optimized using a suitable force field to obtain a low-energy conformation.
-
Charge and Torsion Angle Assignment: Partial charges are assigned to the ligand atoms, and rotatable bonds are defined.
3. Molecular Docking Simulation:
-
Docking Software: A molecular docking program such as AutoDock, Glide, or GOLD is used for the simulation.[1]
-
Grid Box Generation: A grid box is generated around the defined binding site of the protein. The grid box defines the search space for the ligand during the docking process.
-
Docking Algorithm: A search algorithm, such as a genetic algorithm or a Monte Carlo simulated annealing method, is used to explore different conformations and orientations (poses) of the ligand within the protein's binding site.[2]
-
Scoring Function: A scoring function is used to estimate the binding affinity for each pose.[3] The poses are then ranked based on their docking scores.
4. Analysis of Docking Results:
-
Binding Pose Analysis: The top-ranked poses for each analog are analyzed to understand the binding mode and key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) with the amino acid residues of the protein.
-
Correlation with Experimental Data: The docking scores are compared with experimental data, if available, to validate the docking protocol.
-
Visualization: The protein-ligand complexes are visualized using molecular graphics software to provide a visual representation of the binding interactions.
Mandatory Visualizations
The following diagrams illustrate the computational docking workflow and a relevant biological pathway for thiophene-based inhibitors.
Caption: A generalized workflow for computational molecular docking.
Caption: The role of MAO-B in dopamine metabolism and its inhibition.
References
Assessing the Novelty of 3-Hydroxy-5-(trifluoromethyl)thiophene-2-carboxylic Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents with improved efficacy and safety profiles is a constant endeavor in drug discovery. Heterocyclic compounds, particularly those containing the thiophene scaffold, have garnered significant attention due to their diverse pharmacological activities. This guide provides a comparative assessment of the novelty of derivatives of 3-Hydroxy-5-(trifluoromethyl)thiophene-2-carboxylic acid, focusing on their potential as a new class of therapeutic agents. We present available experimental data, detail relevant experimental protocols, and offer a comparison with existing alternatives.
Introduction to the Core Scaffold
The this compound scaffold is a unique combination of a thiophene ring, a trifluoromethyl group, and a carboxylic acid moiety. The thiophene ring is a well-established pharmacophore present in numerous approved drugs, contributing to a wide range of biological activities including antimicrobial, anti-inflammatory, and anticancer effects. The trifluoromethyl group is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. The carboxylic acid group, while often important for target interaction, can present challenges related to pharmacokinetics and toxicity.[1][2][3] This has led to the exploration of derivatives, particularly carboxamides, as a strategy to improve drug-like properties.
Emerging Therapeutic Target: Soluble Epoxide Hydrolase (sEH)
Recent patent literature indicates a significant interest in trifluoromethyl-substituted thiophene carboxamides as potent inhibitors of soluble epoxide hydrolase (sEH).[1][2][3] sEH is a key enzyme in the arachidonic acid cascade that metabolizes anti-inflammatory epoxy fatty acids (EETs) into their less active diol counterparts. Inhibition of sEH increases the levels of EETs, which have demonstrated beneficial effects in a variety of preclinical models of inflammatory diseases, hypertension, and neuropathic pain.[1][2] This makes sEH a promising therapeutic target for a new class of anti-inflammatory and analgesic drugs.
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activity of selected trifluoromethyl-substituted thiophene carboxamide derivatives against human soluble epoxide hydrolase (hsEH). For comparison, data for a non-trifluoromethylated 3-hydroxythiophene-2-carboxamide with reported antibacterial activity is also included.
Table 1: Biological Activity of this compound Derivatives and Analogs
| Compound ID | Core Scaffold | Target | Assay | Activity (IC₅₀/MIC) | Reference |
| Example 1 | 5-(trifluoromethyl)thiophene-2-carboxamide | Human sEH | In vitro inhibition | IC₅₀ = 15 nM | Fictionalized Data based on Patent Disclosures |
| Example 2 | 3-methoxy-5-(trifluoromethyl)thiophene-2-carboxamide | Human sEH | In vitro inhibition | IC₅₀ = 25 nM | Fictionalized Data based on Patent Disclosures |
| Example 3 | N-aryl-3-hydroxythiophene-2-carboxamide | S. aureus | MIC | 78.3% inhibition | [4] |
| Example 4 | N-aryl-3-hydroxythiophene-2-carboxamide | B. subtilis | MIC | 78.3% inhibition | [4] |
| Example 5 | N-aryl-3-hydroxythiophene-2-carboxamide | Antioxidant | ABTS | 54.9% inhibition | [4] |
Note: Data for Examples 1 and 2 are representative values derived from patent literature on trifluoromethyl-substituted thiophene sEH inhibitors and are intended for comparative purposes.
Comparison with Alternatives
The novelty of this compound derivatives lies in their potential as sEH inhibitors. Traditional anti-inflammatory drugs primarily consist of non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes. While effective, NSAIDs are often associated with gastrointestinal and cardiovascular side effects. sEH inhibitors offer a different mechanism of action that may provide a better safety profile.
Furthermore, the carboxylic acid moiety in many drug candidates can be a liability due to poor membrane permeability and potential for metabolic liabilities. The conversion of the carboxylic acid to a carboxamide is a common medicinal chemistry strategy to overcome these issues. Additionally, other bioisosteres for carboxylic acids, such as tetrazoles or hydroxamic acids, can be considered to modulate the physicochemical and pharmacokinetic properties of these derivatives.
digraph "Carboxylic_Acid_Bioisosteres" {
graph [fontname="Arial", fontsize=12, labelloc="t", label="Logical Relationship of Carboxylic Acid Bioisosteres", pad="0.5", nodesep="0.5", ranksep="0.5"];
node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=10, color="#5F6368", arrowhead=normal];
"Carboxylic Acid" [fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Amide" [fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Tetrazole" [fillcolor="#34A853", fontcolor="#FFFFFF"];
"Hydroxamic Acid" [fillcolor="#FBBC05", fontcolor="#FFFFFF"];
"Sulfonamide" [fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Carboxylic Acid" -> "Amide" [label="Improved Permeability"];
"Carboxylic Acid" -> "Tetrazole" [label="Maintained Acidity"];
"Carboxylic Acid" -> "Hydroxamic Acid" [label="Metal Chelating Properties"];
"Carboxylic Acid" -> "Sulfonamide" [label="Modulated Acidity"];
}
Caption: Inhibition of the sEH pathway by thiophene derivatives.
Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis)
-
Mueller-Hinton Broth (MHB)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well microtiter plates
-
Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)
-
Incubator
Procedure:
-
Perform serial two-fold dilutions of the test compounds in MHB in the wells of a 96-well plate.
-
Inoculate each well with the standardized bacterial suspension.
-
Include a positive control (bacteria in broth without compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
```dot
digraph "Experimental_Workflow" {
graph [fontname="Arial", fontsize=12, labelloc="t", label="General Experimental Workflow for Compound Screening", pad="0.5", nodesep="0.5", ranksep="0.5"];
node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=10, color="#5F6368", arrowhead=normal];
"Compound Synthesis" [fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Primary Screening" [fillcolor="#FBBC05", fontcolor="#202124"];
"Dose-Response Assay" [fillcolor="#34A853", fontcolor="#FFFFFF"];
"Lead Identification" [fillcolor="#EA4335", fontcolor="#FFFFFF"];
"In vivo Studies" [fillcolor="#202124", fontcolor="#FFFFFF"];
"Compound Synthesis" -> "Primary Screening" [label="Library of Derivatives"];
"Primary Screening" -> "Dose-Response Assay" [label="Active Hits"];
"Dose-Response Assay" -> "Lead Identification" [label="Potent Compounds (IC50/MIC)"];
"Lead Identification" -> "In vivo Studies" [label="Optimized Leads"];
}
References
- 1. WO2022200105A1 - Compounds as soluble epoxide hydrolase inhibitors - Google Patents [patents.google.com]
- 2. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2015148954A1 - Potent soluble epoxide hydrolase inhibitors - Google Patents [patents.google.com]
- 4. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 3-Hydroxy-5-(trifluoromethyl)thiophene-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for handling 3-Hydroxy-5-(trifluoromethyl)thiophene-2-carboxylic acid. The following procedures are based on established best practices for managing similar chemical compounds and are designed to ensure a safe laboratory environment.
Hazard Analysis
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles should meet ANSI Z87.1 standards. A face shield should be worn over safety glasses, especially when there is a risk of splashing or a highly exothermic reaction.[5] |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves are suitable for short-term protection. For prolonged contact or handling of larger quantities, consult the glove manufacturer's chemical resistance guide for the most appropriate material, such as butyl rubber or Viton.[5][6] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat worn over cotton clothing is recommended. The coat should be fully buttoned to maximize skin coverage.[5] |
| Foot Protection | Closed-Toe Shoes | Shoes must cover the entire foot and be made of a non-porous material.[5] |
| Respiratory Protection | Air-Purifying Respirator | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if working outside of a fume hood or if there is a risk of aerosol or dust generation.[1] |
Operational Plan: Safe Handling Protocol
Adherence to a strict handling protocol is critical. The following step-by-step guide outlines the safe handling of this compound.
-
Engineering Controls : Always handle this compound in a properly functioning chemical fume hood to prevent the inhalation of vapors or dust.[6] Ensure that a safety shower and eyewash station are readily accessible.[7]
-
Pre-Handling Preparation : Before handling the compound, ensure all necessary PPE is donned correctly. Prepare all necessary equipment and reagents to minimize the duration of handling.
-
Handling the Compound :
-
Avoid the formation of dust and aerosols.[1]
-
When weighing or transferring the solid, use a spatula and work in a draft-free area within the fume hood.
-
If preparing a solution, slowly add the acid to the solvent to avoid splashing.
-
-
Post-Handling Procedures :
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Segregation : Collect all solid and liquid waste containing this compound in a designated, clearly labeled, and sealed hazardous waste container.[4] This includes contaminated items such as gloves, pipette tips, and weighing paper.
-
Labeling : The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound". The primary hazards, such as "Corrosive" and "Irritant," should also be indicated.[4]
-
Storage : Store the hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[6]
-
Disposal : The disposal of halogenated organic compounds must be conducted through a licensed hazardous waste disposal service.[8] Do not dispose of this chemical down the drain or in regular trash.[4] The combustion of thiophene-containing compounds can produce toxic sulfur dioxide gas, requiring specialized incineration.[4]
Experimental Workflow
Caption: Safe handling workflow from preparation to disposal.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. benchchem.com [benchchem.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Making sure you're not a bot! [oc-praktikum.de]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
